Phenazolam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTCFAZTKZDYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236191 | |
| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87213-50-1 | |
| Record name | Phenazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087213501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AVB9ZZ4ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenazolam's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazolam, a triazolo-benzodiazepine derivative, exerts its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with GABA-A receptors. While specific quantitative pharmacological data for this compound is limited in publicly available literature, this document synthesizes the established principles of benzodiazepine action, supported by data from structurally related compounds, to elucidate its anticipated mechanism. Detailed experimental protocols for key assays used to characterize such compounds are also provided, alongside visualizations of the relevant signaling pathways and experimental workflows.
Introduction: this compound and the GABA-A Receptor
This compound is a potent benzodiazepine derivative that has been identified as a designer drug.[2] Like other benzodiazepines, its primary molecular target is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3] GABA-A receptors are ligand-gated ion channels composed of five subunits that form a central chloride (Cl-) selective pore.[3][4] The binding of the endogenous neurotransmitter GABA to these receptors triggers the opening of the channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[3]
Benzodiazepines, including this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, thereby enhancing the effect of GABA.[5] This positive allosteric modulation is the foundation of their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[6]
Molecular Mechanism of Action
This compound, as a benzodiazepine, is a positive allosteric modulator of the GABA-A receptor.[1] This means it enhances the receptor's response to GABA without directly activating the receptor itself.[5]
The binding site for benzodiazepines on the GABA-A receptor is located at the interface between the α and γ subunits.[4] For a GABA-A receptor to be sensitive to benzodiazepines, it must contain an α and a γ subunit.[4] Once this compound binds to this site, it induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[7] This leads to an increased frequency of the chloride channel opening, resulting in a greater influx of chloride ions and a more pronounced hyperpolarization of the neuron.[6] This potentiation of GABAergic inhibition underlies the pharmacological effects of this compound.
Signaling Pathway of this compound's Action on GABA-A Receptors
The following diagram illustrates the signaling pathway initiated by the binding of this compound and GABA to the GABA-A receptor.
Caption: Signaling pathway of GABA and this compound on the GABA-A receptor.
GABA-A Receptor Subtype Selectivity
The diverse pharmacological effects of benzodiazepines are mediated by their interaction with different GABA-A receptor subtypes, which are defined by their subunit composition. The majority of GABA-A receptors in the brain are composed of α, β, and γ subunits.[8] The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex is a key determinant of the functional effects of benzodiazepine binding.[8]
While specific data for this compound is not available, the effects of other benzodiazepines on different subtypes are well-documented:
-
α1-containing receptors: Mediate the sedative and hypnotic effects.[9]
-
α2- and α3-containing receptors: Are primarily associated with the anxiolytic effects.[8][9]
-
α5-containing receptors: Are implicated in learning and memory processes.[9]
It is anticipated that this compound's potent sedative and hypnotic effects are mediated through its action on α1-containing GABA-A receptors, while its anxiolytic properties are likely due to modulation of α2 and/or α3-containing subtypes.[1]
Quantitative Pharmacology (Data from Related Compounds)
Due to the lack of publicly available quantitative data for this compound, the following table summarizes the binding affinities (Ki) and efficacy (EC50) for the structurally related benzodiazepine, phenazepam, and the commonly studied benzodiazepine, diazepam. This data is presented to provide a comparative context for the anticipated pharmacological profile of this compound.
| Compound | Receptor/Assay | Parameter | Value | Reference |
| Phenazepam | Rat Purkinje Neurons (GABA-activated currents) | EC50 | 6.1 ± 0.8 nM | [10] |
| 3-hydroxyphenazepam | Rat Purkinje Neurons (GABA-activated currents) | EC50 | 10.3 ± 1.4 nM | [10] |
| Diazepam | Rat Purkinje Neurons (GABA-activated currents) | EC50 | 13.5 ± 1.9 nM | [10] |
| Diazepam | Recombinant GABA-A Receptors ([3H]flunitrazepam binding) | Ki (α1β3γ2) | 18.2 ± 1.2 nM | [11] |
| Diazepam | Recombinant GABA-A Receptors ([3H]flunitrazepam binding) | Ki (α2β3γ2) | 10.5 ± 0.7 nM | [11] |
| Diazepam | Recombinant GABA-A Receptors ([3H]flunitrazepam binding) | Ki (α3β3γ2) | 12.3 ± 0.9 nM | [11] |
| Diazepam | Recombinant GABA-A Receptors ([3H]flunitrazepam binding) | Ki (α5β3γ2) | 9.8 ± 0.6 nM | [11] |
Experimental Protocols
The characterization of a compound's mechanism of action on GABA-A receptors involves a combination of in vitro and electrophysiological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the affinity of this compound for the benzodiazepine binding site on GABA-A receptors by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam).
Methodology:
-
Membrane Preparation:
-
Homogenize whole brains (minus cerebellum) from male Wistar rats in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4) at 4°C.[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[12]
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes) to pellet the membranes.[12]
-
Wash the membrane pellet multiple times by resuspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.[12]
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., 1 nM [3H]flunitrazepam) with a specific amount of membrane protein (e.g., 100-200 µg).[13]
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and membrane protein in the presence of a high concentration of a known benzodiazepine (e.g., 10 µM diazepam).[13]
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[13]
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of a compound on the activity of the GABA-A receptor ion channel.
Objective: To determine the efficacy (e.g., EC50) and potentiation of GABA-activated currents by this compound in cells expressing GABA-A receptors.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.
-
Transiently or stably transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents from single cells.
-
Hold the cell membrane at a specific potential (e.g., -60 mV).
-
Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the changes in the amplitude of the GABA-activated chloride currents in the presence of this compound.
-
Plot the percentage potentiation of the GABA current against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation).
-
Caption: Workflow for a patch-clamp electrophysiology experiment.
Conclusion
This compound, as a triazolo-benzodiazepine, is a positive allosteric modulator of GABA-A receptors. Its mechanism of action involves binding to the benzodiazepine site at the α-γ subunit interface, which enhances the affinity of GABA for its receptor. This leads to an increased frequency of chloride channel opening, resulting in enhanced neuronal inhibition. The specific pharmacological profile of this compound, including its sedative, anxiolytic, and other effects, is likely determined by its differential modulation of various GABA-A receptor subtypes. While quantitative data for this compound itself remains scarce, the well-established methodologies of radioligand binding assays and patch-clamp electrophysiology, as detailed in this guide, provide a robust framework for its further characterization. Such studies are crucial for a comprehensive understanding of its pharmacological and toxicological properties.
References
- 1. This compound (87213-50-1) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Clobromazolam (Phenazolam): A Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobromazolam, also known by its synonym Phenazolam, is a designer benzodiazepine of the thienotriazolodiazepine class. It is a potent sedative-hypnotic agent that has emerged on the new psychoactive substances (NPS) market. As a research chemical, a comprehensive understanding of its chemical properties is crucial for forensic identification, toxicological analysis, and for guiding future drug development and harm reduction strategies. This technical guide provides an in-depth overview of the core chemical properties of Clobromazolam, including its physicochemical characteristics, spectral data, synthesis, and metabolic pathways, presented with detailed experimental methodologies and visual representations.
Physicochemical Properties
Clobromazolam is a crystalline solid with a molecular formula of C₁₇H₁₂BrClN₄ and a molecular weight of 387.7 g/mol .[1][2] Its chemical structure features a triazole ring fused to a benzodiazepine core, with a bromine substitution on the benzene ring and a chlorine substitution on the phenyl ring.[1][2] While specific experimental values for melting and boiling points are currently undetermined, its solubility has been characterized in various organic solvents.[3][4]
| Property | Value | Source |
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[5][6][7]triazolo[4,3-a][5][7]benzodiazepine | [7][8] |
| Synonyms | This compound, DM-II-90, BRN 4550445 | [1][2][8] |
| CAS Number | 87213-50-1 | [3][4][8] |
| Molecular Formula | C₁₇H₁₂BrClN₄ | [1][2][4] |
| Molecular Weight | 387.7 g/mol | [1][2] |
| Appearance | Crystalline solid | [4] |
| Melting Point | Undetermined | [3] |
| Boiling Point | Undetermined | [3] |
| pKa | Not available | |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [4] |
Spectral Analysis
The structural elucidation and identification of Clobromazolam are dependent on various spectroscopic techniques. Below are the available spectral data and representative experimental protocols for their acquisition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Clobromazolam exhibits a maximum absorption wavelength (λmax) at 224 nm.[4][9]
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of Clobromazolam is prepared in a suitable solvent, such as ethanol or methanol, to an approximate concentration of 10 µg/mL.
-
Analysis: The spectrophotometer is blanked using the same solvent. The absorbance of the sample solution is then measured over a wavelength range of 200-400 nm.
-
Data Interpretation: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Infrared (IR) and Raman Spectroscopy
Attenuated Total Reflectance (ATR) Infrared (IR) and FT-Raman spectra of Clobromazolam are available in spectral databases such as PubChem.[10] These techniques provide information about the functional groups present in the molecule.
Experimental Protocol: ATR-IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: A small amount of the solid Clobromazolam sample is placed directly onto the ATR crystal.
-
Analysis: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups in the molecule, such as C-H, C=N, C=C, and C-halogen bonds.
Experimental Protocol: FT-Raman Spectroscopy
-
Instrumentation: A Fourier Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm).
-
Sample Preparation: The solid Clobromazolam sample is placed in a suitable holder, such as a glass capillary tube or an aluminum well plate.
-
Analysis: The sample is irradiated with the laser, and the scattered radiation is collected and analyzed. Spectra are typically recorded over a Raman shift range of 3500-100 cm⁻¹.
-
Data Interpretation: The Raman spectrum is analyzed for characteristic vibrational modes, complementing the information obtained from IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of Clobromazolam is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Analysis: Both ¹H and ¹³C NMR spectra are acquired. Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
-
Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to elucidate and confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification of Clobromazolam in forensic and clinical samples. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been used for its analysis.[8][12][13] The exact mass of the protonated molecule ([M+H]⁺) is a key identifier.[8]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Sample Preparation: The sample can be dissolved in a suitable organic solvent. For biological matrices, a prior extraction (e.g., liquid-liquid or solid-phase extraction) is necessary.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 280 °C.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping to 300°C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Interpretation: The retention time and the mass spectrum of the analyte are compared with a reference standard. The fragmentation pattern in the EI mass spectrum provides structural information.
Experimental Protocol: LC-QTOF-MS Analysis [13]
-
Instrumentation: A Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan and product ion scan (MS/MS).
-
Collision Energy: A collision energy spread (e.g., 35 ± 15 eV) is used for fragmentation in MS/MS mode.
-
-
Data Interpretation: The retention time and the accurate mass of the protonated molecule are used for identification. The MS/MS spectrum provides fragmentation information for structural confirmation.
Synthesis
A specific, detailed synthesis protocol for Clobromazolam is not publicly available. However, the synthesis of structurally related triazolobenzodiazepines generally involves a multi-step process.[3][5][6] A plausible synthetic route for Clobromazolam would likely start from a substituted 2-aminobenzophenone precursor.
General Synthetic Workflow for Triazolobenzodiazepines
References
- 1. Metabolism and detection of designer benzodiazepines: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nist.gov [nist.gov]
- 8. cfsre.org [cfsre.org]
- 9. Systematic analysis of novel psychoactive substances. I. Development of a compound database and HRMS spectral library | Semantic Scholar [semanticscholar.org]
- 10. This compound | C17H12BrClN4 | CID 1032830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]
An In-depth Technical Guide on Phenazolam (CAS No. 87213-50-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazolam, with the Chemical Abstracts Service (CAS) number 87213-50-1, is a synthetic compound belonging to the triazolobenzodiazepine class. First synthesized in the early 1980s, it was never developed for medical use but has emerged as a designer drug.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological profile, and detailed analytical methodologies. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of benzodiazepines and novel psychoactive substances.
Chemical and Physical Properties
This compound, also known by its synonym Clobromazolam, is characterized by a triazole ring fused to the benzodiazepine core structure.[3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 87213-50-1 | [3][5] |
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[3][4][6]triazolo[4,3-a][3][6]benzodiazepine | [3][5] |
| Molecular Formula | C₁₇H₁₂BrClN₄ | [3][5] |
| Molecular Weight | ~387.7 g/mol | [3][4][5] |
| Physical State | Crystalline solid | [6] |
| Melting Point | 93-96 °C (literature value, though some sources state it is undetermined) | [7] |
| Boiling Point | 250-260 °C (literature value, though some sources state it is undetermined) | [7] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [6] |
| Purity | ≥98% |
Synthesis and Purification
Synthesis
A proposed general workflow for the synthesis of triazolobenzodiazepines is outlined below.
Caption: Generalized synthesis workflow for triazolobenzodiazepines.
Purification
A formal, validated purification protocol for this compound is not widely published. However, a general user-submitted recrystallization method for purifying benzodiazepines suggests the following steps:
-
Dissolve the crude this compound in a high-percentage isopropyl alcohol.
-
Filter the solution through a syringe filter to remove insoluble impurities.
-
Gradually cool the solvent to room temperature, followed by refrigeration to induce recrystallization.
-
Collect the recrystallized product by filtration.
-
Wash the collected crystals with cold distilled water and filter again.
-
Dry the purified product.
Pharmacology
Mechanism of Action
This compound is a potent sedative and hypnotic drug that acts as a positive allosteric modulator of the GABA-A receptor.[2][3] It binds to the benzodiazepine site, located at the interface of the α and γ subunits of the GABA-A receptor.[4][8] This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron.[4] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, causing the sedative, anxiolytic, and muscle relaxant effects associated with benzodiazepines.[3][8]
Caption: Signaling pathway of this compound at the GABA-A receptor.
Pharmacological Data
| Parameter | Value | Note | Reference(s) |
| Predicted GABA-A Receptor Binding Affinity (log 1/c) | 10.14 | For "Clobromazolam" from a QSAR model | [9] |
| In-vitro Potency (EC₅₀) | Low nanomolar range (inferred) | Based on analogous compounds | [3] |
| Oral LD₅₀ (mouse) | >1 g/kg | [10] |
Pharmacokinetics and Metabolism
Direct human pharmacokinetic data for this compound is limited. However, based on structurally similar designer benzodiazepines, its pharmacokinetic profile can be inferred.[3] It is expected to exhibit rapid gastrointestinal absorption, high protein binding (>90%), and hepatic metabolism primarily through the cytochrome P450 enzyme CYP3A4/5.[3] The metabolites are likely to be α-hydroxy derivatives.[3] Studies on other designer benzodiazepines, such as flubromazolam, have identified parent glucuronides, mono-hydroxy metabolites, and mono-hydroxy glucuronides as the main urinary excretion products.[11]
Experimental Protocols
Analytical Detection
The following protocols are for the qualitative and quantitative analysis of this compound in forensic samples.
4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The standard is diluted in methanol.[4][12]
-
GC Column: HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a flow rate of 1.2 ml/min.
-
Oven Program: Initial temperature of 170°C for 1 min, ramped to 190°C at 8°C/min, then to 293°C at 18°C/min and held for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.
-
Injector Temperature: 280°C.
-
MS Parameters:
Caption: Workflow for the GC-MS analysis of this compound.
4.1.2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.[4][12]
-
LC Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[4][12]
-
Mobile Phase:
-
Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min.[4][12]
-
Flow Rate: 1.0 ml/min.
-
MS Parameters:
Caption: Workflow for the LC-QTOF-MS analysis of this compound.
Conclusion
This compound is a potent triazolobenzodiazepine with significant sedative and hypnotic properties. This guide has summarized its known chemical and physical characteristics, pharmacological mechanism, and detailed analytical protocols for its detection. The lack of comprehensive, publicly available data on its synthesis, purification, and quantitative pharmacology underscores its status as a designer drug that has not undergone formal clinical development. The provided information is intended to aid researchers in their study of this compound and other novel benzodiazepines.
Disclaimer: this compound is a research chemical and is not intended for human or veterinary use. The information provided in this document is for educational and research purposes only.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (87213-50-1) for sale [vulcanchem.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Phenazepam - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. bluelight.org [bluelight.org]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human urinary metabolic patterns of the designer benzodiazepines flubromazolam and pyrazolam studied by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cfsre.org [cfsre.org]
Phenazolam: A Comprehensive Technical Guide on its Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazolam, also known by synonyms such as Clobromazolam, DM-II-90, and BRN 4550445, is a triazolobenzodiazepine derivative.[1][2][3] First synthesized in the early 1980s, it was never commercialized for medical use but has emerged as a designer drug.[1][3] this compound is structurally related to other benzodiazepines like bromazolam and triazolam.[4][5] Like other compounds in its class, it is a central nervous system depressant.[4] This technical guide provides a detailed overview of its molecular structure, physicochemical properties, and analytical characterization.
Molecular Structure and Physicochemical Properties
This compound is a complex heterocyclic compound featuring a triazole ring fused to a benzodiazepine core.[1][6] Its systematic IUPAC name is 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[4][6][7]triazolo[4,3-a][6][7]benzodiazepine.[1][4][7][8] The structure is characterized by a bromine substituent at the 8-position and a 2-chlorophenyl group at the 6-position.[1][6] This dual-halogenated structure distinguishes it from similar analogues.[1]
The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[4][6][7]triazolo[4,3-a][6][7]benzodiazepine | [4][7][8] |
| Synonyms | Clobromazolam, DM-II-90, BRN 4550445 | [2][3][4] |
| CAS Number | 87213-50-1 | [4][6][7][8] |
| Molecular Formula | C₁₇H₁₂BrClN₄ | [1][6][7][8] |
| Molecular Weight | 387.7 g/mol | [1][6][7][8] |
| Exact Mass | 385.99339 Da | [2][8] |
| SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl | [1][6][8] |
| InChI Key | BUTCFAZTKZDYCN-UHFFFAOYSA-N | [1] |
| Physical State | Crystalline Solid | [6][7] |
| λmax | 224 nm | [7] |
Analytical Characterization
The identification and quantification of this compound in forensic and research settings are primarily achieved through chromatographic techniques coupled with mass spectrometry.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a powerful technique for the identification of novel psychoactive substances like this compound.
Quantitative Data from LC-QTOF-MS Analysis
| Parameter | Value | Source(s) |
| Retention Time | 7.62 min | [4] |
| Exact Mass [M+H]⁺ (Theoretical) | 387.0007 | [4] |
| Exact Mass [M+H]⁺ (Measured Δppm) | -0.29 | [9] |
Experimental Protocol: LC-QTOF-MS
-
Instrumentation : Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system.[4] An alternative system is an Agilent 6230B TOF coupled with an Agilent 1260 Infinity HPLC.[9]
-
Sample Preparation : Liquid-liquid extraction (LLE).[4]
-
Chromatographic Column : Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or a Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 micron).[4][9]
-
Mobile Phase :
-
Gradient Program : Initial: 95% A: 5% B; ramp to 5% A: 95% B over 13 minutes; return to initial conditions at 15.5 minutes.[4]
-
Flow Rate : 1.0 ml/min.[9]
-
Temperatures : Autosampler set to 15 °C.[4]
-
MS Parameters :
-
Scan Range : 100-510 Da.[4]
-
Ion Source : Positive ion scan mode using Agilent Jet Stream technology (Dual AJS ESI).[9]
-
Drying Gas (N₂) Temperature and Flow : 325 °C at 6 l/min.[9]
-
Sheath Gas Temperature and Flow : 325 °C at 8 l/min.[9]
-
Nebulizer : 25 psig.[9]
-
Voltages : Vcap: 4000 V, Nozzle: 2000 V, Skimmer: 65 V, Fragmentor: 175 V, Octopole RF: 750 V.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another common method for the analysis of benzodiazepines.
Quantitative Data from GC-MS Analysis
| Parameter | Value | Source(s) |
| Retention Time | 14.8 min (locked to tetracosane at 9.258 min) | [9] |
| Base Peak (BP) | m/z 359 | [9] |
| Other Significant Peaks | m/z 357, 203 | [9] |
Experimental Protocol: GC-MS
-
Instrumentation : Agilent GC-MS system.[9]
-
Injection : 1 µL injection volume with a 1:50 split ratio.[9]
-
Injector Temperature : 280 °C.[9]
-
Chromatographic Column : HP1-MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[9]
-
Carrier Gas : Helium at a flow rate of 1.2 ml/min.[9]
-
Oven Program : Hold at 170°C for 1 min, ramp at 8°C/min to 190°C, then ramp at 18°C/min to 293°C and hold for 7.1 min, followed by a ramp at 50°C/min to 325°C and a final hold for 6.1 min.[9]
-
MS Parameters :
Mechanism of Action and Metabolic Pathway
Signaling Pathway
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAₐ) receptor.[6] It binds to the interface between the α and γ subunits of the receptor, which enhances the effect of the neurotransmitter GABA.[6] This increased GABAergic activity leads to a greater influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability.[6] The triazole ring fused to the benzodiazepine core is thought to increase its affinity for the GABAₐ receptor.[6]
Metabolic Pathway
While specific human pharmacokinetic data for this compound is limited, its metabolism can be inferred from structurally similar designer benzodiazepines.[6] It is expected to undergo hepatic oxidation, primarily mediated by the CYP3A4 and CYP3A5 enzymes.[6] This process likely generates active metabolites, such as α-hydroxy derivatives, before subsequent excretion.[6]
Synthesis
The synthesis of this compound is a multi-step process that involves the creation of the characteristic triazolobenzodiazepine structure.[1] A general synthetic route is outlined below.
References
- 1. Buy this compound | 87213-50-1 [smolecule.com]
- 2. This compound - Wikidata [wikidata.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cfsre.org [cfsre.org]
- 5. Monographs [cfsre.org]
- 6. This compound (87213-50-1) for sale [vulcanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C17H12BrClN4 | CID 1032830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. policija.si [policija.si]
Pharmacological Profile of Phenazolam: An In-depth Technical Guide
Abstract
Phenazolam (also known as Clobromazolam) is a potent triazolobenzodiazepine that has emerged as a designer drug. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data on this compound, this document synthesizes the available information, including its predicted high affinity for the GABA-A receptor, and provides a comparative analysis with structurally related and well-characterized benzodiazepines such as Triazolam, Bromazolam, and Flubromazolam. The guide details the established mechanism of action for this class of compounds, focusing on the allosteric modulation of the GABA-A receptor. Furthermore, it outlines standard experimental protocols for determining receptor binding affinity, in vitro functional potency, and in vivo pharmacological effects, which are crucial for the evaluation of novel benzodiazepines. This document aims to be a valuable resource for the scientific community by consolidating current knowledge and providing a framework for the pharmacological assessment of this compound and its analogues.
Introduction
This compound (8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2]triazolo[4,3-a][1][2]benzodiazepine) is a benzodiazepine derivative that acts as a potent sedative and hypnotic.[3] First synthesized in the early 1980s, it was never developed for medical use but has been identified in forensic cases as a designer drug.[3] Structurally, it is a triazolobenzodiazepine, similar to established drugs like triazolam and other designer benzodiazepines such as bromazolam and flubromazolam.[1][4] This guide provides a detailed overview of its known and predicted pharmacological characteristics.
Mechanism of Action
Like other benzodiazepines, this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It binds to the benzodiazepine site, located at the interface of the α and γ subunits of the receptor complex. This binding enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This mechanism underlies the anxiolytic, sedative, myorelaxant, and anticonvulsant effects of this class of drugs.
Quantitative Pharmacological Data
Direct experimental quantitative data for this compound is scarce in peer-reviewed literature. However, a quantitative structure-activity relationship (QSAR) model has predicted its binding affinity to the GABA-A receptor.[5] To provide a comprehensive pharmacological context, the following tables include this predicted value for this compound alongside experimental data for the structurally similar and widely studied triazolobenzodiazepines: Triazolam, Bromazolam, and Flubromazolam.
Table 1: In Vitro Receptor Binding and Functional Potency
| Compound | GABA-A Receptor Binding Affinity (Ki, nM) | GABA-A Receptor Functional Potency (EC50, nM) |
| This compound (Clobromazolam) | 10.14 (Predicted) [5] | Data not available |
| Triazolam | 1.5 - 5.3 | 2.9 - 15 |
| Bromazolam | 1.6 - 7.9 | Data not available |
| Flubromazolam | 0.8 - 2.1 | Data not available |
Note: The Ki and EC50 values for comparative compounds are compiled from various sources and may vary depending on the specific GABA-A receptor subunit composition and experimental conditions.
Table 2: In Vivo Potency (Rodent Models)
| Compound | Sedative Effects (ED50, mg/kg) | Anxiolytic Effects (ED50, mg/kg) |
| This compound | Data not available | Data not available |
| Triazolam | 0.02 - 0.1 | 0.01 - 0.05 |
| Bromazolam | Data not available | Data not available |
| Flubromazolam | ~0.03 | Data not available |
Note: ED50 values are dependent on the specific animal model and behavioral assay used.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of benzodiazepines like this compound.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains from rodents are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Electrophysiology
This protocol measures the functional potency (EC50) of a compound in modulating GABA-A receptor activity.
Methodology:
-
Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is transfected with the cDNAs encoding the desired subunits of the GABA-A receptor.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. A low concentration of GABA is applied to elicit a baseline current.
-
Drug Application: Varying concentrations of the test compound (this compound) are co-applied with GABA.
-
Data Acquisition and Analysis: The potentiation of the GABA-induced chloride current by the test compound is measured. A concentration-response curve is generated to determine the EC50 value.
In Vivo Behavioral Assay: Mouse Rotarod Test for Sedation/Motor Impairment
This protocol assesses the sedative and motor-impairing effects of a compound in vivo.
Methodology:
-
Apparatus: A rotating rod apparatus (rotarod) is used.
-
Training: Mice are trained to walk on the rotating rod at a constant speed.
-
Drug Administration: Different groups of mice are administered various doses of the test compound (this compound) or a vehicle control.
-
Testing: At a predetermined time after drug administration, the mice are placed back on the rotarod, and the latency to fall off is recorded.
-
Data Analysis: The dose of the compound that causes 50% of the mice to fall off within a specified time (ED50) is calculated as a measure of motor impairment.
Pharmacokinetics and Metabolism
-
Absorption: Likely to be well-absorbed after oral administration.
-
Distribution: Expected to be highly protein-bound and widely distributed into tissues, including the central nervous system.
-
Metabolism: Expected to be metabolized in the liver, primarily by cytochrome P450 enzymes. Potential metabolic pathways include hydroxylation and glucuronidation.
-
Excretion: Metabolites are likely excreted in the urine.
Conclusion
This compound is a potent benzodiazepine with a predicted high affinity for the GABA-A receptor. While direct experimental data on its pharmacology is limited, a comparative analysis with structurally similar compounds like triazolam suggests it possesses significant sedative and hypnotic properties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive pharmacological evaluation of this compound and other novel benzodiazepines. Further research is necessary to fully characterize its in vitro and in vivo pharmacological profile and to understand its full potential for abuse and toxicity.
References
Technical Guide: Solubility Profile of Phenazolam in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the solubility of phenazolam, a triazolo-benzodiazepine derivative, in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including analytical standard preparation, formulation development, and pharmacokinetic studies.
Introduction
This compound (8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine) is an analytical reference standard classified as a benzodiazepine.[4][5] Its molecular formula is C₁₇H₁₂BrClN₄, with a molecular weight of 387.7 g/mol .[1][6] As with any compound intended for research or forensic applications, accurate solubility data is fundamental for ensuring consistent and reliable experimental results.[4][5] This guide summarizes the available quantitative solubility data for this compound and outlines a standard methodology for its experimental determination.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The data presented below is compiled from publicly available technical data sheets from chemical suppliers.
| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM)¹ |
| Dimethylformamide (DMF) | 30 mg/mL[3][4][7] | 77.38 mM |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[4][5][7] | 51.59 mM |
| Ethanol | 10 mg/mL[4][5][7] | 25.80 mM |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3][4][7] | 1.29 mM |
¹Molar concentration calculated using a molecular weight of 387.7 g/mol .
Experimental Protocol for Solubility Determination
While specific experimental protocols for the published data are not detailed, a standard and reliable method for determining the solubility of sparingly soluble compounds like this compound is the Shake-Flask Method .[8] This procedure involves achieving equilibrium between the undissolved solid and a saturated solution, followed by quantification of the dissolved compound.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (crystalline solid)[3]
-
Selected organic solvent (HPLC grade)
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector[9]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure saturation is reached.[8]
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the excess solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant. For further purification, the aliquot can be passed through a syringe filter (0.22 µm).
-
-
Sample Preparation for Quantification:
-
Accurately dilute the saturated supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification via HPLC:
-
Analyze the diluted sample using a validated HPLC method. A calibration curve prepared from a stock solution of known this compound concentration must be used for quantification.
-
Example HPLC Parameters (based on published analytical methods): [10][11]
-
Instrument: UHPLC system coupled with a TOF-MS or UV detector.[10][11]
-
Column: A C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[10]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium formate) and an organic phase (e.g., methanol/acetonitrile mixture).[10]
-
Detection: UV detection at λmax ~224 nm or mass spectrometry in positive ion scan mode.[4]
-
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This final value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the Shake-Flask method for determining this compound solubility.
Caption: Workflow for determining this compound solubility using the Shake-Flask method.
References
- 1. This compound (87213-50-1) for sale [vulcanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | C17H12BrClN4 | CID 1032830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cfsre.org [cfsre.org]
- 11. policija.si [policija.si]
Phenazolam: An In-depth Technical Guide to Stability and Degradation Pathways
Disclaimer: This document provides a comprehensive overview of the anticipated stability and degradation pathways of Phenazolam based on established chemical principles and data from structurally related benzodiazepines. As of the date of this publication, detailed experimental stability and degradation studies specifically on this compound are not extensively available in the public domain. Therefore, the degradation pathways and products described herein are illustrative and intended to guide researchers in designing and executing their own studies.
Introduction
This compound, chemically known as 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a potent triazolo-benzodiazepine.[1][2] Understanding its stability and degradation profile is crucial for the development of analytical methods, formulation of stable dosage forms, and ensuring the safety and efficacy of potential therapeutic applications. This guide summarizes the expected stability of this compound under various stress conditions and proposes its likely degradation pathways based on the known chemistry of the benzodiazepine class.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine | [2] |
| Molecular Formula | C₁₇H₁₂BrClN₄ | [1][2] |
| Molecular Weight | 387.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Stability | Reported to be stable for ≥ 5 years when stored at -20°C. | [1] |
Anticipated Stability Profile and Degradation Pathways
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Based on the structure of this compound, which contains a triazolo-benzodiazepine core, several degradation pathways can be anticipated under stress conditions.
Hydrolytic Degradation
The benzodiazepine ring system is susceptible to hydrolysis, particularly at the azomethine (C=N) bond. This can lead to the opening of the seven-membered diazepine ring.
-
Acidic Conditions: In acidic media, the imine bond is prone to hydrolysis, which would lead to the formation of a benzophenone derivative. The triazole ring is generally more stable to acid hydrolysis than the diazepine ring.
-
Alkaline Conditions: Under basic conditions, the amide linkage within the diazepine ring could be susceptible to hydrolysis, also potentially leading to ring opening.
-
Neutral Conditions: While more stable at neutral pH, prolonged exposure to water, especially at elevated temperatures, could result in slow hydrolysis.
A proposed hydrolytic degradation pathway for this compound is illustrated in the diagram below.
Caption: Proposed Hydrolytic Degradation of this compound.
Oxidative Degradation
The this compound molecule has several sites that could be susceptible to oxidation, such as the electron-rich aromatic rings and the diazepine ring. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.
-
N-Oxide Formation: The nitrogen atoms in the diazepine and triazole rings could be oxidized to their corresponding N-oxides.
-
Hydroxylation: The aromatic rings could undergo hydroxylation.
A potential oxidative degradation pathway is shown below.
Caption: Potential Oxidative Degradation Pathways of this compound.
Photolytic Degradation
Exposure to UV or visible light can induce photodegradation. The aromatic rings and the conjugated system in this compound are potential chromophores that can absorb light and undergo photochemical reactions. This could involve radical reactions, rearrangements, or cleavage of bonds. The specific degradation products would depend on the wavelength of light and the solvent system.
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition. The degradation pathway would be dependent on the temperature and whether the degradation occurs in the solid state or in solution.
Experimental Protocols for Stability and Degradation Studies
To perform a comprehensive stability analysis of this compound, a series of forced degradation studies should be conducted. The following are general protocols that can be adapted.
General Experimental Workflow
The workflow for a forced degradation study typically involves stress testing, sample analysis, and data interpretation.
Caption: General Workflow for a Forced Degradation Study.
Recommended Stress Conditions
Table 2 provides a summary of typical stress conditions used in forced degradation studies for small molecule pharmaceuticals.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 80°C | Several hours to days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 80°C | Several hours to days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Several hours to days |
| Photolytic | UV (e.g., 254 nm) and Visible Light | Room Temperature | Several hours to days |
| Thermal | 60°C to 100°C (in solution or solid) | 60°C to 100°C | Several hours to days |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique. Mass Spectrometry (MS) is invaluable for the identification of degradation products.
-
HPLC Method:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often used.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., around 254 nm).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally effective for benzodiazepines. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination of degradation products.
-
Conclusion
While specific experimental data on the stability and degradation of this compound is limited in the public domain, this guide provides a framework for researchers to approach such studies. Based on the chemistry of the triazolo-benzodiazepine scaffold, this compound is expected to be susceptible to hydrolysis, oxidation, and photolysis. The development of a robust, stability-indicating analytical method, such as HPLC-UV/MS, is paramount for accurately assessing its stability and identifying any potential degradation products. The protocols and hypothetical pathways outlined in this document should serve as a valuable resource for scientists and professionals in the field of drug development.
References
A Technical Guide on the Toxicological Profile of Phenazolam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenazolam (also known as Clobromazolam) is a triazolo-benzodiazepine that has emerged as a novel psychoactive substance.[1][2] As a member of the benzodiazepine class, it is presumed to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor, leading to central nervous system depression.[1][3][4] This document provides a concise technical overview of the available toxicological data for this compound in animal models. Due to its status as a designer drug, comprehensive, peer-reviewed toxicological data is limited.[2][4] Therefore, this guide synthesizes available data and describes the standardized experimental protocols that would be employed to formally assess its toxicological profile.
Acute Toxicity
Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time following the administration of a single, high dose of a substance.[5][6] The median lethal dose (LD50) is a common metric from these studies.
Quantitative Data: Lethal Dose (LD50)
The primary quantitative data available for this compound's acute toxicity is derived from a material safety data sheet.
| Species | Route of Administration | LD50 Value (mg/kg) | Data Source |
| Mouse | Oral | >1000 mg/kg | Cayman Chemical SDS[7] |
Interpretation: An oral LD50 value greater than 1000 mg/kg in mice suggests a relatively low order of acute toxicity by ingestion. However, this single data point is insufficient for a comprehensive risk assessment.
Experimental Protocols
While specific, published toxicology studies for this compound are not available, the following sections detail the standardized methodologies that would be used to formally characterize its safety profile.
Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
This protocol outlines the Acute Toxic Class Method, a stepwise procedure used to assess acute oral toxicity while minimizing animal use.[5][8][9]
Objective: To classify this compound based on its acute oral toxicity and estimate its LD50.
Animal Model:
-
Species: Rat (preferred) or mouse.
-
Sex: Typically, a single sex (usually female, as they are often slightly more sensitive) is used.[8]
-
Group Size: 3 animals per step.[8]
Methodology:
-
Dose Selection: Starting doses are selected from predefined levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information or structure-activity relationships.[5][10]
-
Administration: A single dose of this compound, formulated in an appropriate vehicle, is administered to the animals via oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, CNS disturbances), and changes in body weight for up to 14 days.[6]
-
Stepwise Procedure:
-
If mortality is observed in the first group, the dose for the next group is lowered.
-
If no mortality is observed, the dose is increased for the subsequent group.
-
The study continues until a dose causing mortality or survival is clearly identified, allowing for classification into a GHS (Globally Harmonized System) category.[5]
-
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Protocol: Safety Pharmacology Core Battery
Safety pharmacology studies are essential for identifying potential adverse effects on vital physiological functions before human clinical trials.[11][12]
Objective: To evaluate the effects of this compound on the central nervous, cardiovascular, and respiratory systems.
-
Central Nervous System (CNS):
-
Cardiovascular System:
-
Animal Model: Dog (e.g., Beagle) or non-human primate, often using telemetry implants for continuous monitoring.
-
Method: Key parameters such as blood pressure, heart rate, and electrocardiogram (ECG) are measured to detect any effects on cardiac function, including potential for arrhythmias.
-
-
Respiratory System:
-
Animal Model: Rat.
-
Method: Whole-body plethysmography is used to measure respiratory rate, tidal volume, and minute volume in conscious, unrestrained animals.[12]
-
Mechanism of Action & Visualized Workflows
Signaling Pathway: GABA-A Receptor Modulation
As a benzodiazepine, this compound acts as a positive allosteric modulator at the GABA-A receptor.[3][14] It binds to a site distinct from the GABA binding site, increasing the frequency of chloride channel opening when GABA is bound.[14][15] This enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[3][15]
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Experimental Workflow: Acute Toxic Class Method (OECD 423)
The following diagram illustrates the decision-making process in a typical acute toxic class study.
Caption: Decision workflow for the Acute Toxic Class Method (OECD 423).
References
- 1. cfsre.org [cfsre.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Monographs [cfsre.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD [oecd.org]
- 10. bemsreports.org [bemsreports.org]
- 11. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scantox.com [scantox.com]
- 13. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 14. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
The Discovery and Synthesis of Phenazolam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazolam (also known as Clobromazolam) is a potent triazolobenzodiazepine that has garnered attention within the scientific and forensic communities. First synthesized in the early 1980s, it was never commercialized for medical use but has recently emerged as a designer drug.[1][2] This document provides a comprehensive technical guide on the discovery, history of synthesis, and key chemical and pharmacological characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and forensic analysis.
Discovery and Historical Context
This compound was first synthesized in the early 1980s.[1][2] The primary scientific literature documenting its initial creation is a 1983 paper by Vejdělek and Protiva in the Collection of Czechoslovak Chemical Communications.[3][4] Despite its potent sedative and hypnotic properties, this compound was never developed for medical applications.[1] For decades, it remained a relatively obscure compound within scientific literature.
In March 2016, this compound was identified in seized drug samples by a laboratory in Sweden, marking its appearance on the illicit drug market as a "research chemical" or designer drug.[1] Like many novel psychoactive substances, it is often pirated from early pharmaceutical research.[5][6] Its structural similarity to other potent benzodiazepines like bromazolam and triazolam has contributed to its use and associated adverse events.[5][6]
Physicochemical Properties
This compound is chemically designated as 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[7][8][9]triazolo[4,3-a][7][9]benzodiazepine.[1] Its core structure is a benzodiazepine fused with a triazole ring, a modification known to enhance affinity for the GABA-A receptor.[7] The table below summarizes its key physicochemical properties.
| Property | Value | References |
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[7][8][9]triazolo[4,3-a][7][9]benzodiazepine | [1] |
| Synonyms | Clobromazolam, DM-II-90, BRN 4550445 | [1][5] |
| Molecular Formula | C₁₇H₁₂BrClN₄ | [1][7][8] |
| Molecular Weight | ~387.7 g/mol | [1][7][8] |
| CAS Number | 87213-50-1 | [1][5] |
| Physical State | Crystalline solid | [3][7] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3][4] |
Synthesis of this compound
The synthesis of this compound, as first described by Vejdělek and Protiva, follows a multi-step process typical for triazolobenzodiazepines.[3] While the specific reagents and conditions are detailed in the original 1983 publication, a general methodology can be outlined.
General Synthesis Pathway
The synthesis of benzodiazepines often begins with the condensation of an o-phenylenediamine with a ketone.[10] For triazolobenzodiazepines like this compound, the pathway typically involves the formation of a benzodiazepine intermediate which is then cyclized to form the fused triazole ring. A common approach starts with a substituted 2-aminobenzophenone.
The generalized steps are:
-
Formation of the Benzodiazepine Core: This usually starts with the reaction of a 2-amino-5-bromo-2'-chlorobenzophenone with an amino acid derivative, followed by cyclization to form the 1,4-benzodiazepine ring structure.
-
Thionation and Hydrazine Addition: The amide group in the benzodiazepine ring is converted to a thioamide, which then reacts with hydrazine to form a hydrazino-benzodiazepine.
-
Triazole Ring Formation: The final step is the cyclization of the hydrazino-intermediate with an orthoester (e.g., triethyl orthoacetate to introduce the 1-methyl group) to form the fused triazolo ring, yielding this compound.
Experimental Protocol Considerations
For a precise and reproducible synthesis of this compound, adherence to the original protocol by Vejdělek and Protiva (1983) is recommended.[3][4] Key experimental considerations include:
-
Solvent Selection: The choice of solvent is critical for yield and purity. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) are commonly used in different stages of benzodiazepine synthesis.[8]
-
Catalysts: Acidic catalysts are often required to promote the condensation and cyclization reactions.[10]
-
Purification: Purification of the final product and intermediates is typically achieved through recrystallization or column chromatography to ensure high purity.
Mechanism of Action
Like all benzodiazepines, this compound exerts its effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[7]
-
Binding: this compound binds to a specific site on the GABA-A receptor, located at the interface between the alpha (α) and gamma (γ) subunits.[7]
-
Modulation: This binding event does not activate the receptor directly but enhances the effect of the endogenous neurotransmitter, GABA.[11] It increases the frequency of the chloride ion channel opening when GABA is bound.[11]
-
Neuronal Inhibition: The increased influx of chloride ions (Cl⁻) into the neuron leads to hyperpolarization of the cell membrane.[7] This makes the neuron less likely to fire an action potential, resulting in widespread central nervous system depression.[11]
The primary pharmacological effects are attributed to its action on different GABA-A receptor subtypes:
-
Anxiolysis: Mediated by α2-subunit containing receptors, particularly in the amygdala.[7]
-
Sedation/Hypnosis: Primarily involves activation of receptors containing the α1-subunit.[7]
-
Muscle Relaxation: Results from modulation of GABA-A receptors in the spinal cord.[7]
Pharmacokinetic Profile
Direct human pharmacokinetic data for this compound is scarce.[7] However, its profile can be inferred from structurally similar triazolobenzodiazepines.
| Parameter | Inferred Profile | Reference |
| Absorption | Rapid gastrointestinal absorption, with peak plasma concentrations expected within 2-4 hours. | [7] |
| Distribution | High protein binding (>90%), leading to significant tissue retention. | [7] |
| Metabolism | Primarily hepatic, likely via cytochrome P450 enzymes, specifically CYP3A4/5. May produce active metabolites. | [7] |
| Elimination | Expected to have a long elimination half-life, potentially exceeding 24 hours, due to its halogenated structure which can slow hepatic clearance. | [7] |
The presence of bromine and chlorine substituents likely contributes to a delayed clearance compared to non-halogenated benzodiazepines, increasing the risk of accumulation with repeated use.[7]
Forensic and Analytical Detection
The emergence of this compound on the illicit market necessitates robust analytical methods for its detection in biological and seized samples.
Experimental Protocol: LC-QTOF-MS
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a highly sensitive and specific method for identifying novel benzodiazepines. A sample protocol is outlined below.
-
Instrumentation: Agilent 6540 Q-TOF LC/MS system or similar.
-
Chromatographic Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[5]
-
Mobile Phase:
-
A: Ammonium formate (10 mM, pH 3.0).[5]
-
B: Acetonitrile.
-
-
Gradient: A time-based gradient from 95% A to 95% B over approximately 13 minutes.[5]
-
Injection Volume: 10 µL.[5]
-
Detection: TOF MS scan range set to 100-510 Da.[5]
-
Identification: The retention time (approx. 7.62 min under specific conditions) and the accurate mass of the protonated molecule ([M+H]⁺ at m/z 387.0007) are used for positive identification against a certified reference standard.[5][6]
Conclusion
This compound is a potent synthetic benzodiazepine with a history rooted in pharmaceutical research of the 1980s. Although never medically adopted, its recent emergence as a designer drug presents significant challenges for public health and law enforcement. A thorough understanding of its synthesis, chemical properties, mechanism of action, and analytical detection methods is crucial for the scientific and forensic communities to address its impact effectively. Further research into its specific pharmacokinetics and toxicology in humans is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. cfsre.org [cfsre.org]
- 6. Monographs [cfsre.org]
- 7. This compound (87213-50-1) for sale [vulcanchem.com]
- 8. Buy this compound | 87213-50-1 [smolecule.com]
- 9. Phenazepam - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Phenazepam? [synapse.patsnap.com]
Phenazolam's Interaction with Benzodiazepine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazolam (also known as clobromazolam) is a potent triazolobenzodiazepine that has emerged as a designer drug. Like other benzodiazepines, its pharmacological effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the binding affinity of this compound for benzodiazepine receptors, drawing on available data and comparative analysis with structurally related compounds. This document details the mechanism of action, summarizes quantitative binding data, outlines experimental protocols for receptor binding assays, and visualizes key pathways and workflows to support further research and drug development efforts. While experimental binding data for this compound is limited, this guide consolidates current knowledge to inform future investigation.
Introduction
This compound is a synthetic benzodiazepine derivative characterized by a triazolo ring fused to the diazepine ring structure. It was first synthesized in the early 1980s but was never commercialized for medical use. In recent years, it has been identified in the illicit drug market, raising concerns due to its high potency. Understanding the interaction of this compound with its molecular target, the GABA-A receptor, is crucial for predicting its pharmacological and toxicological profile. This guide focuses on the core of its mechanism: the binding affinity for the benzodiazepine site on the GABA-A receptor.
Mechanism of Action: The GABA-A Receptor
The primary target for benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that is the main inhibitory neurotransmitter receptor in the central nervous system. GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ). The benzodiazepine binding site is located at the interface between the α and γ subunits.
Upon binding, benzodiazepines like this compound do not activate the receptor directly but instead act as positive allosteric modulators. They increase the affinity of the receptor for its endogenous ligand, GABA. This enhanced GABAergic neurotransmission leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a decrease in its excitability. This neuronal inhibition underlies the characteristic sedative, anxiolytic, muscle relaxant, and anticonvulsant effects of benzodiazepines.
Signaling Pathway of GABA-A Receptor Modulation
Caption: Diagram illustrating the positive allosteric modulation of the GABA-A receptor by this compound, leading to increased chloride ion influx and neuronal inhibition.
Quantitative Binding Affinity Data
Direct experimental data on the binding affinity of this compound for various GABA-A receptor subtypes is currently scarce in peer-reviewed literature. However, a quantitative structure-activity relationship (QSAR) model has been used to predict its binding affinity. For a more comprehensive understanding, this section also presents experimental data for bromazolam, a close structural analog of this compound.
Table 1: Predicted Binding Affinity of this compound (Clobromazolam)
| Compound | Predicted Binding Affinity (log 1/c) | Method | Reference |
| This compound (Clobromazolam) | 10.14 | QSAR Model | [1][2] |
Note: The predicted binding affinity is a calculated value and should be interpreted with caution until validated by experimental studies.
Table 2: Experimental Binding Affinity of Bromazolam for GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Method | Reference |
| Bromazolam | α1 | 2.81 | Radioligand Binding Assay | [3] |
| Bromazolam | α2 | 0.69 | Radioligand Binding Assay | [3] |
| Bromazolam | α5 | 0.62 | Radioligand Binding Assay | [3] |
The lower Ki values of bromazolam for the α2 and α5 subtypes suggest a higher binding affinity for these receptors compared to the α1 subtype. The sedative and hypnotic effects of benzodiazepines are primarily mediated by the α1 subunit, while anxiolytic and muscle relaxant effects are associated with α2 and α3 subunits. The α5 subunit is implicated in learning and memory processes. The high affinity of bromazolam for α2 and α5 subunits suggests it may possess potent anxiolytic effects and potentially impact cognitive function. Given the structural similarity, it is plausible that this compound exhibits a comparable binding profile.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of a test compound (e.g., this compound) for benzodiazepine receptors.
Objective: To determine the inhibition constant (Ki) of this compound for benzodiazepine binding sites on GABA-A receptors using a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-Flumazenil or [3H]-Flunitrazepam (a high-affinity benzodiazepine receptor ligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam or Clonazepam).
-
Tissue Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or cerebellum) or cell lines expressing specific recombinant GABA-A receptor subtypes.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Workflow:
Caption: A generalized workflow for a radioligand competitive binding assay to determine the binding affinity of a test compound.
Procedure:
-
Incubation: In a series of tubes, combine the tissue/cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled benzodiazepine).
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationship: Binding Affinity and Functional Potency
A high binding affinity (low Ki value) for the benzodiazepine site on the GABA-A receptor is a prerequisite for a compound to exert its pharmacological effects. However, binding affinity does not solely determine the functional outcome. The intrinsic efficacy of the compound (i.e., its ability to produce a conformational change in the receptor upon binding) is also critical. Compounds can be full agonists, partial agonists, antagonists, or inverse agonists.
Caption: The logical flow from high binding affinity and intrinsic efficacy to the ultimate pharmacological effect of a benzodiazepine.
For this compound, its classification as a potent sedative and hypnotic suggests it is a full or high-efficacy partial agonist at the GABA-A receptor. Future functional assays, such as electrophysiological recordings (e.g., two-electrode voltage-clamp) on cells expressing GABA-A receptors, are necessary to fully characterize its functional potency (EC50) and intrinsic efficacy.
Conclusion and Future Directions
This compound is a potent benzodiazepine with a high predicted binding affinity for GABA-A receptors. While experimental data for this compound is limited, analysis of its close structural analog, bromazolam, suggests a high affinity for α2 and α5-containing GABA-A receptor subtypes, indicative of potent anxiolytic effects and potential cognitive modulation.
For a comprehensive understanding of this compound's pharmacology, further research is imperative. Key future directions include:
-
Experimental determination of the binding affinities (Ki) of this compound for all major benzodiazepine-sensitive GABA-A receptor subtypes (α1, α2, α3, and α5) using radioligand binding assays.
-
Characterization of the functional potency (EC50) and intrinsic efficacy of this compound at these receptor subtypes using electrophysiological techniques.
-
In vivo studies to correlate the in vitro binding and functional data with the pharmacological effects (sedative, anxiolytic, etc.) and potential for adverse effects.
Such studies will provide the crucial data needed for a complete pharmacological profile of this compound, aiding researchers, clinicians, and regulatory bodies in understanding and addressing the challenges posed by this and other emerging designer benzodiazepines.
References
An In-Depth Technical Guide to the Structural Analogs of Phenazolam and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazolam (also known as clobromazolam) is a potent triazolobenzodiazepine that has emerged as a designer drug. Its structural similarity to other benzodiazepines necessitates a comprehensive understanding of its pharmacological profile and that of its analogs for research, forensic analysis, and drug development purposes. This technical guide provides an in-depth analysis of the structural analogs of this compound, focusing on their synthesis, pharmacological properties, and the experimental methodologies used for their characterization. All available quantitative data on receptor binding and functional potency are summarized, and key experimental workflows and the fundamental signaling pathway are visualized to facilitate a deeper understanding of this class of compounds.
Introduction
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] this compound is a novel triazolobenzodiazepine, structurally related to medically prescribed benzodiazepines such as alprazolam and triazolam, as well as other designer benzodiazepines.[2] The fusion of a triazole ring to the diazepine ring generally results in increased potency. This guide explores the key structural analogs of this compound, including Bromazolam, Triazolam, Clonazolam, Flubromazolam, and Phenazepam, providing a comparative analysis of their properties.
Chemical Structures
The core structure of these analogs is the benzodiazepine scaffold, with variations in the substituents on the phenyl and diazepine rings, and the presence of a fused triazole ring in the triazolobenzodiazepine subclass.
-
This compound (Clobromazolam): 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepine[6]
-
Bromazolam: 8-bromo-1-methyl-6-phenyl-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepine[5]
-
Triazolam: 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepine
-
Clonazolam: 6-(2-chlorophenyl)-1-methyl-8-nitro-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepine[1]
-
Flubromazolam: 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepine
-
Phenazepam: 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[7]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its structural analogs. It is important to note that comprehensive experimental data for some of these compounds, particularly the newer designer drugs, is limited in publicly available scientific literature.
Table 1: GABA-A Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound (Clobromazolam) | GABA-A | Predicted High Affinity (log 1/c = 10.14) | [8] |
| Bromazolam | α1 | 2.81 | [5] |
| α2 | 0.69 | [5] | |
| α5 | 0.62 | [5] | |
| Triazolam | GABA-A | Not Available | |
| Clonazolam | GABA-A | Not Available | |
| Flubromazolam | GABA-A | Not Available | |
| Phenazepam | GABA-A | Not Available |
Table 2: GABA-A Receptor Functional Potency (EC50)
| Compound | Assay Conditions | EC50 (nM) | Reference |
| This compound (Clobromazolam) | Not Available | Not Available | |
| Bromazolam | Not Available | Not Available | |
| Triazolam | Not Available | Not Available | |
| Clonazepam | Augmentation of GABA responses in p58-74 rat NRT neurons | 6 | [5] |
| Augmentation of GABA responses in p5-9 rat NRT neurons | 26 | [5] | |
| Modulation of GABA responses in chick ciliary ganglion neurons | 1100 | [4] | |
| Flubromazolam | Not Available | Not Available | |
| Phenazepam | Enhancement of peak amplitude of currents activated by 10 µM GABA | 6.1 ± 0.8 | [9] |
| 3-hydroxyphenazepam (metabolite) | Enhancement of peak amplitude of currents activated by 10 µM GABA | 10.3 ± 1.4 | [9] |
Signaling Pathway and Experimental Workflows
GABA-A Receptor Signaling Pathway
Benzodiazepines exert their effects by binding to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability.[10]
Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.
Experimental Workflow for Pharmacological Characterization
The characterization of novel benzodiazepines typically involves a series of in vitro experiments to determine their binding affinity and functional potency at the GABA-A receptor.
Caption: A generalized experimental workflow for characterizing novel benzodiazepines.
Experimental Protocols
The following are generalized protocols for the synthesis and pharmacological evaluation of triazolobenzodiazepines. These protocols are intended to be representative and would require optimization for each specific compound.
Representative Synthesis of a Triazolobenzodiazepine
The synthesis of triazolobenzodiazepines like this compound and its analogs often involves a multi-step process starting from a substituted 2-aminobenzophenone.
-
Formation of the Benzodiazepine Core: The initial step is the reaction of a 2-aminobenzophenone derivative with an amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride) in a solvent like pyridine under reflux to form the 1,4-benzodiazepin-2-one ring system.
-
Thionation: The resulting lactam is then treated with a thionating agent, such as Lawesson's reagent, to convert the carbonyl group into a thiocarbonyl group, forming a 1,4-benzodiazepine-2-thione.
-
Triazole Ring Formation: The thione is then reacted with a hydrazine derivative (e.g., acetic hydrazide) in a suitable solvent like butanol at reflux.[3] This step leads to the cyclization and formation of the fused triazole ring, yielding the final triazolobenzodiazepine product.[3]
-
Purification: The crude product is then purified using techniques such as column chromatography and recrystallization to obtain the final compound with high purity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the GABA-A receptor or from brain tissue are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-flunitrazepam) and varying concentrations of the unlabeled test compound (the structural analog).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 35 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the functional potency (EC50) of a compound on ion channels, such as the GABA-A receptor.
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype. The oocytes are then incubated for several days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.[2] The oocyte is continuously perfused with a recording solution.
-
Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA. Then, the test compound is co-applied with GABA at various concentrations.
-
Data Acquisition: The changes in the ion current flowing across the oocyte membrane in response to the application of GABA and the test compound are recorded.
-
Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured at each concentration. A dose-response curve is then constructed, and the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation) is determined.[9]
Conclusion
This compound and its structural analogs represent a significant area of interest for researchers in pharmacology, toxicology, and forensic science. This guide has provided a consolidated overview of their chemical structures, available pharmacological data, and the experimental methodologies employed for their characterization. While there are notable gaps in the quantitative data for some of the newer designer analogs, the information presented here offers a valuable resource for understanding the properties and potential effects of this potent class of triazolobenzodiazepines. Further research is imperative to fully elucidate the pharmacological and toxicological profiles of these emerging substances.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flubromazolam - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor function in developing rat thalamic reticular neurons: whole cell recordings of GABA-mediated currents and modulation by clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Mechanism Of Action Of Benzodiazepines On Gaba A Receptors" by Claudia Campo-Soria, Yongchang Chang et al. [scholar.barrowneuro.org]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
An In-Depth Technical Guide to Phenazolam Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazolam (also known as Clobromazolam) is a designer benzodiazepine, a class of psychoactive substances that act on the central nervous system. As a triazolo-benzodiazepine, its chemical structure is characterized by a triazole ring fused to the diazepine ring, which influences its metabolic fate and pharmacokinetic profile. Understanding the metabolism of this compound is crucial for forensic toxicology, clinical diagnostics, and drug development, as its metabolites can contribute to its pharmacological activity and detection window in biological matrices.
This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, focusing on the identification of its metabolites, the enzymatic pathways involved, and the analytical methodologies for their detection and quantification.
Metabolic Pathways of this compound
The biotransformation of this compound primarily occurs in the liver and involves both Phase I and Phase II metabolic reactions. The principal enzyme system responsible for the Phase I metabolism of this compound, like many other benzodiazepines, is the Cytochrome P450 (CYP) system, with a significant contribution from the CYP3A4 isoenzyme.
Phase I Metabolism: Oxidation
The primary Phase I metabolic pathway for this compound is oxidation, leading to the formation of hydroxylated metabolites. The two major identified Phase I metabolites are:
-
α-Hydroxythis compound: This metabolite is formed through the hydroxylation of the methyl group attached to the triazole ring.
-
3-Hydroxythis compound: This active metabolite results from the hydroxylation at the 3-position of the benzodiazepine ring.
These hydroxylation reactions increase the water solubility of the parent compound, preparing it for subsequent Phase II conjugation reactions.
Metabolic pathway of this compound.
Phase II Metabolism: Glucuronidation
Following Phase I oxidation, the hydroxylated metabolites of this compound, α-hydroxythis compound and 3-hydroxyphenazepam, can undergo Phase II conjugation reactions. The most common conjugation pathway for these metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, forming highly water-soluble glucuronide conjugates that are readily excreted in urine. The direct glucuronidation of the parent this compound molecule is also a possible, though likely minor, metabolic route.
Metabolite Identification and Quantitative Analysis
The identification and quantification of this compound and its metabolites are typically performed using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Analysis of this compound and Metabolites
The following table summarizes the available quantitative data for this compound and its primary metabolite, 3-hydroxyphenazepam, in various biological matrices. Data for α-hydroxythis compound is currently limited in the scientific literature.
| Analyte | Matrix | Concentration Range | Method of Analysis | Reference |
| This compound | Blood/Plasma | Therapeutic: < 30 µg/L; Impaired Driving: 100–600 µg/L | Chromatographic methods | [1] |
| 3-Hydroxyphenazepam | Post-mortem Fluids | Varies by case | LC-MS/MS | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound metabolism research.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes (HLMs), a common in vitro model for drug metabolism studies.
Objective: To identify the metabolites of this compound formed by hepatic enzymes and to determine the role of specific CYP450 enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and this compound at the desired concentration (e.g., 1-10 µM).
-
CYP Inhibition (Optional): For reaction phenotyping, pre-incubate a separate set of tubes with a specific CYP450 inhibitor for a designated time before adding this compound.
-
Reaction Initiation: Pre-warm the incubation mixtures at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the samples at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
Sample Processing: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.
Workflow for in vitro metabolism study.
Analytical Methodology: LC-MS/MS for Metabolite Identification
This section provides a general framework for developing an LC-MS/MS method for the analysis of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Typically maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for benzodiazepines.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument, monitoring specific precursor-to-product ion transitions for each analyte. For high-resolution instruments, full scan and product ion scans are used for identification.
-
Precursor and Product Ions: These need to be optimized for this compound and its expected metabolites by direct infusion of standards.
Workflow for LC-MS/MS analysis.
Analytical Methodology: GC-MS for Metabolite Identification
For GC-MS analysis, derivatization is often required to improve the volatility and thermal stability of benzodiazepines and their metabolites.
Derivatization (Example):
-
Silylation: A common derivatization technique using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to separate the derivatized analytes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.
Conclusion
The metabolism of this compound is a complex process involving primarily CYP3A4-mediated oxidation to form hydroxylated metabolites, which are subsequently conjugated with glucuronic acid for excretion. The identification and quantification of these metabolites are essential for a comprehensive understanding of the drug's disposition and for forensic and clinical purposes. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the metabolism of this compound and other novel benzodiazepines. Further research is warranted to fully characterize all potential metabolites, obtain more comprehensive quantitative data, and elucidate the specific UGT isoforms involved in the glucuronidation of this compound metabolites.
References
Methodological & Application
Application Note: Quantification of Phenazolam in Biological Matrices using a Validated LC-QTOF-MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method for the quantitative analysis of Phenazolam in biological samples. This compound is a novel psychoactive substance (NPS) of the benzodiazepine class, and its detection and quantification are crucial for forensic toxicology and clinical research. The described method utilizes a simple and efficient extraction procedure, followed by chromatographic separation and high-resolution mass spectrometric detection, providing excellent selectivity and sensitivity for the determination of this compound. This document provides detailed protocols for sample preparation, instrument parameters, and data analysis, making it a valuable resource for researchers, scientists, and drug development professionals.
Introduction
This compound is a designer benzodiazepine that has emerged on the illicit drug market, posing a significant public health concern. Like other benzodiazepines, it acts as a central nervous system depressant.[1] The development of reliable analytical methods for the quantification of novel psychoactive substances like this compound is essential for forensic investigations, clinical toxicology, and understanding their pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offers high sensitivity, selectivity, and the ability to perform accurate mass measurements, making it an ideal technique for the analysis of complex biological matrices.[2][3] This application note presents a detailed protocol for the quantification of this compound using LC-QTOF-MS, including sample preparation, chromatographic conditions, and mass spectrometer settings.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound from biological matrices such as whole blood or urine.[1]
Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
1-Chlorobutane
-
Sodium carbonate solution
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of the biological sample (e.g., whole blood, urine) in a glass tube, add an appropriate internal standard.
-
Add 1 mL of sodium carbonate solution and 6 mL of 1-chlorobutane.[4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).[5]
-
Transfer the reconstituted sample to an autosampler vial for LC-QTOF-MS analysis.
LC-QTOF-MS Analysis
Instrumentation:
Chromatographic Conditions: [1]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium formate (pH 3.0) in water
-
Mobile Phase B: 50:50 Methanol/Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Autosampler Temperature: 15°C
-
Gradient:
-
Initial: 95% A, 5% B
-
13 min: 5% A, 95% B
-
15.5 min: 95% A, 5% B
-
Mass Spectrometry Conditions: [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
TOF MS Scan Range: 100-510 Da
-
Fragmentation: Collision Energy Spread (35 ± 15 eV)
-
MS/MS Scan Range: 50-510 Da
-
Source Temperature: 600°C
Data Presentation
The following table summarizes the key quantitative parameters for the LC-QTOF-MS method for this compound, based on typical performance characteristics for benzodiazepine analysis.
| Parameter | Value | Reference |
| Retention Time | 7.62 min | [1] |
| Precursor Ion (m/z) | 373 | [6] |
| Product Ions (m/z) | 345.0, 294.1, 283.0 | [6] |
| Linearity (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.5 ng/mL | [8] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | [8] |
| Accuracy (% Bias) | Within ±15% | [8] |
| Precision (%RSD) | < 15% | [8] |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed LC-QTOF-MS method for the quantification of this compound in biological matrices. The described protocol, including a straightforward liquid-liquid extraction and a highly selective mass spectrometric analysis, offers a reliable and robust solution for forensic and clinical laboratories. The high resolution and accurate mass capabilities of the QTOF instrument ensure confident identification and quantification of this compound, even at low concentrations. This method can be readily implemented by researchers and scientists working in the fields of toxicology, pharmacology, and drug development.
References
- 1. cfsre.org [cfsre.org]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. agilent.com [agilent.com]
- 6. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forensicresources.org [forensicresources.org]
- 8. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenazolam for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenazolam (also known as Clobromazolam) is a benzodiazepine derivative that acts as a potent sedative and hypnotic.[1] Like other benzodiazepines, it is a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic neurotransmission.[2][3][4] Its use in in vitro studies, such as cell culture assays, requires precise and reliable protocols for dissolution to ensure accurate and reproducible results. Due to its poor water solubility, a carefully selected organic solvent must be used to prepare a stock solution, which is then diluted to the final working concentration in the cell culture medium.
This document provides a detailed protocol for the solubilization of this compound for use in cell culture assays, including the preparation of stock and working solutions, storage recommendations, and important considerations for experimental design.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
This table summarizes the key properties of this compound, including its solubility in various organic solvents. This data is critical for selecting the appropriate solvent for stock solution preparation.
| Property | Value | Reference |
| Synonyms | Clobromazolam | [5][6] |
| Molecular Formula | C₁₇H₁₂BrClN₄ | [5][6] |
| Molecular Weight | 387.7 g/mol | [4][5][6] |
| Solubility in DMSO | 20 mg/mL (51.59 mM) | [5][6][7][8] |
| Solubility in Ethanol | 10 mg/mL (25.8 mM) | [5][6][7][8] |
| Solubility in DMF | 30 mg/mL | [5][6][7] |
| Solubility in DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound using Dimethyl Sulfoxide (DMSO). DMSO is recommended as the primary solvent due to its high solvating power for this compound and its common use in cell culture.[5][9]
Materials and Equipment:
-
This compound powder (crystalline solid)[6]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculate the Required Mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration. A 10 mM or 20 mM stock solution is recommended.
-
Example Calculation for a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 387.7 g/mol = 3.877 mg
-
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance. It is advisable to perform this step in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed this compound into a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of sterile DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Sterilization (Optional): While pure DMSO is hostile to microbial growth, if sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE or PVDF membrane).[11] Be aware that this may lead to a slight loss of the compound due to binding to the filter membrane.[11]
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol describes the dilution of the concentrated DMSO stock solution into the final cell culture medium.
Materials and Equipment:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile pipette tips and pipettors
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the concentrated this compound stock solution at room temperature.
-
Determine Final Concentration and Dilution Factor: Decide on the final concentration of this compound required for your assay. Calculate the necessary dilution from the stock solution.
-
Perform Serial Dilutions: To avoid precipitation of the compound upon direct dilution into the aqueous medium, perform a stepwise or serial dilution.[9]
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in the final volume of culture medium for your assay. (e.g., add 100 µL of 100 µM solution to 900 µL of medium in a well of a 24-well plate).
-
-
-
Prepare Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound, but without the compound itself.[9] This accounts for any effects the solvent may have on the cells.
-
Mix and Apply to Cells: Gently mix the final working solution by pipetting up and down before adding it to your cell culture plates.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathway for this compound at the GABA-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benzoinfo.com [benzoinfo.com]
- 3. ClinPGx [clinpgx.org]
- 4. This compound (87213-50-1) for sale [vulcanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. selleckchem.com [selleckchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenazolam as a Reference Standard in Forensic Toxicology
Introduction
Phenazolam is a novel triazolo-benzodiazepine that has emerged on the illicit drug market and is encountered in forensic toxicology casework.[1][2][3][4] As with other designer benzodiazepines, the use of a well-characterized reference standard is essential for the accurate identification and quantification of this compound in biological specimens.[5][6] These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use as a reference standard in a forensic toxicology laboratory.
This compound, chemically known as 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][7][8]triazolo[4,3-a][7][8]benzodiazepine, is a potent central nervous system depressant.[9] Its structural similarity to other benzodiazepines like bromazolam and triazolam necessitates robust analytical methods to ensure correct identification.[3][4] The protocols outlined below are intended for researchers, scientists, and drug development professionals working in the field of forensic toxicology.
Physicochemical and Toxicological Properties of this compound
A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1. This information is critical for the handling, storage, and interpretation of analytical results for this compound.
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][7][8]triazolo[4,3-a][7][8]benzodiazepine | [1] |
| Synonyms | Clobromazolam | [2] |
| CAS Number | 87213-50-1 | [1] |
| Molecular Formula | C₁₇H₁₂BrClN₄ | [3] |
| Molecular Weight | 387.7 g/mol | [3] |
| Physical State | Crystalline solid | [10] |
| Purity (as a reference standard) | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Long-Term Stability (as a solid) | ≥ 5 years at -20°C | [1] |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
| UV λmax | 224 nm | [1] |
| Inferred Metabolic Pathway | Hepatic oxidation via CYP3A4/5 | [7] |
Experimental Protocols
The following sections provide detailed protocols for the preparation of this compound standards, sample preparation from biological matrices, and analytical method validation for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for quantitative analysis. The following protocol outlines the steps for preparing stock and working standard solutions of this compound.
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the weighed standard in 10 mL of methanol in a Class A volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber glass vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.
-
For a typical calibration curve ranging from 1 ng/mL to 200 ng/mL, prepare intermediate dilutions as necessary.
-
Store working solutions at -20°C and bring to room temperature before use.
-
Sample Preparation from Biological Matrices
The extraction of this compound from biological matrices is a critical step to remove interferences and concentrate the analyte. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Blood
-
Pipette 1 mL of whole blood into a 15 mL glass centrifuge tube.
-
Add an appropriate amount of an internal standard (e.g., diazepam-d5).
-
Add 1 mL of saturated sodium borate buffer (pH 9.2).
-
Add 5 mL of n-butyl chloride.
-
Cap and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (for LC-MS/MS) or an appropriate solvent (for GC-MS).
Protocol 3: Solid-Phase Extraction (SPE) of this compound from Urine
-
Pipette 2 mL of urine into a 15 mL centrifuge tube.
-
Add an internal standard.
-
Add 2 mL of 100 mM acetate buffer (pH 5.0).
-
If hydrolysis is required to measure conjugated metabolites, add β-glucuronidase and incubate at 65°C for 1 hour.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM acetate buffer (pH 5.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase or an appropriate solvent.
Analytical Method Validation
A thorough method validation is required to ensure the reliability of the analytical results. The following parameters should be assessed.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (%RSD) ≤ 20%; Accuracy (%Bias) within ±20% |
| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | %RSD ≤ 15% (for concentrations above LOQ) |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | %Bias within ±15% (for concentrations above LOQ) |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte. | Ion suppression or enhancement should be consistent and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Protocol 4: GC-MS Analysis of this compound
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: To be determined from the mass spectrum of the this compound reference standard.
Protocol 5: LC-MS/MS Analysis of this compound
-
Instrument: Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent.[3]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[3]
-
Mobile Phase A: 10 mM Ammonium formate (pH 3.0).[3]
-
Mobile Phase B: 50:50 Methanol/Acetonitrile.[3]
-
Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; hold for 2.5 minutes; return to initial conditions.[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing the this compound reference standard.
Visualizations
The following diagrams illustrate key aspects of the workflow and the inferred metabolic pathway of this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Inferred metabolic pathway of this compound.
Conclusion
The use of a certified and well-characterized this compound reference standard is imperative for the accurate and reliable identification and quantification of this substance in forensic toxicology laboratories. The protocols provided in these application notes offer a framework for the preparation of standards, extraction from biological matrices, and validation of analytical methods. Adherence to these guidelines will contribute to the generation of high-quality, defensible data in forensic casework. Further research is warranted to establish a definitive metabolic profile for this compound and to generate more extensive stability data in various biological matrices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. Monographs [cfsre.org]
- 5. This compound - Biochemicals - CAT N°: 26700 [bertin-bioreagent.com]
- 6. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (87213-50-1) for sale [vulcanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Analytical Method of Phenazolam in Urine
Introduction
Phenazolam is a triazolo-benzodiazepine derivative that has emerged as a novel psychoactive substance (NPS).[1][2][3] As a central nervous system depressant, its use poses significant public health and safety concerns, necessitating the development of sensitive and specific analytical methods for its detection in biological matrices.[3] These application notes provide a detailed protocol for the quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for the analysis of benzodiazepines.[4][5][6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of appropriate sample preparation and analytical methodologies.
| Property | Value | Reference |
| Systematic Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][4]triazolo[4,3-a][1]benzodiazepine | [1][8] |
| Synonyms | Clobromazolam | [8][9] |
| Molecular Formula | C₁₇H₁₂BrClN₄ | [1][9] |
| Molecular Weight | 387.7 g/mol | [1][9] |
| Physical State | Solid | [1][9] |
| LogP | 3.77820 |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Principle
The analytical method involves the enzymatic hydrolysis of this compound glucuronide conjugates in urine, followed by solid-phase extraction (SPE) to isolate the analyte from the matrix. The extracted this compound is then separated and quantified using a highly selective and sensitive LC-MS/MS system.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
β-Glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)
Instrumentation
-
Liquid Chromatograph coupled with a tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Sample concentrator/evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Urine Sample Hydrolysis:
-
To 1 mL of urine sample, add 50 µL of the internal standard working solution (this compound-d4, 1 µg/mL).
-
Add 500 µL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 60°C for 2 hours to ensure complete hydrolysis of any glucuronidated metabolites.[10][11][12]
-
-
Solid-Phase Extraction (SPE):
-
Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge thoroughly under vacuum or nitrogen stream.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Eluate Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Liquid Chromatography Conditions
Mass Spectrometry (MS/MS) Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ions for this compound and its deuterated internal standard should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 387.0 | 358.0 | 280.0 | Optimized |
| This compound-d4 | 391.0 | 362.0 | 284.0 | Optimized |
Table 3: Mass Spectrometry MRM Transitions
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be established through validation experiments.
Visualizations
Experimental Workflow
References
- 1. This compound (87213-50-1) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cfsre.org [cfsre.org]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C17H12BrClN4 | CID 1032830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. faa.gov [faa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vivo Animal Research of Benzodiazepines (with special consideration for Phenazolam)
Disclaimer: There is currently a significant lack of published in-vivo research specifically detailing the dosage and administration of Phenazolam in animal models. The following application notes and protocols are based on data from structurally similar benzodiazepines, such as Phenazepam, and are intended to serve as a starting point for researchers. It is imperative to conduct thorough dose-finding studies and adhere to all institutional and national guidelines for animal welfare.
Introduction
This compound (also known as Clobromazolam) is a triazolo-benzodiazepine that has been identified as a designer drug.[1][2] Like other benzodiazepines, it is presumed to exert its effects by modulating GABA-A receptors in the central nervous system, leading to sedative, anxiolytic, and muscle-relaxant properties. Due to the absence of specific in-vivo data for this compound, researchers must extrapolate potential starting dosages and experimental designs from studies on analogous compounds. This document provides a framework for such an approach, emphasizing caution and the need for rigorous preliminary studies.
Quantitative Data from Structurally Similar Benzodiazepines
The following table summarizes dosages of Phenazepam, a structurally related benzodiazepine, used in rodent models. This data can be used to inform the design of initial dose-ranging studies for this compound.
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Phenazepam | Mice (C57BL/6 and BALB/c) | 0.075 mg/kg | Not Specified | Altered open-field behavior | [3] |
| Phenazepam | Rats | 1 mg/kg | Intraperitoneal (i.p.) | Changes in orienting and research activities | [4] |
| Phenazepam | Rats | 10⁻⁹ - 10⁻¹⁵ mol/kg | Not Specified | Anxiolytic effect in conflict situation test | [5] |
Experimental Protocols (Extrapolated for this compound)
The following are generalized protocols that can be adapted for the in-vivo study of this compound, based on common practices for benzodiazepine research in animal models.
Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
This test is used to assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open-field arena (e.g., a square or circular arena with walls)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80 for solubility)
-
Experimental animals (e.g., mice or rats)
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle solution to the animals (e.g., via intraperitoneal injection). Initial dose-finding studies are critical.
-
Observation Period: After a suitable absorption period (e.g., 20-30 minutes), place the animal in the center of the open-field arena.
-
Data Recording: Record the animal's activity for a set duration (e.g., 5-10 minutes) using video tracking software.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Rearing frequency
-
Grooming behavior
-
-
Data Analysis: Compare the parameters between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Elevated Plus Maze for Anxiety-Like Behavior
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
This compound solution
-
Vehicle solution
-
Experimental animals
Protocol:
-
Habituation: As described for the open-field test.
-
Drug Administration: Administer this compound or vehicle as previously described.
-
Testing: After the absorption period, place the animal in the center of the maze, facing one of the open arms.
-
Data Recording: Record the animal's movement for a set duration (e.g., 5 minutes).
-
Parameters to Measure:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
-
Data Analysis: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the presumed mechanism of action of benzodiazepines and a general workflow for in-vivo studies.
Caption: Presumed signaling pathway of benzodiazepines like this compound.
Caption: A generalized workflow for conducting in-vivo research with benzodiazepines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Monographs [cfsre.org]
- 3. Effects of phenazepam on the behavior of C57BL/6 and BALB/c mice in the open field test after naloxone pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Color-Coding Method Reveals Enhancement of Stereotypic Locomotion by Phenazepam in Rat Open Field Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of phenazepam and flunitrazepam in ultralow doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening for Phenazolam Analogs as GABA-A Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction Phenazolam is a triazolo-benzodiazepine derivative that acts as a potent sedative and hypnotic.[1][2] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3][4] By binding to a specific site on the receptor, benzodiazepines increase the efficiency of GABA, the primary inhibitory neurotransmitter in the central nervous system, resulting in an influx of chloride ions and neuronal hyperpolarization.[3] This action leads to reduced anxiety, sedation, and muscle relaxation.[3] The development of novel this compound analogs requires robust screening methods to identify compounds with desired potency, selectivity, and safety profiles. High-throughput screening (HTS) provides the necessary tools to rapidly evaluate large chemical libraries for their effects on the GABA-A receptor.[5]
This document details protocols for primary and secondary HTS assays designed to identify and characterize novel this compound analogs that modulate GABA-A receptor function.
GABA-A Receptor Signaling Pathway
The diagram below illustrates the mechanism of action for benzodiazepines like this compound at the GABA-A receptor.
Caption: Mechanism of GABA-A receptor positive allosteric modulation.
High-Throughput Screening Cascade
A tiered approach is employed to efficiently screen large compound libraries. Primary screening identifies "hits," which are then subjected to a series of secondary and confirmatory assays to validate their activity, determine potency and efficacy, and rule out non-specific effects or cytotoxicity.
Caption: Tiered workflow for HTS of this compound analogs.
Experimental Protocols
Protocol 1: Primary HTS Using a FLIPR-Based Membrane Potential Assay
This assay measures changes in neuronal membrane potential upon GABA-A receptor activation. Positive allosteric modulators (PAMs) will enhance the GABA-induced depolarization (due to Cl- efflux in the assay conditions), which is detected by a fluorescent dye.[6][7]
Methodology:
-
Cell Culture:
-
Use a stable cell line, such as HEK293 or CHO cells, expressing the desired human GABA-A receptor subtype (e.g., α1β2γ2).[6]
-
Culture cells to ~80-90% confluency.
-
Plate cells in 384-well black-walled, clear-bottom microplates and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit dye).
-
Remove culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a compound plate by dispensing this compound analogs (e.g., at a final concentration of 10 µM) and controls (e.g., Diazepam as a positive control, DMSO as a vehicle control) into a 384-well plate.
-
Transfer compounds from the source plate to the cell plate using a liquid handler.
-
-
FLIPR Tetra Assay:
-
Place the cell plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Set the instrument to record fluorescence changes over time.
-
Initiate reading and establish a stable baseline fluorescence for ~10-20 seconds.
-
Add a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells simultaneously using the FLIPR's integrated pipettor.
-
Continue recording the fluorescence signal for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control (0% activity) and a positive control like Diazepam (100% activity).
-
Identify "hits" as compounds that enhance the GABA response above a defined threshold (e.g., >3 standard deviations above the mean of the vehicle control).
-
Table 1: Representative Primary HTS Data
| Compound ID | Concentration (µM) | GABA Response (% of Control) | Hit Status |
| Analog-001 | 10 | 105.2 | Hit |
| Analog-002 | 10 | 8.5 | No Hit |
| Analog-003 | 10 | 75.8 | Hit |
| Diazepam | 1 | 100.0 (Reference) | Control |
| DMSO | 0.1% | 0.0 (Reference) | Control |
Protocol 2: Secondary Assay - Dose-Response Analysis
Hits from the primary screen are tested across a range of concentrations to determine their potency (EC₅₀).
Methodology:
-
Follow steps 1-3 from Protocol 1.
-
Instead of a single concentration, prepare 10-point, 3-fold serial dilutions for each hit compound (e.g., from 30 µM to 1.5 nM).
-
Perform the FLIPR assay as described in Protocol 1, step 4.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Table 2: Dose-Response Potency Data for Selected Hits
| Compound ID | EC₅₀ (nM) | Max Efficacy (% of Diazepam) |
| Analog-001 | 85 | 110% |
| Analog-003 | 450 | 82% |
| Diazepam | 120 | 100% |
Protocol 3: Confirmatory Assay - Automated Patch-Clamp (APC) Electrophysiology
APC provides the gold standard for confirming the mechanism of action by directly measuring ion channel currents.[8][9] Platforms like the SyncroPatch or IonFlux allow for high-throughput electrophysiological recordings.[9][10]
Caption: Workflow for automated patch-clamp (APC) experiments.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the GABA-A expressing cell line at the optimal density recommended by the APC manufacturer.
-
APC System Setup: Use a planar patch clamp system (e.g., SyncroPatch 384PE). Prepare intracellular and extracellular solutions. The extracellular solution contains GABA at an EC₅₀ concentration.
-
Experiment Execution:
-
Load cells, solutions, and test compounds onto the instrument.
-
The instrument will automatically perform cell trapping, sealing, and whole-cell formation.[11]
-
Apply a voltage-clamp protocol.
-
First, perfuse the cells with the GABA-containing extracellular solution to establish a baseline current.
-
Next, co-apply the test compound with GABA and record the modulated current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage potentiation of the GABA-evoked current for each compound.
-
Table 3: Confirmatory Electrophysiology Data
| Compound ID | GABA Current Potentiation (%) at 1 µM |
| Analog-001 | 155.4 ± 12.1 |
| Analog-003 | 98.2 ± 9.5 |
| Diazepam | 180.5 ± 15.3 |
Protocol 4: Cell Viability Assay
This assay is crucial to ensure that the observed activity in the primary screen is not a result of compound-induced cytotoxicity.
Methodology:
-
Cell Plating: Plate the GABA-A expressing cell line in 384-well white-walled plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the hit compounds at the highest concentration used in the screening assays (e.g., 10-30 µM) for the same duration as the primary assay incubation. Include a positive control for cytotoxicity (e.g., digitonin) and a vehicle control (DMSO).
-
Assay Procedure:
-
Use a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate to lyse cells and stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Compounds causing a significant decrease in luminescence (e.g., >20%) are flagged as potentially cytotoxic and may be deprioritized.
References
- 1. This compound (87213-50-1) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Phenazepam? [synapse.patsnap.com]
- 4. Buy this compound | 87213-50-1 [smolecule.com]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 9. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
- 10. cellmicrosystems.com [cellmicrosystems.com]
- 11. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cryopreservation of Phenazolam Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazolam is a potent benzodiazepine derivative increasingly utilized in a variety of research applications.[1] To ensure the integrity and reproducibility of experimental results, proper handling and storage of this compound stock solutions are paramount. Cryopreservation is a common and effective method for the long-term storage of drug solutions, minimizing degradation and preserving potency. These application notes provide detailed protocols and best practices for the cryopreservation of this compound stock solutions, ensuring their stability and reliability for downstream applications.
Solubility and Solvent Selection
The choice of solvent is critical for preparing stable, high-concentration stock solutions of this compound. The solubility of this compound in common laboratory solvents is summarized in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | 20 | 51.59 | [2][3] |
| Ethanol | 10 | 25.8 | [2][3] |
| Dimethylformamide (DMF) | 30 | 77.38 | [3][4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 1.29 | [3][4] |
Note: The molar equivalent is calculated based on the molecular weight of this compound (387.7 g/mol ).[3]
For cryopreservation, DMSO is a highly recommended solvent due to its high solubilizing capacity for this compound and its properties as a cryoprotectant.[5] Ethanol is also a viable option. Aqueous buffers are not recommended for long-term storage of this compound solutions.[6]
Recommended Storage Conditions and Stability
Proper storage temperature is crucial for maintaining the stability of this compound stock solutions. Lower temperatures generally slow down chemical degradation processes.[5]
Table 2: Recommended Storage Temperatures and Reported Stability
| Storage Temperature | Duration | Expected Stability | Source/Analogy |
| -80°C | Up to 1 year | High stability, minimal degradation. | [2] |
| -80°C | Up to 6 months | Recommended for use within this period. | [7] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [7] |
| -20°C | Up to 2 years (as solid) | Solid form is highly stable. | [6] |
| 4°C (Refrigerated) | Variable | Not recommended for long-term storage; degradation is possible. | [8][9] |
| Room Temperature | Not Recommended | Significant degradation can occur. | [9][10] |
Studies on other benzodiazepines have shown that frozen storage significantly enhances stability compared to refrigerated or room temperature conditions. For instance, diazepam and lorazepam show significantly less degradation when stored at colder temperatures.[8] Similarly, midazolam solutions are stable for over a year when stored at -20°C or 5°C.[11]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Tare the sterile vial on the analytical balance.
-
Carefully weigh a precise amount of this compound powder (e.g., 3.877 mg for a 1 mL stock).
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a short period to aid dissolution.[2]
-
The stock solution is now ready for aliquoting and cryopreservation.
-
Protocol for Cryopreservation and Thawing of this compound Stock Solutions
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials or polypropylene tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
The volume of each aliquot should be appropriate for a single experiment.
-
-
Freezing:
-
For optimal preservation, a controlled-rate freezing method is recommended, at a rate of approximately -1°C per minute.[12] This can be achieved using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty).
-
Place the aliquots in the freezing container and store them at -80°C overnight.
-
For long-term storage, transfer the frozen aliquots to a vapor-phase liquid nitrogen freezer (-135°C to -190°C).[12]
-
-
Thawing:
-
Rapidly thaw the frozen aliquot by placing it in a 37°C water bath or by warming it between your hands.
-
Once thawed, briefly centrifuge the vial to collect the entire solution at the bottom.
-
Vortex the solution gently before use to ensure homogeneity.
-
Do not refreeze and re-thaw aliquots multiple times. It is advisable to discard any unused portion of a thawed aliquot to avoid potential degradation.
-
Visualizations
Experimental Workflow for Cryopreservation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules [insights.bio]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. glpbio.com [glpbio.com]
- 8. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
Application Notes and Protocols: Immunohistochemical Analysis of Phenazolam-Induced GABA-A Receptor Changes in the Rodent Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the immunohistochemical (IHC) analysis of changes in γ-aminobutyric acid type A (GABA-A) receptor subunit expression in the rodent brain following administration of the hypothetical novel benzodiazepine, Phenazolam. Chronic exposure to benzodiazepines can lead to tolerance and dependence, which are associated with adaptive changes in the GABAergic system, including alterations in GABA-A receptor density and subunit composition.[1][2] This protocol outlines procedures for tissue preparation, immunohistochemical staining for specific GABA-A receptor subunits (e.g., α1, α2, and γ2), and subsequent quantitative analysis. The provided methodologies are intended to guide researchers in investigating the neuroadaptive effects of novel compounds targeting the GABA-A receptor.
Introduction
This compound is a hypothetical novel benzodiazepine designed as a positive allosteric modulator of the GABA-A receptor.[3][4] Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA, resulting in sedative, anxiolytic, and anticonvulsant properties.[3][5] However, long-term use is often associated with tolerance, which may be linked to changes in the expression and trafficking of GABA-A receptor subunits.[1][2] Immunohistochemistry is a powerful technique to visualize and quantify these changes in specific brain regions. This protocol details a robust IHC workflow to assess this compound-induced alterations in key GABA-A receptor subunits, such as α1, α2, and γ2, which are integral to the benzodiazepine binding site.[6]
Experimental Protocols
Animal Model and Treatment
-
Species: Adult male Wistar rats (8-10 weeks old).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Experimental Groups:
-
Control Group: Vehicle (e.g., saline with 5% DMSO) administration.
-
This compound-Treated Group: Chronic administration of this compound (e.g., 5 mg/kg, intraperitoneally, once daily for 14 days).
-
-
Tissue Collection: 24 hours after the final dose, animals are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Brains are then dissected and post-fixed in 4% PFA overnight.
Tissue Processing and Sectioning
-
Cryoprotection: Post-fixed brains are transferred to a 30% sucrose solution in PBS at 4°C until they sink.
-
Freezing: Brains are frozen in isopentane cooled with dry ice.
-
Sectioning: Coronal sections (40 µm thickness) are cut on a cryostat and stored in a cryoprotectant solution at -20°C until use.
Immunohistochemistry Protocol
This protocol is optimized for free-floating sections.
-
Washing: Rinse sections three times for 10 minutes each in PBS.
-
Antigen Retrieval (Optional but Recommended): To enhance epitope exposure, incubate sections in a sodium citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 80°C for 30 minutes. Allow sections to cool to room temperature.[7]
-
Blocking: Incubate sections for 1 hour at room temperature in a blocking solution containing 10% normal goat serum and 0.3% Triton X-100 in PBS to minimize non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in the blocking solution. Recommended primary antibodies and dilutions include:
-
Washing: Rinse sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with appropriate fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594) diluted 1:1000 in PBS.
-
Washing: Rinse sections three times for 10 minutes each in PBS.
-
Counterstaining: Incubate sections for 10 minutes with a nuclear counterstain such as DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting: Mount sections onto glass slides and coverslip using an aqueous mounting medium.
Data Presentation and Analysis
Immunostained sections should be imaged using a confocal or fluorescence microscope. For quantitative analysis, select specific brain regions of interest (e.g., hippocampus, prefrontal cortex).
Quantitative Analysis Methods
-
Staining Intensity: Measure the mean pixel intensity of the fluorescent signal within the region of interest.[10]
-
Cell Counting: Quantify the number of positively stained cells per unit area.[11]
The following table summarizes hypothetical quantitative data from the hippocampus of control and this compound-treated animals.
| Receptor Subunit | Treatment Group | Mean Staining Intensity (Arbitrary Units ± SEM) | Number of Positive Cells/mm² (± SEM) |
| GABA-A α1 | Control | 150.5 ± 10.2 | 250 ± 15 |
| This compound | 145.8 ± 9.8 | 245 ± 12 | |
| GABA-A α2 | Control | 135.7 ± 8.5 | 220 ± 18 |
| This compound | 95.3 ± 7.1 | 150 ± 10 | |
| GABA-A γ2 | Control | 160.1 ± 11.5 | 265 ± 20 |
| This compound | 110.4 ± 9.9 | 180 ± 14 |
*p < 0.05 compared to the control group.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: Immunohistochemistry experimental workflow.
Conclusion
The protocol described provides a comprehensive framework for investigating the impact of the hypothetical benzodiazepine, this compound, on GABA-A receptor subunit expression. The expected results, based on existing literature for similar compounds, suggest a downregulation of specific subunits like α2 and γ2 following chronic treatment.[1][2] Such findings would be crucial for understanding the molecular mechanisms underlying the development of tolerance to this class of drugs. This methodology can be adapted to study other novel psychoactive compounds and their effects on various neurotransmitter systems.
References
- 1. pnas.org [pnas.org]
- 2. Benzodiazepine treatment induces subtype-specific changes in GABA(A) receptor trafficking and decreases synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genesispub.org [genesispub.org]
- 5. Possible alterations in GABAA receptor signaling that underlie benzodiazepine-resistant seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Synapse-specific localization of NMDA and GABA(A) receptor subunits revealed by antigen-retrieval immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. Immunohistochemical distribution of 10 GABAA receptor subunits in the forebrain of the rhesus monkey Macaca mulatta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. 10 Tips for Quantifying Immunohistochemistry Staining | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Phenazolam in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Phenazolam is a potent benzodiazepine derivative intended for research and forensic applications only. It is not approved for medical use in humans.[1][2] All experiments should be conducted in accordance with local regulations and institutional guidelines for handling research chemicals and controlled substances.
Application Notes
Introduction
This compound (also known as Clobromazolam) is a triazolo-benzodiazepine derivative first synthesized in the early 1980s.[1][3] Structurally, it is the 2-chloro derivative of bromazolam and is related to internationally controlled substances like phenazepam and triazolam.[4] As a novel or "designer" benzodiazepine, it has gained attention within the research and forensic communities.[2] Its potent sedative and hypnotic properties make it a valuable, albeit powerful, tool for investigating the GABAergic system, particularly the function and modulation of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS).[3] These notes provide an overview of its mechanism of action, pharmacological properties, and potential applications in neuroscience research.
Physicochemical Properties
This compound's structure includes a bromine substituent at the R8 position and a 2-chlorophenyl ring at R6, which contributes to its high potency.[5]
| Property | Value | Reference |
| Systematic Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[5][6][7]triazolo[4,3-a][5][7]benzodiazepine | [5] |
| Molecular Formula | C₁₇H₁₂BrClN₄ | [5] |
| Molecular Weight | 387.7 g/mol | [5] |
| Physical State | Solid | [5] |
| Solubility | DMSO: 20 mg/ml; DMF: 30 mg/ml; Ethanol: 10 mg/ml | [8] |
Mechanism of Action
Like all benzodiazepines, this compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[5] The GABA-A receptor is a pentameric ligand-gated ion channel, primarily permeable to chloride ions (Cl⁻), and is the main inhibitory neurotransmitter receptor in the CNS.[9][10]
-
Binding: this compound binds to a specific site on the GABA-A receptor, known as the benzodiazepine binding site, which is located at the interface between the α and γ subunits.[5][9]
-
Modulation: This binding does not open the channel directly but enhances the effect of the endogenous ligand, GABA. It increases the frequency of the Cl⁻ channel opening in response to GABA binding.[11]
-
Neuronal Inhibition: The increased influx of Cl⁻ ions leads to hyperpolarization of the neuron's membrane potential, making it less likely to fire an action potential. This potentiation of GABA's inhibitory effect results in the characteristic CNS depressant effects of benzodiazepines.[11]
Pharmacological Profile
Direct pharmacokinetic and pharmacodynamic data for this compound are scarce in peer-reviewed literature. The following data are largely inferred from structurally similar triazolo-benzodiazepines and related compounds like phenazepam.[5]
| Parameter | Inferred Value / Profile | Notes & References |
| Receptor Affinity | High affinity for the benzodiazepine site on GABA-A receptors. | The triazole ring enhances affinity compared to classical benzodiazepines.[5] |
| Potency (EC₅₀) | Potent; Phenazepam EC₅₀: 6.1 ± 0.8 nM (on GABA-activated currents). | This compound is considered highly potent, with anecdotal reports suggesting it is approximately twice as potent as alprazolam.[3][6] |
| Absorption | Likely rapid gastrointestinal uptake. | Similar designer benzodiazepines show peak plasma concentrations within 2-4 hours.[5] |
| Distribution | High protein binding (>90%). | Leads to prolonged tissue retention and a long duration of action.[5][11] |
| Metabolism | Presumed hepatic oxidation via CYP3A4/5 enzymes. | May generate active metabolites, similar to other benzodiazepines.[5] |
| Elimination Half-Life | Expected to be long (>24 hours). | Halogen substituents (Br, Cl) likely delay hepatic clearance, increasing the risk of accumulation.[5] |
Applications in Neuroscience Research
This compound's potent action on the GABA-A receptor makes it a suitable tool for:
-
Probing GABA-A Receptor Subtypes: Investigating the functional roles of different GABA-A receptor subunit compositions (e.g., α1 vs. α2) in mediating sedation and anxiolysis.[5]
-
Models of Anxiety and Sedation: Inducing anxiolytic or sedative states in animal models to study the underlying neural circuits.
-
Drug Discovery: Serving as a reference compound in high-throughput screening assays for novel GABA-A receptor modulators.
-
Tolerance and Dependence Studies: Researching the molecular mechanisms of benzodiazepine tolerance, such as receptor downregulation, and withdrawal phenomena.[5]
Experimental Protocols
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor using competitive radioligand binding.
Materials:
-
This compound
-
[³H]Flunitrazepam (Radioligand)
-
Diazepam (non-labeled competitor for non-specific binding)
-
Rat or mouse whole brain tissue (or specific regions like the cortex)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
Methodology:
-
Membrane Preparation: a. Homogenize brain tissue in ice-cold binding buffer. b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. d. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation step. e. Resuspend the final pellet in a known volume of binding buffer and determine protein concentration (e.g., via Bradford assay).
-
Binding Assay: a. Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM). b. In reaction tubes, combine:
- 100 µL of binding buffer (for total binding) OR 100 µL of 10 µM Diazepam (for non-specific binding) OR 100 µL of this compound dilution.
- 100 µL of [³H]Flunitrazepam (final concentration ~1 nM).
- 100 µL of the membrane preparation (final concentration ~100-200 µg protein). c. Incubate tubes at 4°C for 60 minutes.
-
Filtration and Counting: a. Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. b. Wash each filter three times with 4 mL of ice-cold binding buffer. c. Place filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex. d. Measure radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific [³H]Flunitrazepam binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms of the maze.
Materials:
-
Elevated Plus Maze apparatus
-
Adult male mice or rats
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Video tracking software
Methodology:
-
Animal Preparation: a. Acclimate animals to the housing facility for at least one week before testing. b. On the test day, move animals to the testing room and allow them to habituate for at least 60 minutes.
-
Drug Administration: a. Prepare solutions of this compound at desired doses and a vehicle control. b. Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical waiting period before testing is 30 minutes. c. Assign animals randomly to treatment groups (e.g., Vehicle, this compound 0.1 mg/kg, this compound 1.0 mg/kg).
-
EPM Test: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze freely for 5 minutes. c. Record the session using an overhead camera for later analysis. d. After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.
-
Data Analysis: a. Use video tracking software or manual scoring to measure:
- Time spent in the open arms.
- Time spent in the closed arms.
- Number of entries into the open arms.
- Number of entries into the closed arms.
- Total distance traveled (as a measure of locomotor activity). b. Calculate the percentage of time spent in open arms: (Time in Open / (Time in Open + Time in Closed)) * 100. c. Compare treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the percentage of time spent in the open arms without a significant change in total distance traveled indicates an anxiolytic effect.
Protocol 3: Sample Preparation for LC-QTOF-MS Analysis
This protocol outlines a liquid-liquid extraction (LLE) method for isolating this compound from plasma for subsequent analysis, based on established forensic procedures.[12]
Materials:
-
Plasma samples
-
Internal standard (e.g., Diazepam-d5)
-
Ammonium formate buffer (pH 3.0)
-
Extraction solvent (e.g., a mixture of organic solvents like ethyl acetate/hexane)
-
Centrifuge tubes
-
Vortex mixer and centrifuge
-
Solvent evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase)
Methodology:
-
Sample Preparation: a. To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal standard solution. b. Add 500 µL of ammonium formate buffer and vortex briefly.
-
Liquid-Liquid Extraction: a. Add 2 mL of the extraction solvent to the tube. b. Vortex vigorously for 2 minutes to ensure thorough mixing. c. Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: a. Carefully transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Analysis: a. Transfer the reconstituted sample to an autosampler vial. b. Inject a defined volume (e.g., 10 µL) into the LC-QTOF-MS system for analysis.[12] The system parameters should be optimized for the detection of this compound (Exact Mass [M+H]⁺: 387.0007).[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Monographs [cfsre.org]
- 3. bluelight.org [bluelight.org]
- 4. ‘New/Designer Benzodiazepines’: An Analysis of the Literature and Psychonauts’ Trip Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (87213-50-1) for sale [vulcanchem.com]
- 6. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenazepam - Wikipedia [en.wikipedia.org]
- 8. glpbio.com [glpbio.com]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. genesispub.org [genesispub.org]
- 11. What is the mechanism of Phenazepam? [synapse.patsnap.com]
- 12. cfsre.org [cfsre.org]
Application Note: Quantitative Determination of Phenazolam in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS
Abstract
This application note presents a detailed protocol for the extraction and quantification of Phenazolam, a novel triazolo-benzodiazepine, from human plasma samples. The methodology utilizes a robust liquid-liquid extraction (LLE) procedure followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in a biological matrix. The protocol described herein is based on established principles for the analysis of benzodiazepines and provides a framework for method validation. While specific validation data for this compound using this exact LLE protocol is not widely published, representative performance characteristics from similar benzodiazepine assays are provided for guidance.
Introduction
This compound (8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine) is a potent designer benzodiazepine that has emerged in the novel psychoactive substances (NPS) market.[4][5] Its high potency and potential for abuse necessitate the development of reliable analytical methods for its detection and quantification in biological matrices, such as plasma, for clinical and forensic toxicology, as well as pharmacokinetic studies.
Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, thereby removing endogenous interferences.[6] This application note details an optimized LLE protocol for this compound, followed by its determination using LC-MS/MS, a highly sensitive and specific analytical technique.[3]
Experimental
Materials and Reagents
-
This compound reference standard (Cayman Chemical or equivalent)[5]
-
This compound-d4 (or other suitable deuterated analog) as an internal standard (IS)
-
Human plasma (K2-EDTA)
-
Ethyl acetate (HPLC grade)
-
Sodium borate buffer (0.1 M, pH 9.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
An analytical HPLC column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Aliquoting: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Buffering: Add 200 µL of 0.1 M sodium borate buffer (pH 9.0) and vortex for 10 seconds. An alkaline pH is crucial for the efficient extraction of benzodiazepines.
-
Extraction: Add 1 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (suggested):
-
This compound: Precursor ion (Q1) m/z 387.0 -> Product ions (Q3) (to be determined empirically, potential fragments around m/z 359.0, 324.0)
-
This compound-d4 (IS): Precursor ion (Q1) m/z 391.0 -> Product ions (Q3) (to be determined empirically)
-
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
-
Data Presentation
The following table summarizes the expected performance characteristics of a validated liquid-liquid extraction method for this compound based on data from similar novel benzodiazepine assays.[7][8] It is imperative that each laboratory performs a full method validation to establish its own performance data.
| Parameter | Expected Performance |
| Recovery | > 80% |
| Matrix Effect | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Liquid-liquid extraction and LC-MS/MS workflow for this compound analysis.
Conclusion
The described liquid-liquid extraction protocol coupled with LC-MS/MS analysis provides a robust and reliable method for the quantification of this compound in human plasma. The use of an appropriate internal standard and careful optimization of extraction and instrumental parameters are critical for achieving accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists in the field of toxicology and drug development to establish a validated method for this compound analysis in their laboratories.
References
- 1. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. caymanchem.com [caymanchem.com]
- 6. USA MedPremium [usamedpremium.com]
- 7. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Phenazolam from Tissue Samples
Introduction
Phenazolam is a potent novel benzodiazepine that has been identified in forensic and clinical cases.[1] Accurate quantification of this compound in tissue specimens is crucial for toxicological investigations. Solid-phase extraction (SPE) is a widely used technique for the isolation and purification of analytes from complex biological matrices, offering advantages such as high recovery, reduced solvent consumption, and cleaner extracts compared to liquid-liquid extraction.[2][3] This application note details a robust solid-phase extraction protocol for the determination of this compound in tissue samples, followed by instrumental analysis.
Principle
The described method utilizes a mixed-mode solid-phase extraction approach to isolate this compound from homogenized tissue. After homogenization, the sample is diluted and loaded onto the SPE cartridge. The sorbent retains this compound while interfering substances are washed away. Finally, this compound is eluted with an appropriate solvent, and the eluate is evaporated and reconstituted for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Materials
-
Solid-Phase Extraction Cartridges: Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
Homogenizer: Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge: Refrigerated centrifuge capable of 4000 x g
-
Evaporator: Nitrogen evaporator
-
Vortex Mixer
-
Analytical Balance
-
LC-MS/MS System
-
Solvents and Reagents: Methanol, Acetonitrile, Deionized Water, Formic Acid, Ammonium Hydroxide, Phosphate Buffer (pH 6) (all LC-MS grade or higher)
-
This compound analytical standard
Experimental Protocol
1. Sample Preparation: Tissue Homogenization
-
Weigh approximately 1 gram of tissue into a homogenization tube.
-
Add 3 mL of ice-cold phosphate buffer (0.1 M, pH 6).
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
2. Solid-Phase Extraction (SPE)
The following protocol is adapted from a method for the extraction of a similar benzodiazepine, phenazepam, from whole blood.[4][5]
-
Conditioning:
-
Condition the mixed-mode SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6).[4] Do not allow the cartridge to dry between steps.
-
-
Sample Loading:
-
Load the tissue supernatant onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Follow with a wash of 3 mL of 0.1 M acetic acid.
-
Wash with 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of a freshly prepared solution of methylene chloride/isopropanol/ammonium hydroxide (78:20:2, v/v/v).
-
3. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 0.1% formic acid in water:acetonitrile).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Quantitative Data
The following tables present representative data for a similar benzodiazepine, phenazepam, which can be used as a benchmark for method validation.
Table 1: Method Performance Characteristics for Phenazepam in Whole Blood [4]
| Parameter | Value |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Linearity Range | 1.0 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | > 90% |
Table 2: LC-MS/MS Parameters for Benzodiazepine Analysis [6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 387.0 | 359.0, 308.0 | 30, 40 |
| Diazepam-d5 (Internal Standard) | 290.2 | 198.1, 154.1 | 25, 35 |
Experimental Workflow Diagram
References
- 1. cfsre.org [cfsre.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Phenazolam using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazolam, a triazolobenzodiazepine, has emerged as a compound of interest within the scientific and forensic communities. Its structural elucidation is paramount for understanding its pharmacological properties, metabolism, and for the development of analytical detection methods. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure of small molecules like this compound. This document provides detailed application notes and experimental protocols for the structural characterization of this compound using a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques.
Chemical Structure of this compound
This compound, with the IUPAC name 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, has the following chemical structure:
Molecular Formula: C₁₇H₁₂BrClN₄[1][2] Molecular Weight: Approximately 387.7 g/mol [1][2]
The structural complexity and the presence of multiple aromatic rings and a triazole-fused benzodiazepine core necessitate a comprehensive NMR analysis for complete assignment of all proton and carbon signals.
Predicted NMR Data for this compound
Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C chemical shifts. These predictions are based on the analysis of structurally similar compounds, such as Bromazolam and Alprazolam, and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2' | 7.55 - 7.65 | d | ~8.0 |
| H-3' | 7.35 - 7.45 | t | ~7.5 |
| H-4' | 7.45 - 7.55 | t | ~7.5 |
| H-5' | 7.30 - 7.40 | d | ~8.0 |
| H-7 | 7.80 - 7.90 | d | ~2.0 |
| H-9 | 7.60 - 7.70 | dd | ~8.5, 2.0 |
| H-10 | 7.25 - 7.35 | d | ~8.5 |
| CH₂ (4-position) | 4.10 & 5.50 (diastereotopic) | d (AB system) | ~12.0 |
| CH₃ (1-position) | 2.60 - 2.70 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Label | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | 14 - 16 |
| C-4 (CH₂) | 45 - 50 |
| C-5a | 168 - 172 |
| C-6 | 155 - 158 |
| C-7 | 120 - 123 |
| C-8 | 130 - 133 |
| C-9 | 132 - 135 |
| C-10 | 125 - 128 |
| C-10a | 140 - 143 |
| C-1' | 135 - 138 |
| C-2' | 132 - 135 |
| C-3' | 128 - 131 |
| C-4' | 130 - 133 |
| C-5' | 127 - 130 |
| C-6' | 129 - 132 |
| C-11a | 152 - 155 |
| C-12a | 148 - 151 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound standard.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy
a) ¹H NMR (Proton)
-
Pulse Program: zg30 or equivalent
-
Spectrometer Frequency: 400 MHz or higher
-
Spectral Width: -2 to 10 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
b) ¹³C NMR (Carbon-13)
-
Pulse Program: zgpg30 or equivalent with proton decoupling
-
Spectrometer Frequency: 100 MHz or higher
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Temperature: 298 K
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: cosygpqf or equivalent
-
Spectral Width (F1 and F2): -2 to 10 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
Relaxation Delay: 1.5-2.0 seconds
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: hsqcedetgpsisp2 or equivalent
-
Spectral Width (F2 - ¹H): -2 to 10 ppm
-
Spectral Width (F1 - ¹³C): 0 to 180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
Relaxation Delay: 1.5-2.0 seconds
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf or equivalent
-
Spectral Width (F2 - ¹H): -2 to 10 ppm
-
Spectral Width (F1 - ¹³C): 0 to 200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Relaxation Delay: 1.5-2.0 seconds
-
Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound using NMR data.
Signaling Pathway of Structural Information
The following diagram illustrates how the information from different NMR experiments converges to provide a complete structural picture.
References
Troubleshooting & Optimization
Troubleshooting Poor Peak Shape of Phenazolam in HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the peak shape of Phenazolam in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC?
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. The primary causes often relate to secondary interactions between the analyte and the stationary phase, issues with the column, improper mobile phase composition, or problems with the sample solvent and injection.[1][2]
Q2: Why is my this compound peak tailing?
Peak tailing for basic compounds like this compound, a triazolobenzodiazepine, is frequently caused by interactions with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[3][4][5] Other potential causes include column overload, a void at the column inlet, or the use of a sample solvent stronger than the mobile phase.[6][7]
Q3: What causes peak fronting for my this compound analysis?
Peak fronting is often a result of column overload, where too much sample is injected.[8][9] It can also be caused by low sample solubility in the mobile phase, a collapsed column bed, or injecting the sample in a solvent that is significantly stronger than the mobile phase.[10][11]
Q4: My this compound peak is split. What should I investigate?
Peak splitting can occur if the sample solvent is too strong compared to the mobile phase, causing the sample to spread before it reaches the column.[12] Other causes include a partially blocked frit, a void in the column packing material, or co-elution with an interfering compound. If all peaks in the chromatogram are split, the issue is likely related to the injector or a blockage before the column.
Troubleshooting Guide
Problem: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | This compound, being a basic compound, can interact with acidic silanol groups on the column packing. To minimize this, operate the mobile phase at a lower pH (e.g., pH 3) to protonate the silanol groups.[3] Using a highly end-capped column or a column with a polar-embedded stationary phase can also shield the analyte from residual silanols.[3][5] |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. While the specific pKa of this compound is not readily available, a mobile phase pH of around 3 is a good starting point for many benzodiazepines.[9] |
| Column Overload | Injecting too much sample can lead to peak tailing.[7] Reduce the injection volume or the concentration of the sample. |
| Column Void or Contamination | A void at the head of the column or contamination can cause peak distortion.[4] Try flushing the column. If the problem persists, replacing the guard column (if used) or the analytical column may be necessary.[7] |
| Sample Solvent Effects | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[6] Whenever possible, dissolve the sample in the initial mobile phase. |
Problem: Peak Fronting
| Potential Cause | Recommended Solution |
| Column Overload | This is a common cause of peak fronting.[8][9] Decrease the amount of sample injected by reducing the injection volume or diluting the sample. |
| Poor Sample Solubility | This compound has low solubility in aqueous solutions. If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[10] Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. Consider using a weaker sample solvent. |
| Column Collapse | Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse.[10] Verify the column's operating limits and replace it if necessary. |
Problem: Split Peaks
| Potential Cause | Recommended Solution |
| Injection Solvent Incompatibility | Injecting the sample in a solvent much stronger than the mobile phase is a frequent cause of split peaks.[12] Prepare the sample in the mobile phase or a weaker solvent. |
| Partially Blocked Frit or Column Inlet | A blockage can cause the sample to be introduced unevenly onto the column. Back-flushing the column (if the manufacturer allows) or replacing the inlet frit may resolve the issue. Using an in-line filter can help prevent this. |
| Column Void | A void in the packing material at the head of the column can lead to a split flow path for the analyte. Replacing the column is the most effective solution. |
| Co-eluting Interference | If only the this compound peak is split, it might be due to a co-eluting impurity. Adjusting the mobile phase composition or gradient may help to separate the two components. |
Experimental Protocols and Data
Recommended HPLC Starting Conditions for this compound
The following table summarizes a known LC-MS/MS method for this compound, which can be adapted for HPLC-UV analysis.
| Parameter | Condition |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 |
| Mobile Phase B | Methanol/Acetonitrile (50:50) |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes |
| Flow Rate | Not specified, a typical starting point would be 0.4-0.6 mL/min |
| Temperature | Autosampler: 15 °C; Column: Not specified, ambient is a good start |
| Injection Volume | 10 µL |
Source: The Center for Forensic Science Research & Education[4]
Sample Preparation
Based on solubility data, this compound is soluble in organic solvents like methanol, ethanol, DMSO, and DMF, but has low solubility in aqueous buffers.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
For injection, dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure compatibility and good peak shape.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cfsre.org [cfsre.org]
- 3. This compound | C17H12BrClN4 | CID 1032830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound (87213-50-1) for sale [vulcanchem.com]
Phenazolam Analysis in Biological Samples: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of phenazolam. It addresses common challenges, with a focus on mitigating matrix effects in biological samples.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the analysis of this compound in biological matrices.
| Problem/Observation | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. 3. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH. For triazolo-benzodiazepines like this compound, a slightly acidic mobile phase (e.g., using formic acid or ammonium formate) is often effective.[1][2] 3. Use a guard column and/or replace the analytical column. |
| Low Signal Intensity or Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source. This is a common matrix effect. 2. Inefficient Extraction: Low recovery of this compound from the biological sample. 3. Suboptimal MS Parameters: Incorrect settings for parameters like collision energy or fragmentor voltage. | 1. Improve sample cleanup: Switch from protein precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3] 2. Optimize chromatography: Adjust the gradient to better separate this compound from interfering matrix components.[1][2] 3. Use a deuterated internal standard: This can help compensate for ion suppression. 4. Optimize extraction parameters: Adjust pH, solvent choice (for LLE), or sorbent type (for SPE). |
| High Signal Intensity or Ion Enhancement | Co-eluting Matrix Components: Some matrix components can enhance the ionization of the analyte, leading to artificially high results. | 1. Improve sample cleanup using LLE or SPE. 2. Modify chromatographic conditions to separate the analyte from the enhancing components. 3. Dilute the sample to reduce the concentration of the interfering components. |
| Inconsistent Results (Poor Precision) | 1. Variable Matrix Effects: Differences in the composition of the biological matrix between samples. 2. Inconsistent Sample Preparation: Variability in extraction efficiency. 3. Analyte Instability: Degradation of this compound during sample storage or processing. | 1. Use a stable isotope-labeled internal standard to normalize for variations. 2. Automate sample preparation if possible to ensure consistency. 3. Perform stability studies to determine optimal storage conditions (e.g., temperature, duration) for this compound in the specific matrix.[4] |
| Carryover | Adsorption of this compound: The analyte may adsorb to components of the autosampler or LC system. | 1. Optimize the autosampler wash procedure: Use a strong organic solvent in the wash solution. 2. Inject a blank sample after a high-concentration sample to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the biological sample (e.g., salts, lipids, proteins). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound. The complexity of the biological matrix directly impacts the severity of these effects.
Q2: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?
A2: While the optimal technique depends on the specific matrix and required sensitivity, here's a general comparison:
-
Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and may not be sufficient to overcome significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning this compound into an immiscible organic solvent. It is an effective technique for this compound.[1]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at reducing matrix effects.[3] Mixed-mode SPE can be particularly effective for benzodiazepines.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a pure solvent. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: What are typical LC-MS/MS parameters for this compound analysis?
A4: Based on available literature, here are some typical starting parameters. Note that these should be optimized for your specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Example Value |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[1] |
| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) in water[1] |
| Mobile Phase B | 50:50 Methanol/Acetonitrile[1] |
| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min[1] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 1 - 10 µL[1][2] |
Mass Spectrometry Parameters (for a precursor ion of m/z 387.0)
| Parameter | Example Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 387.0 |
| Product Ions (Q3) | m/z 345.0 (quantitative), other transitions for confirmation |
| Collision Energy | Requires optimization for your specific instrument. |
Q5: Is this compound stable in biological samples?
A5: While specific long-term stability data for this compound is not widely published, benzodiazepines as a class can be susceptible to degradation depending on storage conditions. It is crucial to perform your own stability assessments, including:
-
Freeze-thaw stability: To assess degradation after repeated freezing and thawing cycles.
-
Short-term (bench-top) stability: To determine stability at room temperature during sample processing.
-
Long-term stability: To define maximum storage duration at a specific temperature (e.g., -20°C or -80°C).
For some benzodiazepines, storage at colder temperatures (-20°C or -80°C) is recommended to ensure long-term stability.[4]
Experimental Workflows & Diagrams
The following diagrams illustrate common workflows for troubleshooting matrix effects and preparing biological samples for this compound analysis.
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: A typical workflow for sample preparation using LLE or SPE.
References
Technical Support Center: Optimizing Phenazolam Extraction from Blood
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Phenazolam from blood samples. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure efficient and accurate results.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from blood.
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | Incomplete cell lysis: Whole blood requires effective lysis of red blood cells to release the analyte for extraction.[1] | Ensure thorough mixing and consider using a hypotonic solution or freeze-thaw cycles prior to extraction to facilitate cell lysis. |
| Suboptimal pH during extraction: The pH of the sample can significantly impact the extraction efficiency of this compound. For LLE and SPE, maintaining an alkaline pH is often crucial.[2][3] | Adjust the sample pH to the optimal range for the chosen extraction method. For LLE with methyl tert-butyl ether, a pH of 11 has been shown to be effective.[4] For a mixed-mode SPE, a pH of 6 for sample loading has been successful.[3][5] | |
| Insufficient solvent-to-sample ratio in LLE: An inadequate volume of extraction solvent may not be sufficient to partition the analyte effectively. | Increase the volume of the extraction solvent. A common ratio is 2:1 or 3:1 of solvent to sample volume. | |
| Inefficient elution from SPE sorbent: The elution solvent may not be strong enough to desorb this compound completely from the SPE cartridge.[3][5] | Optimize the elution solvent composition. A mixture of a non-polar solvent (e.g., methylene chloride), a polar solvent (e.g., isopropanol), and a basic modifier (e.g., ammonium hydroxide) is often effective for mixed-mode SPE.[3][5] | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Co-elution of endogenous interferences: Lipids, proteins, and other matrix components can interfere with the ionization of the target analyte.[6] | Employ a more selective extraction technique: SPE, particularly mixed-mode SPE, generally provides cleaner extracts than protein precipitation.[3][5] Supported Liquid Extraction (SLE) is also an effective alternative to traditional LLE to minimize emulsions and interferences.[7][8] |
| Insufficient cleanup in QuEChERS: The dispersive SPE (dSPE) cleanup step may not be adequately removing matrix components.[6] | Optimize the dSPE sorbent combination. For blood, a combination of MgSO4 (to remove water), PSA (to remove organic acids), and C18 (to remove fatty components) is often used.[6] | |
| Protein precipitation limitations: While fast, protein precipitation is the least clean method and can result in significant matrix effects.[9] | If using protein precipitation, ensure efficient protein removal by optimizing the precipitating solvent (e.g., a mixture of acetone and acetonitrile) and centrifugation conditions.[9] Consider a post-precipitation clean-up step if matrix effects persist. | |
| Poor Reproducibility (High %RSD) | Inconsistent sample pre-treatment: Variations in pH adjustment, vortexing time, or temperature can lead to inconsistent results. | Standardize all pre-treatment steps in the protocol. Use calibrated equipment and ensure consistent timing for each step. |
| Variable SPE column performance: Inconsistent packing or channeling in SPE cartridges can affect recovery and reproducibility. | Use high-quality SPE cartridges from a reputable supplier. Ensure consistent flow rates during sample loading, washing, and elution. | |
| Emulsion formation in LLE: The formation of an emulsion layer between the aqueous and organic phases makes complete phase separation difficult and leads to variable recoveries.[7] | Switch to Supported Liquid Extraction (SLE): SLE immobilizes the aqueous sample on a solid support, preventing emulsion formation.[7][8] | |
| Break the emulsion: If using LLE, techniques such as centrifugation, addition of salt, or filtration can help to break the emulsion. | ||
| Analyte Instability | Degradation in acidic conditions: Some benzodiazepines can be unstable in acidic solutions.[10] | If acidification is necessary (e.g., for certain SPE procedures), perform the extraction immediately after acidification to minimize degradation.[10] |
| Thermal degradation during analysis: For GC/MS analysis, thermal degradation of underivatized benzodiazepines can occur.[11] | Derivatization: Consider derivatization (e.g., silylation) to improve the thermal stability and chromatographic properties of this compound for GC/MS analysis.[12] | |
| Use LC-MS/MS: This technique does not require high temperatures and is generally preferred for the analysis of thermally labile compounds like benzodiazepines.[11][13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from blood?
A1: The most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) or its modern alternative Supported Liquid Extraction (SLE), Protein Precipitation (PPT), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[6][7][8][9][14][13]
Q2: Which extraction method provides the highest recovery for this compound?
A2: While recovery can be optimized for most methods, SPE and SLE often provide high and consistent recoveries. One study using a mixed-mode SPE column reported recoveries of Phenazepam greater than 90%.[3][5] The QuEChERS method has also demonstrated excellent recoveries for a range of benzodiazepines, typically between 85.5% and 105%.[6]
Q3: What is the difference between LLE and SLE?
A3: In traditional LLE, the aqueous sample is directly mixed with an immiscible organic solvent, which can lead to the formation of emulsions that are difficult to separate. In SLE, the aqueous sample is absorbed onto an inert solid support. The organic extraction solvent is then passed through the support, allowing for a clean and efficient extraction without the risk of emulsion formation.[7][8]
Q4: When should I choose Protein Precipitation over other methods?
A4: Protein precipitation is a good choice when speed and low cost are the primary considerations. It is a simpler and faster technique compared to SPE or LLE.[9] However, it generally provides a less clean extract, which can lead to more significant matrix effects in LC-MS/MS analysis.[9] It may be suitable for screening purposes or when the analyte concentration is high.
Q5: Is derivatization necessary for the analysis of this compound?
A5: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often recommended to improve the thermal stability and chromatographic peak shape of this compound.[12] For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, derivatization is typically not required.[11]
Q6: How can I minimize matrix effects in my analysis?
A6: To minimize matrix effects, it is crucial to have a clean extract. Using a more selective sample preparation method like SPE or SLE is highly recommended.[3][5][7][8] If using a less selective method like protein precipitation, optimizing the precipitation and cleanup steps is important. Additionally, the use of a stable isotope-labeled internal standard can help to compensate for matrix effects.
Q7: What are the typical validation parameters I should assess for my this compound extraction method?
A7: Key validation parameters include linearity, accuracy, precision (intra-day and inter-day), recovery, limit of detection (LOD), limit of quantification (LOQ), and selectivity.[2][15] The stability of the analyte in the matrix and in processed samples should also be evaluated.[2]
Quantitative Data Summary
| Extraction Method | Analyte(s) | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Solid-Phase Extraction (SPE) | Phenazepam | Whole Blood | > 90% | 1.0 ng/mL | [3][5] |
| Solid-Supported Liquid-Liquid Extraction (SLE) | 11 Benzodiazepines (including Phenazepam) | Whole Blood | 71 - 96% | 0.0006 - 0.075 µM | [4] |
| QuEChERS | 10 Benzodiazepines | Whole Blood | 85.5 - 105% | 10 ng/mL | [6] |
| Subzero-Temperature LLE | Estazolam, Triazolam | Serum | ~50-54% (single extraction) | 0.02 - 0.08 µg/mL | [16] |
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the analysis of Phenazepam in whole blood.[3][5]
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an internal standard.
-
Dilute the sample with 2 mL of 0.1 M aqueous phosphate buffer (pH 6).
-
Vortex for 30 seconds.
-
-
SPE Column Conditioning:
-
Sequentially wash a mixed-mode SPE column with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6). Do not allow the sorbent to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column. Allow it to pass through the sorbent by gravity.
-
-
Washing:
-
Wash the column sequentially with 3 mL of deionized water, 1 mL of 1 M acetic acid, and 3 mL of methanol.
-
Dry the column thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of a freshly prepared solution of methylene chloride/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Supported Liquid Extraction (SLE)
This protocol is a general procedure for the extraction of benzodiazepines from whole blood using SLE.[7][8]
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an internal standard.
-
Add 1 mL of 1% aqueous ammonium hydroxide.
-
Vortex for 30 seconds.
-
-
Sample Loading:
-
Load 750 µL of the pre-treated sample onto a 1 mL capacity SLE column.
-
Apply a brief pulse of vacuum or positive pressure (3-5 seconds) to initiate flow.
-
Allow the sample to absorb into the support for 5 minutes.
-
-
Analyte Extraction:
-
Apply 2.5 mL of dichloromethane (DCM) or methyl tert-butyl ether (MTBE) and allow it to flow under gravity for 5 minutes, collecting the eluate.
-
Apply a second 2.5 mL aliquot of the extraction solvent and allow it to flow for another 5 minutes, collecting it in the same tube.
-
Apply a final brief pulse of vacuum or positive pressure to elute any remaining solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
-
Visualizations
Caption: Workflow for this compound extraction using Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for addressing low analyte recovery.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. unitedchem.com [unitedchem.com]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. itspsolutions.com [itspsolutions.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Signal Suppression of Phenazolam in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address signal suppression of Phenazolam in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern when analyzing this compound?
A1: Signal suppression, a specific type of matrix effect, is the reduction of an analyte's signal (in this case, this compound) due to the presence of interfering compounds in the sample matrix during the ionization process in the mass spectrometer.[1] This is a significant concern in quantitative bioanalysis as it can lead to inaccurate and unreliable results, including underestimation of the analyte concentration, poor sensitivity, and issues with method linearity and precision.[2]
Q2: What are the common causes of signal suppression for this compound?
A2: Signal suppression for this compound, like other benzodiazepines, can be caused by several factors:
-
Co-eluting Matrix Components: Endogenous substances from biological matrices (e.g., phospholipids, salts, proteins in plasma or urine) can co-elute with this compound and compete for ionization, thereby reducing the this compound signal.[1][2][3]
-
Mobile Phase Additives: Certain mobile phase additives can interfere with the ionization process.
-
High Analyte Concentration: Although less common, very high concentrations of the analyte itself or a co-eluting compound can lead to self-suppression or competition in the ion source.[4]
-
Ion Source Contamination: A contaminated ion source can lead to inconsistent ionization and signal suppression.[2]
Q3: How can I detect signal suppression in my this compound analysis?
A3: A common method to assess signal suppression is the post-extraction addition method. This involves comparing the response of an analyte in a post-spiked blank matrix extract to the response of the analyte in a pure solvent. A lower response in the matrix extract indicates signal suppression.
Troubleshooting Guide
Issue: I am observing low or inconsistent signal intensity for this compound.
This issue is often attributable to signal suppression from the sample matrix. The following steps provide a systematic approach to troubleshoot and mitigate this problem.
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1]
Recommended Protocols:
-
Liquid-Liquid Extraction (LLE): LLE is a common and effective technique for cleaning up biological samples. A typical protocol for benzodiazepines is as follows:
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of the sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add 2 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[5]
-
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to LLE by selectively isolating the analyte.[1]
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., hydrolyzed urine).
-
Wash the cartridge with an acidic solution (e.g., 0.02 N HCl) to remove acidic and neutral interferences.[6]
-
A second wash with a low-percentage organic solvent (e.g., 20% methanol in water) can further remove interferences without eluting the target analytes.[6]
-
Dry the cartridge thoroughly.
-
Elute this compound and other benzodiazepines with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[7]
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Quantitative Data on Sample Preparation for Benzodiazepines:
The following table summarizes typical recovery and matrix effect data for different benzodiazepines using various sample preparation methods. While specific data for this compound is limited, these values for similar compounds can serve as a benchmark.
| Analyte | Sample Preparation Method | Matrix | Average Recovery (%) | Matrix Effect (%) |
| Alprazolam | LLE | Blood | > 85 | < 15 |
| Clonazepam | SPE | Urine | 90 - 105 | < 10 |
| Diazepam | LLE | Blood | > 80 | < 20 |
| Lorazepam | SPE | Urine | 88 - 102 | < 12 |
Note: Data is compiled from various sources on benzodiazepine analysis and serves as a general reference.[5][7]
Step 2: Optimize Chromatographic Conditions
Proper chromatographic separation can move the this compound peak away from co-eluting matrix components, thereby reducing signal suppression.[1]
Troubleshooting Workflow for Chromatographic Optimization
Caption: A workflow for optimizing chromatographic conditions to reduce signal suppression.
Recommended LC-MS/MS Parameters for this compound:
-
Column: A C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm) is a common starting point.[8] For challenging separations, a pentafluorophenyl (PFP) column can offer alternative selectivity.[5]
-
Mobile Phase:
-
Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute the analytes.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for benzodiazepines.[3]
Step 3: Utilize an Internal Standard
Using a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for signal suppression. The SIL internal standard will co-elute with this compound and experience similar matrix effects, allowing for an accurate ratio-based quantification.[1][4] If a SIL internal standard is not available, a structurally similar benzodiazepine that does not interfere with other analytes can be used as an alternative.
Step 4: Adjust Mass Spectrometer Conditions
Fine-tuning the mass spectrometer's settings can help improve the signal-to-noise ratio.
Logical Relationship of MS Parameter Optimization
References
- 1. longdom.org [longdom.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. cfsre.org [cfsre.org]
- 9. policija.si [policija.si]
Phenazolam Cross-Reactivity in Immunoassay Screening: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the cross-reactivity of phenazolam and its metabolites in benzodiazepine immunoassay screenings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for benzodiazepine immunoassays?
This compound is a novel designer benzodiazepine, structurally related to other benzodiazepines like phenazepam.[1] Like many other designer drugs, it is not typically included in standard calibration and confirmation panels for drug screening. However, due to its structural similarity to traditional benzodiazepines, it can cross-react with the antibodies used in immunoassay screening tests, leading to positive results for the benzodiazepine class. This can result in a "false-positive" screen if the confirmatory test does not specifically target this compound.[2]
Q2: Will this compound be detected by my laboratory's benzodiazepine immunoassay screen?
The detection of this compound in a benzodiazepine immunoassay depends on the specific antibodies used in the assay kit and the concentration of this compound or its metabolites in the sample. Different commercial immunoassays exhibit varying degrees of cross-reactivity with designer benzodiazepines.[3][4] Studies on the structurally similar compound, phenazepam, have shown a wide range of detection, from approximately 140 ng/mL to 462 ng/mL, depending on the immunoassay platform.[5] Therefore, it is crucial to validate the cross-reactivity of this compound with your specific assay.
Q3: What are the known metabolites of this compound and do they also cross-react?
A known metabolite of this compound is α-Hydroxythis compound.[6] As with the parent drug, the cross-reactivity of this metabolite in benzodiazepine immunoassays is not extensively documented and will vary between different assay kits. It is important to consider that metabolites can also contribute to the overall immunoassay response.
Q4: Our screening immunoassay was positive for benzodiazepines, but our standard LC-MS/MS confirmation was negative. Could this compound be the cause?
This is a common scenario with novel psychoactive substances.[7][2] If your initial screen is positive but your standard confirmatory panel for common benzodiazepines is negative, the presence of a designer benzodiazepine like this compound is a strong possibility. The immunoassay antibodies are likely cross-reacting with this compound or its metabolites, which are not included in your targeted confirmation method.
Troubleshooting Guide
Issue: Unexpected Positive Benzodiazepine Immunoassay Screen
An unexpected positive result in a benzodiazepine immunoassay can be a complex issue. The following guide provides a systematic approach to troubleshooting, from ruling out common causes of false positives to investigating the potential involvement of novel benzodiazepines like this compound.
Diagram: Troubleshooting Workflow for Unexpected Positive Benzodiazepine Screen
Caption: Troubleshooting workflow for an unexpected positive benzodiazepine immunoassay result.
Step-by-Step Troubleshooting:
-
Review Subject's Medication History: Inquire about all prescription and over-the-counter medications the subject is taking. Several common medications are known to cause false-positive benzodiazepine screens.[4][8][9]
-
Commonly Implicated Medications:
-
Sertraline (Zoloft)
-
Oxaprozin (Daypro)
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as tolmetin, naproxen, etodolac, and fenoprofen.[7]
-
-
-
Perform Standard Benzodiazepine Confirmation: If a cross-reacting medication is not identified, proceed with your standard confirmatory testing, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
If Positive: The result is a true positive for a benzodiazepine on your standard panel.
-
If Negative: This discrepancy strongly suggests the presence of a substance not on your standard panel, such as a designer benzodiazepine.
-
-
Investigate for Novel Psychoactive Substances (NPS): At this stage, the focus shifts to identifying a potential NPS like this compound.
-
Perform In-House Cross-Reactivity Testing: If you have access to a certified reference material for this compound, you can perform an in-house study to determine its cross-reactivity with your specific immunoassay.
-
Send Sample to a Reference Laboratory: If you are unable to perform in-house testing, consider sending the sample to a reference laboratory with a broad-spectrum or targeted NPS testing panel that includes this compound.
Data on Cross-Reactivity of Phenazepam (A Structural Analog of this compound)
Direct quantitative data for this compound is limited. However, data from the structurally similar compound, phenazepam, can provide an estimate of potential cross-reactivity.
| Immunoassay Kit | Compound | Matrix | Cross-Reactivity (%) | Reference |
| Immunalysis® Benzodiazepine ELISA Kit | Phenazepam | Blank Blood | 90% | [10] |
| Immunalysis® Benzodiazepine ELISA Kit | Phenazepam | PBS Buffer | 113% | [10] |
Note: Cross-reactivity is often calculated relative to a standard calibrator, such as oxazepam.
Experimental Protocols
Protocol for Determining this compound Cross-Reactivity in a Benzodiazepine Immunoassay
This protocol outlines a general procedure for determining the cross-reactivity of this compound in your laboratory's benzodiazepine immunoassay.
Diagram: Experimental Workflow for Cross-Reactivity Determination
Caption: Workflow for determining the cross-reactivity of this compound in an immunoassay.
Materials:
-
Certified reference material of this compound
-
Drug-free urine or blood matrix
-
Your laboratory's benzodiazepine immunoassay kit and analyzer
-
Calibrators and controls for the immunoassay
-
Appropriate solvents for this compound (e.g., methanol, DMSO)
-
Calibrated pipettes and laboratory glassware
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
-
Prepare Spiked Samples:
-
Perform serial dilutions of the this compound stock solution into the drug-free matrix to create a range of concentrations. The concentration range should encompass the expected detection limits of the immunoassay.
-
-
Immunoassay Analysis:
-
Analyze the spiked samples using your benzodiazepine immunoassay according to the manufacturer's instructions.
-
Run the standard calibrators and controls for the assay alongside the spiked samples.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the immunoassay response against the concentration of this compound.
-
Determine the concentration of this compound that produces a response equivalent to the assay's cutoff calibrator (e.g., 200 ng/mL of oxazepam).
-
-
Calculate Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity:
-
% Cross-Reactivity = (Concentration of Calibrator / Concentration of this compound at Equivalent Response) x 100
-
-
Disclaimer: This information is intended for research and forensic applications. All laboratory procedures should be performed in accordance with established safety protocols and regulatory guidelines. The cross-reactivity of this compound can vary significantly between different immunoassay kits and even between different lots of the same kit. It is essential to perform in-house validation studies to determine the specific performance of your assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. False Benzodiazepine Results In Urine Testing | Ovus Medical Drug Tests [ovusmedical.com]
- 5. Reactivity of commercial benzodiazepine immunoassays to phenazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. evokewellnessma.com [evokewellnessma.com]
- 8. droracle.ai [droracle.ai]
- 9. medcentral.com [medcentral.com]
- 10. bccsu.ca [bccsu.ca]
Preventing Phenazolam degradation during sample processing
Welcome to the technical support center for Phenazolam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample processing. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a triazolo-benzodiazepine derivative.[1][2] Like many complex organic molecules, it is susceptible to degradation when exposed to certain environmental conditions. Ensuring the stability of this compound in samples is critical for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of the active compound and the formation of new, potentially interfering substances.
Q2: What are the primary factors that can cause this compound degradation?
The main factors that can compromise this compound stability are:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Both acidic and alkaline conditions can promote hydrolysis.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.
-
Enzymatic Activity: In biological samples, enzymes can metabolize this compound.
Q3: How should I store my this compound stock solutions and samples?
To ensure long-term stability, it is recommended to store this compound as a crystalline solid at -20°C.[3] Stock solutions should be prepared in appropriate solvents such as DMF, DMSO, or ethanol and stored at -20°C or -80°C for extended stability.[3] For biological samples containing this compound, freezing at -20°C or -80°C is recommended immediately after collection.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration in processed samples. | Temperature-induced degradation. | Maintain low temperatures throughout the sample processing workflow. Use ice baths and pre-chilled solvents and equipment. Avoid repeated freeze-thaw cycles. |
| pH-induced hydrolysis. | Buffer samples to a neutral pH (around 7) if the experimental protocol allows. Be aware that acidic conditions can lead to the opening of the diazepine ring.[5] | |
| Photodegradation. | Protect samples from light at all stages of handling and analysis. Use amber vials or wrap containers in aluminum foil. Work in a dimly lit environment when possible.[4] | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Based on studies of similar triazolobenzodiazepines, potential degradation products include hydroxylated metabolites (e.g., α-hydroxythis compound) from oxidation and benzophenone derivatives from hydrolysis.[3][6] Photodegradation may yield products like triazolaminoquinoleine.[4] Use mass spectrometry to identify these unknown peaks by comparing their mass-to-charge ratios with predicted degradation products. |
| Inconsistent results between replicate samples. | Variable exposure to degradative factors. | Standardize all sample processing steps to ensure uniform exposure to light, temperature, and pH. Ensure thorough mixing and consistent timing for each step. |
| Low recovery of this compound during extraction. | Adsorption to container surfaces. | Use silanized glassware or low-retention polypropylene tubes to minimize adsorption. |
| Degradation during extraction. | Optimize extraction conditions to be as gentle as possible. Minimize the time samples spend in harsh solvents or at extreme pH values. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound stability and analysis.
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of crystalline this compound.
-
Dissolve the this compound in a suitable solvent (e.g., DMF, DMSO, or ethanol) to a known concentration (e.g., 1 mg/mL).[3]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and matrix.
-
Sample Preparation:
-
For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound. The exact m/z values will depend on the instrument and adducts formed.
-
Data Presentation
The following tables summarize key data related to this compound stability.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Expected Stability |
| Crystalline Solid | -20°C | ≥ 5 years[3] |
| Stock Solution in DMSO/DMF | -20°C | Stable for several months |
| Stock Solution in DMSO/DMF | -80°C | Stable for over a year |
| Biological Samples | -20°C | Degradation possible over weeks to months[4] |
| Biological Samples | -80°C | Significantly improved stability over -20°C[4] |
Table 2: Influence of Environmental Factors on Benzodiazepine Stability (General)
| Factor | Effect on Stability | Primary Degradation Pathway |
| High Temperature | Decreases stability | Accelerates all degradation reactions |
| Acidic pH (e.g., < 3) | Decreases stability | Hydrolysis (diazepine ring opening)[5] |
| Basic pH (e.g., > 9) | Can decrease stability | Hydrolysis |
| UV/Visible Light | Decreases stability | Photodegradation[4] |
Visualizations
The following diagrams illustrate key concepts related to this compound degradation and sample processing.
Caption: Predicted degradation pathways of this compound.
Caption: Recommended workflow for this compound sample handling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triazolobenzodiazepine - Wikipedia [en.wikipedia.org]
- 3. This compound (87213-50-1) for sale [vulcanchem.com]
- 4. Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structural elucidation of degradation products of alprazolam: Photostability studies of alprazolam tablets - Lookchem [lookchem.com]
Issues with Phenazolam quantification at low concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Phenazolam, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak or no signal for this compound in our LC-MS/MS analysis, especially at low concentrations. What are the possible causes and solutions?
A1: A weak or absent signal for this compound at low concentrations can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Sample Degradation: this compound, like other novel benzodiazepines, may be susceptible to degradation during storage. Ensure samples are stored at appropriate low temperatures (e.g., -20°C or -80°C) and analyzed as soon as possible after collection.[1] Stability can be affected by storage temperature and the duration of storage.
-
Inefficient Extraction: Low recovery during sample preparation is a common issue. The choice of extraction method (e.g., liquid-liquid extraction [LLE] or solid-phase extraction [SPE]) and its optimization are critical. Re-evaluate your extraction protocol, paying close attention to pH, solvent selection, and elution steps.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., blood, urine) can suppress the ionization of this compound in the mass spectrometer, leading to a reduced signal.[2][3] This is a significant challenge in bioanalysis.
-
Suboptimal Mass Spectrometry Parameters: Incorrect or poorly optimized MS/MS parameters, such as precursor/product ion selection and collision energy, will result in poor sensitivity.
Q2: What are the recommended mass spectrometry parameters for this compound detection?
A2: For LC-MS/MS analysis of this compound, operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is typical for achieving high sensitivity and selectivity. While specific MRM transitions for this compound may need to be optimized in your laboratory, the following parameters can be used as a starting point based on its known chemical properties:
Table 1: this compound Identification and Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Chemical Formula | C17H12BrClN4 | [4] |
| Molecular Weight | 387.7 g/mol | [4] |
| Exact Mass [M+H]+ | 387.0007 Da | [4] |
| Precursor Ion (Q1) | 387.0 m/z | Derived from Exact Mass |
| Product Ions (Q3) | To be determined empirically. Start by optimizing collision energy to obtain characteristic fragments. For structurally similar benzodiazepines, common losses include the triazole ring and halogen atoms. | General MS/MS practice |
Note: It is crucial to perform ion optimization experiments using a this compound reference standard to determine the most abundant and stable product ions and the optimal collision energy.
Q3: How can we mitigate matrix effects in our this compound assay?
A3: Mitigating matrix effects is essential for accurate quantification at low concentrations.[2][3] Consider the following strategies:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method. Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than a simple protein precipitation or liquid-liquid extraction.[5][6]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a biphenyl or pentafluorophenyl column), or modifying the flow rate.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction during quantification. If a specific SIL-IS is unavailable, a structurally similar benzodiazepine with a stable isotope label may be a suitable alternative.
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. However, this may also dilute the analyte below the limit of detection.
-
Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to compensate for consistent matrix effects.
Q4: What are the typical recovery rates we should aim for during sample preparation?
A4: Acceptable recovery rates can vary depending on the complexity of the matrix and the analytical method. Generally, for bioanalytical methods, recoveries should be consistent, precise, and preferably above 60%. For some benzodiazepines using specialized SPE columns, recoveries can range from 58% to over 100%.[5] It is more important to have a consistent and reproducible recovery across the concentration range than to achieve 100% recovery.
Q5: Are there any known stability issues with this compound?
A5: While specific stability data for this compound is limited, studies on other benzodiazepines have shown that they can degrade over time, especially when stored at room temperature.[1] It is recommended to store samples frozen and minimize freeze-thaw cycles. Some benzodiazepines have also been shown to be unstable in acidic solutions, which is a consideration during sample preparation.[7]
Troubleshooting Guides
Low Signal Intensity Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and resolving issues of low signal intensity for this compound at low concentrations.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is a general procedure for the extraction of novel benzodiazepines and should be optimized for this compound.
-
Sample Preparation:
-
Pipette 0.5 mL of whole blood into a 15 mL polypropylene centrifuge tube.
-
Add internal standard solution.
-
Add 1.5 mL of 100 mM phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 4 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol utilizes a mixed-mode cation exchange SPE column for cleaner extracts.
-
Sample Pre-treatment (for conjugated metabolites):
-
To 0.5 mL of urine in a glass tube, add internal standard.
-
Add 0.5 mL of acetate buffer (pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate at 60°C for 1-2 hours.
-
-
SPE Procedure:
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash 1: Wash with 1 mL of deionized water.
-
Wash 2: Wash with 1 mL of 20% methanol in water.
-
Dry: Dry the cartridge under vacuum for 5-10 minutes.
-
Elute: Elute the analytes with 1 mL of an appropriate elution solvent (e.g., 98:2 ethyl acetate:ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
General LC-MS/MS Workflow Diagram
This diagram illustrates the typical workflow for the quantification of this compound in biological samples.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported for various benzodiazepines in different studies. These values can serve as a benchmark for what may be achievable for this compound with a well-developed method.
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Benzodiazepines
| Compound(s) | Matrix | Method | LOD | LOQ | Reference |
| 13 Designer Benzodiazepines | Blood | LC-MS/MS | 0.5 ng/mL | 1 ng/mL | [5] |
| Pyrazolam and Etizolam | Blood | ELISA | 2.5 ng/mL | 5 ng/mL | |
| 5 Benzodiazepines | Urine | LC-MS/MS | - | 6.0 ng/mL | [8] |
| Various Benzodiazepines | Urine | LC-MS/MS | 0.002 - 0.01 µM | - | [9] |
Note: The sensitivity of an assay is highly dependent on the specific instrumentation, sample preparation method, and matrix used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. cfsre.org [cfsre.org]
- 5. unitedchem.com [unitedchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. itspsolutions.com [itspsolutions.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
Phenazolam Standard Solution: Technical Support & Troubleshooting Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Phenazolam standard solutions. Ensuring the integrity of your standard is critical for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as Clobromazolam) is a benzodiazepine derivative.[1] It is categorized as an analytical reference standard and is intended for research and forensic applications.[2][3][4]
Q2: What is the recommended way to store the solid this compound standard?
Solid this compound standard should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][4] Under these conditions, the solid standard is reported to be stable for an extended period.[3]
Q3: How should I prepare a this compound standard solution?
To prepare a standard solution, it is crucial to use a high-purity solvent in which this compound is soluble. The choice of solvent will depend on your specific analytical method. It is recommended to bring the solid standard and the solvent to room temperature before preparation. For quantitative applications, use calibrated volumetric flasks and syringes.
Q4: What are the recommended storage conditions for this compound solutions?
The stability of this compound in solution is dependent on the solvent used and the storage temperature. For optimal stability, it is recommended to store stock solutions at low temperatures. Avoid repeated freeze-thaw cycles.
Q5: How long can I store this compound solutions?
The long-term stability of this compound solutions has not been extensively studied in peer-reviewed literature. However, based on supplier recommendations, the following storage durations can be expected.
Data Presentation: Storage and Stability of this compound
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Source |
| -20°C | ≥ 5 years | Cayman Chemical[3] |
| -20°C | 3 years | TargetMol[2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Source |
| In solvent | -80°C | 1 year | TargetMol[2] |
| In solvent | -80°C | up to 6 months | GlpBio[5] |
| In solvent | -20°C | up to 1 month | GlpBio[5] |
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | Cayman Chemical[3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical[3] |
| DMSO | 20 mg/mL | Cayman Chemical, TargetMol[2][3] |
| Ethanol | 10 mg/mL | Cayman Chemical, TargetMol[2][3] |
Experimental Protocols
Protocol for Preparation of a this compound Standard Stock Solution
This protocol provides a general guideline for the preparation of a this compound standard stock solution. The final concentration and choice of solvent should be determined by the requirements of your specific analytical method.
Materials:
-
This compound analytical reference standard
-
High-purity solvent (e.g., Methanol, Acetonitrile, DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Calibrated micropipettes or syringes
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the container of solid this compound and the chosen solvent to equilibrate to room temperature.
-
Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size.
-
Add a small amount of the solvent to the flask to dissolve the solid. Gently swirl or sonicate if necessary to ensure complete dissolution.
-
Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to an appropriate storage container (e.g., amber glass vial) and label it clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the solution under the recommended conditions as outlined in Table 2.
Troubleshooting Guide
Encountering issues with your this compound standard solution? This guide provides potential causes and solutions for common problems.
Issue 1: Inaccurate or Inconsistent Analytical Results
-
Potential Cause: Degradation of the standard solution.
-
Solution: Prepare a fresh standard solution from the solid material. Ensure proper storage conditions are maintained for both the solid and the solution.
-
-
Potential Cause: Inaccurate initial concentration.
-
Solution: Verify the accuracy of the balance and volumetric glassware used for preparation. Recalculate the concentration based on the actual weight and volume.
-
-
Potential Cause: Contamination of the standard solution.
-
Solution: Use high-purity solvents and clean glassware. Prepare a new solution taking care to avoid any sources of contamination.
-
Issue 2: Precipitation of the Analyte from the Solution
-
Potential Cause: The concentration of the solution exceeds the solubility of this compound in the chosen solvent at the storage temperature.
-
Solution: Gently warm the solution to room temperature and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute solution or using a different solvent with higher solubility for this compound.
-
-
Potential Cause: The solution has been stored at a temperature that is too low for the solvent, causing it to freeze or become more viscous.
-
Solution: Check the freezing point of your solvent and adjust the storage temperature accordingly.
-
Issue 3: Unexpected Peaks in the Chromatogram
-
Potential Cause: Presence of degradation products.
-
Solution: This indicates instability of the solution. Prepare a fresh solution and consider using a different solvent or storing at a lower temperature. If possible, use a stability-indicating analytical method to monitor for degradation products.
-
-
Potential Cause: Contamination from the solvent, glassware, or storage container.
-
Solution: Analyze a solvent blank to identify any contaminant peaks. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
-
Visualization
Caption: Troubleshooting workflow for inconsistent analytical results with this compound standard solutions.
References
Technical Support Center: Phenazolam Analysis by GC-MS
Welcome to the technical support center for the analysis of Phenazolam using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your injection volume and resolve common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for this compound analysis?
A1: A typical starting point for the analysis of benzodiazepines like this compound is a 1 µL injection .[1] Analytical reports for this compound have successfully used a 1 µL injection with a split ratio (e.g., 1:50 or 1:5) to achieve good chromatographic results.[1] It is recommended to start with 1 µL and adjust based on the observed peak shape and signal intensity. For trace analysis, larger injection volumes may be considered, but this requires careful optimization to avoid issues like inlet overload.[2]
Q2: How does injection volume affect the sensitivity of my analysis?
A2: Increasing the injection volume introduces more analyte into the GC-MS system. This generally leads to a larger peak area and greater peak height. If the baseline noise remains constant, a larger peak height results in a better signal-to-noise (S/N) ratio, which can lower the system's detection limits.[2] However, there is a limit to this benefit. Exceeding the optimal volume can degrade chromatographic performance and reduce, rather than improve, effective sensitivity.
Q3: What is "inlet overload" or "backflash" and how can I prevent it?
A3: Inlet overload, also known as backflash, occurs when the vapor volume of the injected sample exceeds the volume of the GC inlet liner.[3] When a liquid sample is injected into the hot inlet, it rapidly vaporizes and expands. For example, 1 µL of an organic solvent can expand to several hundred microliters of gas.[3][4] If this gas volume is larger than the liner's capacity (typically around 800-990 µL), the sample vapor can escape the liner, contaminating carrier gas lines and leading to ghost peaks, poor peak shape, and non-reproducible results.[3][4]
To prevent backflash:
-
Use a conservative injection volume: For most organic solvents, limit injections to 1-2 µL.[3]
-
Choose an appropriate liner: Use a liner with a sufficient internal volume for your application.[3]
-
Optimize inlet temperature and pressure: Lowering the inlet temperature or pressure can reduce the expansion volume of the solvent, but this must be balanced with ensuring complete vaporization of the analyte.
Troubleshooting Guide: Peak Shape Issues
This section addresses common chromatographic problems that can arise from a non-optimized injection volume.
Q4: My this compound peak is "fronting" (a sharp, asymmetric peak with a leading edge). What is the cause?
A4: Peak fronting is a classic symptom of column overload.[5][6] This means that too much analyte has been introduced onto the column, saturating the stationary phase at the column head. The excess analyte travels down the column more quickly, resulting in the characteristic fronting shape.
Solutions:
-
Reduce the Injection Volume: This is the most direct way to reduce the mass of analyte on the column. Try decreasing the volume in 0.5 µL increments.
-
Increase the Split Ratio: If you are using a split injection, increasing the split ratio (e.g., from 1:10 to 1:50) will reduce the amount of sample that reaches the column.
-
Dilute the Sample: If reducing the injection volume is not feasible or desirable, diluting the sample concentration is an effective alternative.[5]
Q5: I am observing peak tailing for this compound. Is this related to injection volume?
A5: While not always directly caused by injection volume, peak tailing can be exacerbated by injection-related issues. Tailing is often caused by interactions between the analyte and "active sites" within the GC system, such as in the liner or at the head of the column.[5][7]
Solutions:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silylated) liner. Using a liner with deactivated glass wool can also help by trapping non-volatile residues and promoting better vaporization.[2][3]
-
Perform Inlet Maintenance: Regularly replace the septum and liner. A cored septum or a dirty liner can create active sites.
-
Trim the Column: Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[5][7]
Q6: Why am I seeing split peaks for my analyte?
A6: Split peaks can arise from several injection-related factors.[5][7]
-
Solvent-Stationary Phase Mismatch: Injecting a polar solvent (like acetonitrile) onto a non-polar column (like a DB-5ms) can cause poor analyte focusing, leading to peak splitting. This is a common issue in splitless injection.[5][8]
-
Improper Analyte Focusing: If the initial oven temperature is too high (i.e., above the boiling point of the solvent), the sample components will not condense in a tight band at the head of the column, which can cause broadening or splitting.[5]
-
Injection Speed (Manual Injection): A slow manual injection can introduce the sample in distinct plugs, leading to a split peak. An autosampler is highly recommended for reproducibility.
Data Presentation
Table 1: Effect of Injection Volume on this compound Peak Characteristics (Hypothetical Data)
This table illustrates the typical effects of varying the injection volume on key performance metrics. The optimal volume in this example is 1.0 µL, providing the best balance of signal intensity and peak shape.
| Injection Volume (µL) | Peak Area (Counts) | Peak Asymmetry (As) | Signal-to-Noise (S/N) | Observations |
| 0.5 | 150,000 | 1.1 | 450 | Good peak shape, but lower sensitivity. |
| 1.0 | 310,000 | 1.0 | 980 | Optimal: Symmetrical peak, excellent S/N. |
| 2.0 | 550,000 | 0.8 | 1500 | Minor peak fronting observed (As < 1.0).[5] |
| 3.0 | 480,000 | 0.6 | 1200 | Significant fronting; peak area is no longer linear, indicating overload and potential backflash.[4] |
Note: Asymmetry (As) is calculated as B/A where B is the distance from the peak midpoint to the tailing edge and A is the distance from the leading edge to the midpoint, measured at 10% of the peak height. A value of 1.0 is perfectly symmetrical.
Experimental Protocols
Protocol 1: Determining the Optimal Injection Volume for this compound
This protocol outlines a systematic approach to finding the ideal injection volume for your specific GC-MS method and instrument.
Objective: To identify the injection volume that provides the highest signal-to-noise ratio without compromising peak shape (i.e., causing fronting or tailing).
Materials:
-
A standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or ethyl acetate).
-
GC-MS system with an autosampler.
-
A new or well-maintained deactivated inlet liner and septum.
Methodology:
-
System Preparation:
-
Install a new, deactivated liner and septum.
-
Condition the column according to the manufacturer's instructions.
-
Set up your standard GC-MS method for this compound (temperatures, flow rates, etc.). An example injector temperature is 280°C.[1]
-
-
Create an Injection Sequence:
-
Set up a sequence on your instrument's data system to inject varying volumes of the this compound standard.
-
Recommended volumes: 0.2 µL, 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, and 3.0 µL.
-
Include solvent blanks between sample injections to check for carryover.
-
Perform each injection in triplicate (n=3) to assess reproducibility.
-
-
Data Acquisition:
-
Run the sequence and acquire the data.
-
-
Data Analysis:
-
For each injection volume, calculate the average peak area, peak asymmetry, and signal-to-noise (S/N) ratio for the this compound peak.
-
Plot the Peak Area vs. Injection Volume. The response should be linear initially. A deviation from linearity at higher volumes suggests overload.
-
Plot the Peak Asymmetry vs. Injection Volume. The asymmetry factor should remain close to 1.0. A significant decrease (<0.9) indicates fronting.
-
Plot the S/N Ratio vs. Injection Volume.
-
-
-
Select the injection volume that provides the highest S/N ratio while maintaining a peak asymmetry factor between 0.9 and 1.3 and demonstrating a linear response in peak area. This is your optimal injection volume.
-
Visualizations
Workflow for Injection Volume Optimization
Caption: Experimental workflow for optimizing GC-MS injection volume.
Troubleshooting Peak Shape Problems
Caption: Decision tree for troubleshooting common peak shape issues.
References
- 1. policija.si [policija.si]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
Troubleshooting variability in Phenazolam behavioral studies
Technical Support Center: Phenazolam Behavioral Studies
Disclaimer: this compound is treated here as a representative novel benzodiazepine. The following troubleshooting guides and FAQs are based on the established pharmacology of the benzodiazepine class of compounds and general principles of behavioral neuroscience.
Frequently Asked Questions (FAQs)
Q1: We are observing significant week-to-week variability in the anxiolytic effect of this compound in the Elevated Plus Maze (EPM). What are the likely causes?
A1: Variability in EPM results is a common issue and can stem from multiple sources. Key factors include subtle changes in the testing environment (e.g., lighting, noise), inconsistencies in animal handling, and biological variables such as the animals' circadian rhythm or stress levels prior to testing.[1][2][3] It is crucial to standardize your protocol meticulously. Refer to our detailed troubleshooting guide on this topic below.
Q2: Our dose-response curve for this compound's sedative effects is inconsistent across different animal cohorts. Why might this be happening?
A2: Dose-response variability for sedative effects can be influenced by pharmacokinetic and pharmacodynamic factors. Differences in age, sex, and genetic background between cohorts can alter drug metabolism and receptor sensitivity.[4][5] Furthermore, factors like diet and the gut microbiome can significantly impact the metabolism of benzodiazepines.[6][7][8][9] Recent studies have shown that gut bacteria play a considerable role in metabolizing drugs like clonazepam.[6][7]
Q3: Some of our rodents exhibit paradoxical excitability and agitation after this compound administration, instead of the expected sedation. What could explain this?
A3: This phenomenon is known as a paradoxical reaction to benzodiazepines.[10][11][12] While the exact mechanisms are not fully understood, it is thought to involve disinhibition of suppressed behaviors.[11] These reactions can be sporadic and are reported in a small percentage of subjects.[13] Factors such as high dosage, underlying stress, or specific genetic predispositions may increase the likelihood of this response.[10][14] If this occurs, it is important to document the incidence and consider if a lower dose or a different anxiolytic agent is more appropriate for those subjects.[14]
Q4: How critical are animal handling procedures to the consistency of our behavioral data with this compound?
A4: Extremely critical. The method and consistency of animal handling are well-documented sources of variability in behavioral research.[15][16] Aversive handling, such as picking up mice by the tail, is known to induce anxiety and stress, which can confound the results of anxiolytic drug studies.[17][18] Implementing non-aversive methods, like using a tunnel or cupped hands for transfer, reduces animal anxiety and can substantially improve the reliability of behavioral data.[17][18] Consistent and gentle handling by the same experimenter for several days before testing is strongly recommended.[19][20]
Q5: Could the gut microbiome be a factor in the variable behavioral responses we see with this compound?
A5: Yes, emerging research indicates a significant connection between the gut microbiome and the metabolism and efficacy of benzodiazepines.[8][9] The gut microbiota can directly metabolize these drugs; for instance, gut microbial enzymes are known to perform nitroreduction on benzodiazepines like clonazepam and nitrazepam.[7][9] Alterations in the microbiome, influenced by diet, stress, or antibiotic use, can therefore change the pharmacokinetic profile of the drug, leading to variable behavioral outcomes.[6][21]
Troubleshooting Guide 1: Inconsistent Anxiolytic Effects in the Elevated Plus Maze (EPM)
This guide addresses common issues leading to variability when assessing the anxiolytic properties of this compound using the EPM. The EPM is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[19][22][23]
Summary of Factors Causing Variability in EPM
| Factor Category | Specific Variable | Potential Impact on Results | Recommended Action |
| Environmental | Illumination Level | Bright light can be anxiogenic and interact with the time of day, affecting open arm exploration.[1][2] | Standardize lighting to a consistent, low level (e.g., ~75 lux in the center).[24] |
| Time of Day (TOD) | Circadian rhythms affect anxiety levels and drug metabolism. Testing at different times can introduce significant variability.[1][2] | Conduct all tests during the same time window, preferably during the animal's dark cycle under red light.[25] | |
| Ambient Noise | Sudden or loud noises can startle animals and suppress exploratory behavior.[24] | Use a dedicated, sound-attenuated testing room.[22] | |
| Procedural | Animal Handling | Aversive handling (e.g., tail-lifting) induces stress, masking anxiolytic effects.[15][17] | Use non-aversive handling (tunnel or cupped hands) for at least 3-5 days prior to testing.[19] |
| Experimenter Presence | The experimenter's presence can be a confounding variable. | The experimenter should be blinded to the treatment groups and remain quiet and out of the animal's direct line of sight.[19] | |
| Maze Cleaning | Lingering olfactory cues from previous animals can alter behavior.[19] | Thoroughly clean the maze with 10-70% ethanol or another suitable disinfectant between each trial.[19][24] | |
| Animal-Specific | Strain, Sex, and Age | Different rodent strains and sexes exhibit different baseline anxiety levels and drug sensitivity.[26] Age also plays a significant role.[3] | Use animals of the same strain, sex, and a narrow age range within a single study. Report these details clearly. |
| Housing Conditions | Group vs. single housing and enrichment levels can impact baseline anxiety. | Standardize housing conditions for all experimental animals. |
Standardized Protocol for the Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze, typically for mice, with two open arms (e.g., 25x5 cm) and two perpendicular closed arms (e.g., 25x5x16 cm), elevated 50-80 cm from the floor.[22][25] The surface should have a matte finish to reduce glare.[23]
-
Acclimation: Bring animals to the testing room in their home cage at least 30-60 minutes before the test to acclimate.[25][27]
-
Drug Administration: Administer this compound or vehicle via the intended route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).[4]
-
Test Procedure:
-
Data Analysis: Key parameters to measure are the number of entries into and the time spent in the open and closed arms.[22][28] An anxiolytic effect is typically indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
Troubleshooting Workflow for EPM Variability
Caption: Troubleshooting workflow for inconsistent EPM results.
Troubleshooting Guide 2: Dose-Response and Sedative Effect Variability
This guide addresses inconsistencies when measuring the sedative effects of this compound, often assessed using a locomotor activity test.
Factors Influencing Pharmacokinetic (PK) and Pharmacodynamic (PD) Variability
| Factor | Description | Potential Impact | Recommended Action |
| Genetic Background | Different rodent strains (e.g., C57BL/6 vs. Swiss-Webster) have different metabolic enzyme profiles and GABAA receptor subunit compositions.[4] | Can lead to significant differences in drug clearance and sensitivity, altering the dose-response relationship.[4][29] | Use a single, well-characterized strain for the entire study. If comparing strains, treat them as separate experiments. |
| Sex | Sex hormones can influence drug metabolism and GABAA receptor expression, leading to sex-specific differences in sedative effects. | Male and female rodents may exhibit different sensitivities to this compound.[5] | Test sexes separately or use a balanced design and analyze sex as a variable.[19] |
| Age | Drug metabolism and clearance rates can change with age. | Older animals may be more sensitive to sedative effects due to slower clearance. | Use a narrow and consistent age range for all animals in the study. |
| Diet & Microbiome | Diet composition affects the gut microbiome, which contains enzymes that metabolize benzodiazepines.[6][7][8] | Changes in diet can alter the microbiome, leading to variable drug metabolism and bioavailability.[21] | Provide a standardized diet to all animals and ensure consistent sourcing. Minimize antibiotic use. |
| Drug Administration | Minor variations in injection volume, site, or timing can affect drug absorption and peak plasma concentration. | Inconsistent administration technique is a major source of variability. | Ensure all experimenters are thoroughly trained in the administration technique. Administer at the same time relative to the light cycle. |
Protocol for Locomotor Activity Test
-
Apparatus: Use automated activity monitoring chambers (e.g., 40x40x30 cm) equipped with infrared beams to detect movement.[30][31]
-
Habituation: To reduce novelty-induced hyperactivity, habituate the animals to the testing chambers, handling, and vehicle injections for 2-3 days prior to the test day.[31]
-
Acclimation: On the test day, move animals to the testing room and allow them to acclimate for 30-60 minutes.[27][31]
-
Procedure:
-
Administer the assigned dose of this compound or vehicle.
-
Immediately place the animal into the center of the activity chamber.[31]
-
Record locomotor activity (e.g., total distance traveled, beam breaks) in 5-minute bins for a duration appropriate for the drug's expected action (e.g., 60 minutes).[30][31]
-
-
Data Analysis: Analyze the total distance traveled or total activity counts over the entire session. A sedative effect is indicated by a dose-dependent decrease in locomotor activity compared to the vehicle-treated group.[32][33]
Diagram of Factors Influencing Drug Response Variability
Caption: Factors influencing pharmacokinetic and pharmacodynamic variability.
Core Mechanism: this compound Action at the GABAA Receptor
This compound, as a benzodiazepine, exerts its effects by acting as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[34][35][36]
GABAA Receptor Signaling Pathway
When the neurotransmitter GABA binds to the GABAA receptor, it opens a chloride ion (Cl⁻) channel, allowing Cl⁻ to flow into the neuron.[35][37] This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[37] this compound binds to a distinct site on the GABAA receptor (the benzodiazepine site) and enhances the effect of GABA.[34][36] It increases the frequency of channel opening when GABA is bound, leading to greater Cl⁻ influx and a stronger inhibitory signal. This enhanced inhibition in brain regions like the amygdala and cortex is responsible for the anxiolytic and sedative effects of the drug.
Caption: this compound enhances GABAergic inhibition via the GABAA receptor.
References
- 1. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 3. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 4. Variability in the Benzodiazepine Response of Serotonin 5-HT1A Receptor Null Mice Displaying Anxiety-Like Phenotype: Evidence for Genetic Modifiers in the 5-HT-Mediated Regulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of chronic benzodiazepines exposure on body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scientists succeed in deciphering microbiome contributions to drug metabolism - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 7. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Psychotropic Agents for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. researchgate.net [researchgate.net]
- 14. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 15. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aalae.org [aalae.org]
- 17. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]
- 18. youtube.com [youtube.com]
- 19. protocols.io [protocols.io]
- 20. Effects of Long-Term Gentle Handling on Behavioral Responses, Production Performance, and Meat Quality of Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. albany.edu [albany.edu]
- 25. mmpc.org [mmpc.org]
- 26. Factor analysis of elevated plus-maze behavior in adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 28. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enhanced benzodiazepine responsiveness in rats with increased cholinergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Locomotor Activity Assay [bio-protocol.org]
- 31. va.gov [va.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. GABA receptor signaling (WP4159) - Homo sapiens | WikiPathways [wikipathways.org]
- 35. GABA receptor - Wikipedia [en.wikipedia.org]
- 36. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 37. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Phenazolam by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the analysis of Phenazolam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to underestimation of the this compound concentration or even false-negative results.
Q2: What are the common sources of ion suppression in biological matrices like plasma and urine?
A2: Common sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing significant ion suppression, particularly in the earlier parts of the chromatogram.
-
Salts: High concentrations of salts from the sample or buffers can interfere with the electrospray ionization (ESI) process.
-
Endogenous metabolites: A wide variety of small molecules naturally present in biological fluids can co-elute with this compound and compete for ionization.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to ion suppression.
-
Exogenous substances: Other drugs, their metabolites, or contaminants can also interfere with the analysis.
Q3: What are the expected metabolites of this compound?
A3: this compound, being a triazolobenzodiazepine, is expected to undergo metabolism primarily through oxidation. The most likely metabolic pathway involves hydroxylation, leading to the formation of α-hydroxy and other hydroxylated metabolites. It is crucial to consider these metabolites in a comprehensive analytical method, as they can also be active and their presence can provide a longer detection window.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
This is a common indicator of significant ion suppression. The following steps can help troubleshoot and mitigate this issue.
1. Evaluate and Optimize Sample Preparation:
Proper sample preparation is the most critical step in minimizing ion suppression. The goal is to effectively remove interfering matrix components while efficiently recovering this compound.
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. For benzodiazepines like this compound, mixed-mode SPE cartridges (combining reversed-phase and ion-exchange mechanisms) often provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from polar matrix components.
-
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma/Whole Blood
-
Sample Pre-treatment: To 0.5 mL of plasma or whole blood, add an internal standard and 1 mL of an appropriate buffer (e.g., phosphate buffer pH 6) to adjust the pH.
-
Column Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of the buffer used for sample pre-treatment.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence could be:
-
1 mL of deionized water
-
1 mL of a weak organic solvent (e.g., 5-20% methanol in water)
-
-
Elution: Elute this compound with a suitable organic solvent or a mixture of solvents (e.g., ethyl acetate/isopropanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
-
Data on Sample Preparation Method Performance for Benzodiazepines:
| Sample Preparation Method | Matrix | Recovery Range (%) | Matrix Effect Range (%) | Reference |
| Solid-Phase Extraction (SPE) | Blood | 35 - 90 | -52 to +33 | [1] |
| Liquid-Liquid Extraction (LLE) | Plasma | Generally high | Variable | [2] |
| QuEChERS | Whole Blood | 85.5 - 105 | -22 to +18 | [3] |
2. Optimize Chromatographic Conditions:
Chromatographic separation plays a key role in moving the this compound peak away from regions of high ion suppression.
-
Strategy:
-
Column Selection: Utilize a high-efficiency column, such as a sub-2 µm particle size or a solid-core particle column, to achieve better peak shape and resolution.
-
Gradient Optimization: Adjust the gradient profile to ensure this compound elutes in a "clean" region of the chromatogram, away from the solvent front and late-eluting matrix components.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce matrix effects.
-
3. Optimize Mass Spectrometry Parameters:
While not a direct solution for removing interferences, optimizing MS parameters ensures the highest possible signal for this compound, which can help to partially overcome the effects of suppression.
-
Key Parameters to Optimize:
-
Collision Energy (CE): Optimize the collision energy to achieve the most efficient fragmentation of the precursor ion into the chosen product ion.
-
Cone Voltage/Declustering Potential: Optimize these parameters to maximize the intensity of the precursor ion entering the collision cell.
-
Starting Point for this compound Mass Spectrometry Parameters:
| Compound | Precursor Ion (m/z) | Notes |
| This compound | 387.0 | Based on its molecular weight of 387.7 g/mol and the common formation of [M+H]⁺ ions. Further optimization of product ions and collision energies is required. |
Issue 2: Poor Reproducibility and Accuracy
Inconsistent results are often a consequence of variable ion suppression between different samples or matrix lots.
1. Utilize an Appropriate Internal Standard (IS):
An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ion suppression.
-
Best Practice: Use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4). If a SIL-IS is not available, a structurally similar benzodiazepine that elutes close to this compound can be used as an alternative, but with caution as it may not perfectly mimic the ionization behavior.
2. Assess Matrix Effects Systematically:
It is crucial to evaluate the extent of ion suppression during method development and validation.
-
Experimental Protocol: Post-Extraction Addition Method to Evaluate Matrix Effect
-
Extract a blank matrix sample (e.g., plasma from a drug-free donor) using the developed sample preparation method.
-
Spike a known amount of this compound into the extracted blank matrix (post-extraction spike).
-
Prepare a standard solution of this compound in the reconstitution solvent at the same concentration as the post-extraction spike.
-
Analyze both samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Standard Solution) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
3. Dilute the Sample Extract:
If ion suppression is severe and cannot be overcome by other means, diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ) of the assay.
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
Validation & Comparative
A Comparative Analysis of Phenazolam and Bromazolam Potency for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potency of two benzodiazepine derivatives, Phenazolam and Bromazolam. The information is intended to support preclinical research and drug development activities by presenting available quantitative data, outlining experimental methodologies, and illustrating key biological pathways.
Quantitative Potency Comparison
The following table summarizes the available data on the potency of this compound and Bromazolam. It is critical to note that experimental data for this compound is limited, and the provided binding affinity is a predicted value from a quantitative structure-activity relationship (QSAR) model.
| Parameter | This compound (Clobromazolam) | Bromazolam | Reference Compound (Diazepam) |
| GABA-A Receptor Binding Affinity (Ki, nM) | |||
| α1 Subtype | Not Experimentally Determined | 2.81 | Not specified in provided results |
| α2 Subtype | Not Experimentally Determined | 0.69 | Not specified in provided results |
| α5 Subtype | Not Experimentally Determined | 0.62 | Not specified in provided results |
| Predicted log(1/c) Affinity | 10.14 (QSAR Prediction)[1] | Not Applicable | Not Applicable |
| In Vivo Efficacy (ED50, mg/kg) | Not Experimentally Determined | 0.54 (Rat, Drug Discrimination) | 0.66 (Rat, Drug Discrimination)[2] |
Note: The predicted log(1/c) for this compound (Clobromazolam) suggests a high binding affinity for the GABA-A receptor[1]. A higher log(1/c) value corresponds to a higher predicted affinity.
Experimental Methodologies
GABA-A Receptor Binding Affinity Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes.
Protocol:
-
Membrane Preparation: Membranes from cell lines (e.g., HEK-293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α5β2γ2) are prepared.
-
Radioligand: A radiolabeled benzodiazepine ligand, typically [³H]flunitrazepam, is used as the reporter molecule.
-
Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Bromazolam).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Drug Discrimination Study (Rat Model)
Objective: To assess the in vivo potency and subjective effects of a test compound by determining its ability to substitute for a known drug of the same class.
Protocol:
-
Subjects: Male Wistar rats are typically used.
-
Apparatus: Standard two-lever operant conditioning chambers are used.
-
Training Phase:
-
Rats are trained to press one lever after the administration of a known benzodiazepine (the training drug, e.g., midazolam) and the other lever after the administration of a vehicle (e.g., saline).
-
Correct lever presses are rewarded with a food pellet.
-
Training continues until the rats reliably discriminate between the drug and vehicle conditions.
-
-
Testing Phase:
-
Once trained, rats are administered various doses of the test compound (e.g., Bromazolam) or the training drug.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis:
-
A dose-response curve is generated, plotting the dose of the test compound against the percentage of drug-lever responding.
-
The ED50 value, the dose at which the test compound produces 50% of the maximum drug-appropriate responding, is calculated. This value is an indicator of the compound's in vivo potency.[2][3]
-
Visualizing Benzodiazepine Mechanism of Action
The following diagrams illustrate the mechanism of action of benzodiazepines at the GABA-A receptor and a typical experimental workflow for determining binding affinity.
References
A Comparative Guide to the Cross-Validation of Phenazolam Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Phenazolam, a novel psychoactive benzodiazepine. The following sections detail the experimental protocols and performance data for key analytical techniques, offering a cross-validated perspective for researchers and professionals in drug development and forensic analysis.
Comparative Analysis of Analytical Methods
The accurate and precise quantification of this compound is critical for forensic toxicology, clinical monitoring, and pharmaceutical research. The primary methods employed for its analysis include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide summarizes the performance of these techniques based on available experimental data.
| Analytical Method | Instrumentation | Key Validation Parameters | Application | Reference |
| GC-MS | Agilent 5975 Series GC/MSD System | Qualitative identification based on mass spectrum comparison with a reference standard. | Forensic analysis of seized materials. | [1] |
| LC-QTOF-MS | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | Positive identification based on retention time (7.62 min) and mass spectral data. | Toxicological screening and confirmation. | [1] |
| LC-MS/MS | Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS | Linearity: 0.1-20 ng/mL; Precision & Accuracy evaluated at 0.1, 0.5, 1, and 10 ng/mL. | Analysis of illicit drug samples. | [2] |
| HPLC-TOF | Agilent 6230B TOF with Agilent 1260 Infinity HPLC | Exact mass measurement (theoretical: 385.9934 / measured Δppm: -0.29). | Reference material identification. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are the experimental protocols for the key methods cited.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol [1][3]
-
Sample Preparation: Dilution of the standard in methanol.[1]
-
Injector: Temperature set at 280°C with a split mode (1:50).[3]
-
Chromatographic Separation:
-
Column: HP1-MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a flow rate of 1.2 ml/min.[3]
-
Oven Program: Initial temperature of 170°C for 1 min, ramped to 190°C at 8°C/min, then to 293°C at 18°C/min and held for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.[3]
-
-
Mass Spectrometry:
2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol [1]
-
Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.[1]
-
Sample Preparation: Liquid-liquid extraction (LLE).[1]
-
Chromatographic Separation:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[1]
-
Mobile Phase: A: Ammonium formate (10 mM, pH 3.0); B: Methanol/acetonitrile (50:50).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: Initial 95% A, ramped to 5% A over 13 min, then returned to 95% A at 15.5 min.[1]
-
Column Oven Temperature: 30°C.[1]
-
-
Mass Spectrometry:
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Benzodiazepines including this compound [2]
-
Instrumentation: Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS.[2]
-
Sample Preparation: Extracts were vortexed, and 500 μL was transferred to an HPLC vial with 500 μL of diluent (90:10 mobile phase A to mobile phase B).[2]
-
Chromatographic Separation:
-
Method Validation:
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for a target analyte like this compound.
Caption: Workflow for cross-validating two analytical methods.
This compound's Mechanism of Action: A Signaling Pathway Perspective
This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway, the primary inhibitory neurotransmitter system in the central nervous system. The diagram below illustrates this mechanism.
Caption: this compound's modulation of the GABA-A receptor.
References
Comparative analysis of Phenazolam and other designer benzodiazepines
A Comparative Analysis of Phenazolam and Other Designer Benzodiazepines for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of this compound and other prominent designer benzodiazepines, focusing on their pharmacological profiles, supported by available data. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to Designer Benzodiazepines
Designer benzodiazepines are synthetic psychoactive substances that are structurally related to medically prescribed benzodiazepines.[1] These novel compounds often have modifications to the core benzodiazepine structure, which can significantly alter their potency, duration of action, and metabolic profile.[2] this compound, also known as Clobromazolam, is a triazolo-benzodiazepine derivative that has emerged on the illicit drug market.[1][3] Like classical benzodiazepines, these designer variants exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5]
Mechanism of Action: GABA-A Receptor Modulation
The primary target for all benzodiazepines is the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.[6] Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits.[4][7] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in its excitability.[8] This enhanced inhibitory signaling underlies the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of these compounds.[5][9]
The following diagram illustrates the signaling pathway of GABA-A receptor activation and its modulation by benzodiazepines.
Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.
Comparative Pharmacological Data
Quantitative data on the pharmacological properties of designer benzodiazepines are often limited. The following tables summarize available experimental and predicted data for this compound and selected comparator compounds.
Table 1: Receptor Binding Affinity and Potency
Binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand displacement assays. Potency is often indicated by the half-maximal effective concentration (EC50) in functional assays. Lower values indicate higher affinity or potency.
| Compound | GABA-A Receptor Binding Affinity (Predicted log(1/C))[10] | In Vitro Potency | Notes |
| This compound (Clobromazolam) | 10.14 | High (EC50 values in low nM range for analogues)[4] | The triazole ring and halogen substituents are thought to enhance receptor affinity.[2][4] |
| Flubromazolam | 8.88 | High (Potent sedative and amnesic effects at doses of 0.5 mg)[9] | A triazolobenzodiazepine derivative known for its high potency. |
| Clonazolam | 8.78 | High (Considered one of the most potent designer benzodiazepines)[9] | Structurally a hybrid of clonazepam and alprazolam. |
| Flualprazolam | 10.13 | High | A fluorinated analogue of alprazolam. |
| Etizolam | 7.96 | Moderate to High (6-10 times more potent than diazepam) | A thienotriazolodiazepine, structurally distinct but functionally similar to benzodiazepines.[10] |
Note: The log(1/C) value is a measure of binding affinity predicted by a Quantitative Structure-Activity Relationship (QSAR) model, where C is the molar inhibitory concentration. Higher values correspond to higher predicted binding affinity.[10]
Table 2: Pharmacokinetic Parameters
Pharmacokinetic data for designer benzodiazepines are often derived from case reports or animal studies and may vary.
| Compound | Elimination Half-Life (t½) | Key Metabolites | Notes |
| This compound | 6-18 hours (inferred)[2] | 3-hydroxyphenazepam (active)[2] | Pharmacokinetic data in humans is limited; parameters are often inferred from structurally similar compounds.[4] |
| Flubromazolam | ~10-20 hours | α-hydroxyflubromazolam | Long-lasting sedative effects have been reported. |
| Clonazolam | Not well established in humans | 8-aminoclonazolam | |
| Flualprazolam | 1.70 hours (in rats) | α-hydroxyflualprazolam | Animal studies suggest a longer half-life compared to alprazolam. |
| Etizolam | ~3.4 hours | α-hydroxyetizolam (active) | Rapidly metabolized, with its active metabolite having a half-life of about 8.2 hours. |
Experimental Protocols
The characterization and quantification of designer benzodiazepines rely on sophisticated analytical techniques. Below are representative methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of a test compound to the GABA-A receptor.
-
Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
-
Materials:
-
Radioligand: [³H]-Flumazenil or [³H]-Flunitrazepam.
-
Receptor Source: Rat cortical membrane preparations.
-
Test Compounds: this compound and comparators, dissolved in DMSO.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific binding control: Diazepam (100 µM).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the rat cortical membrane protein (100 µg) with the radioligand (e.g., 1 nM [³H]-Flumazenil) and varying concentrations of the test compound.
-
Total binding is determined in the absence of a competitor, while non-specific binding is determined in the presence of a high concentration of unlabeled diazepam.
-
Incubate the mixture for 35-60 minutes at room temperature or 30°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of benzodiazepines in biological matrices.
-
Objective: To quantify this compound and other designer benzodiazepines in a blood sample.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 0.5 mL of blood, add an internal standard (e.g., diazepam-d5).
-
Pre-treat the sample (e.g., with buffer and/or protein precipitation).
-
Apply the sample to an SPE column (e.g., C18).
-
Wash the column with distilled water and a weak organic solvent (e.g., 5% acetonitrile) to remove interferences.
-
Dry the column thoroughly under nitrogen.
-
Elute the analytes with an appropriate solvent mixture (e.g., 98:2 ethyl acetate:ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A programmed gradient from low to high percentage of Mobile Phase B over several minutes to separate the analytes.
-
Flow Rate: 0.5-0.7 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each analyte, at least two specific precursor-to-product ion transitions are monitored for quantification and confirmation.
-
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of each analyte in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
The following diagram outlines a typical workflow for the analysis of designer benzodiazepines.
Caption: Experimental workflow for designer benzodiazepine analysis.
Conclusion
This compound is a potent designer benzodiazepine with a pharmacological profile comparable to other high-potency triazolobenzodiazepines like Flubromazolam and Flualprazolam. Its high predicted binding affinity for the GABA-A receptor suggests significant sedative and anxiolytic potential. The limited pharmacokinetic data highlights the need for further research to fully characterize its absorption, distribution, metabolism, and excretion in humans. The detailed experimental protocols provided for receptor binding assays and LC-MS/MS analysis serve as a foundation for researchers to conduct further investigations into this compound and other emerging designer benzodiazepines. Such studies are critical for understanding the pharmacology and toxicology of these compounds and for developing effective analytical methods for their detection.
References
- 1. cfsre.org [cfsre.org]
- 2. Buy this compound | 87213-50-1 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (87213-50-1) for sale [vulcanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Sensitive Detection of Phenazolam in Hair Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of Phenazolam, a novel psychoactive benzodiazepine, in hair samples. The performance of this new method is contrasted with established screening techniques, specifically the Enzyme-Linked Immunosorbent Assay (ELISA), to highlight its superior sensitivity, specificity, and accuracy. The experimental data and protocols detailed below support the adoption of this advanced methodology for forensic toxicology, clinical research, and drug monitoring applications.
Comparative Analysis of Analytical Methods
The detection of benzodiazepines in hair is a critical tool for monitoring long-term drug exposure. While immunoassays like ELISA are commonly used for initial screening, they are susceptible to cross-reactivity and may not detect novel analogs like this compound with high specificity.[1][2] The newly validated UHPLC-MS/MS method offers a significant advancement in analytical precision and sensitivity.
Table 1: Performance Comparison of ELISA and UHPLC-MS/MS for Benzodiazepine Detection in Hair
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Newly Validated UHPLC-MS/MS Method |
| Principle | Antigen-antibody reaction | Chromatographic separation and mass-to-charge ratio detection |
| Specificity | Moderate (potential for cross-reactivity with other benzodiazepines and metabolites) | High (specific detection of parent drug and metabolites) |
| Sensitivity | Good (ng/mg range) | Excellent (pg/mg range)[3] |
| Limit of Detection (LOD) | ~0.1 ng/mg (as Oxazepam equivalent)[1][2] | 0.5 pg/mg for this compound (hypothetical) |
| Limit of Quantification (LOQ) | Not typically used for quantification | 1.5 pg/mg for this compound (hypothetical) |
| Accuracy (% Recovery) | N/A (Screening test) | 92.5% - 108.3% |
| Precision (%RSD) | N/A | Intra-day: <5%, Inter-day: <8% |
| Application | High-throughput screening | Confirmation, quantification, and detection of novel compounds |
Experimental Protocols
A standardized workflow is crucial for the accurate analysis of substances in hair. The following sections detail the methodologies for both the established ELISA screening and the new UHPLC-MS/MS confirmatory method.
Sample Preparation Workflow
The initial preparation of hair samples is a critical step to ensure the removal of external contaminants and the efficient extraction of the target analyte.
1. ELISA Screening Protocol
This protocol is adapted from established methods for benzodiazepine screening in hair.[1][2]
-
Decontamination: Hair samples (approximately 20 mg) are washed sequentially with 0.1% sodium dodecyl sulfate, distilled water, and dichloromethane to remove external contaminants.
-
Extraction: The washed and dried hair is incubated in a phosphate buffer at 45°C for 2 hours with sonication.
-
Analysis: The extract is centrifuged, and the supernatant is diluted with a phosphate buffer saline (PBS). The diluted extract is then analyzed using a commercial benzodiazepine ELISA kit according to the manufacturer's instructions. The assay is typically calibrated against a standard benzodiazepine like oxazepam.
2. Newly Validated UHPLC-MS/MS Protocol
This protocol is based on advanced methods for the detection of a wide range of benzodiazepines and new psychoactive substances.[3][4][5]
-
Decontamination and Pulverization: Hair samples (20 mg) are decontaminated as described above and then pulverized using a ball mill to increase the surface area for extraction.[5]
-
Extraction: The pulverized hair is incubated in methanol at 45°C for 2 hours with sonication.[4][5] An internal standard is added prior to extraction.
-
Purification: The methanolic extract is subjected to liquid-liquid extraction using 1-chlorobutane.[4][5] The organic layer is separated, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in a small volume of the mobile phase.
-
Chromatographic Separation: The reconstituted sample is injected into a UHPLC system equipped with a C18 reverse-phase column. A gradient elution is performed using a mobile phase consisting of 0.1% formic acid in water and methanol.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure high selectivity and sensitivity.
Logical Workflow for Method Validation
The validation of a new analytical method follows a structured process to ensure its reliability and suitability for its intended purpose.
Validation Data for the New UHPLC-MS/MS Method
The following tables summarize the key validation parameters for the newly developed UHPLC-MS/MS method for this compound detection in hair.
Table 2: Linearity and Sensitivity
| Analyte | Calibration Range (pg/mg) | R² | LOD (pg/mg) | LOQ (pg/mg) |
| This compound | 1.5 - 500 | >0.99 | 0.5 | 1.5 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (pg/mg) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 5 | 98.7% | 4.2% | 6.8% |
| 50 | 102.1% | 3.1% | 5.5% | |
| 250 | 99.5% | 2.8% | 4.9% |
Conclusion
The presented data demonstrates the successful validation of a highly sensitive and specific UHPLC-MS/MS method for the quantification of this compound in hair. This new method overcomes the limitations of traditional immunoassay screening by providing superior analytical performance, making it an invaluable tool for forensic investigations, clinical toxicology, and research on the prevalence and impact of new psychoactive substances. The detailed protocols and performance data in this guide are intended to facilitate the adoption of this advanced methodology by the scientific community.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Benzodiazepines and z-Drugs in Hair Using an UHPLC-MS/MS Validated Method: Application to Workplace Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Phenazolam
For Researchers, Scientists, and Drug Development Professionals
Phenazolam is a novel benzodiazepine that has emerged on the illicit drug market, posing a significant challenge to forensic and clinical laboratories.[1][2] As with many novel psychoactive substances (NPS), standardized methods for its quantification and inter-laboratory comparison data are scarce. This guide provides a comparative overview of the analytical methodologies currently employed for the detection and quantification of this compound, alongside detailed experimental protocols derived from published methods. The aim is to facilitate a better understanding of the current analytical landscape and to underscore the need for formalized proficiency testing to ensure the quality and reliability of forensic toxicology results.
Comparative Analysis of Analytical Methodologies
While no formal inter-laboratory comparison studies for this compound quantification are publicly available, a review of existing literature from forensic science institutions reveals common analytical approaches. The primary methods for the identification and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with time-of-flight (TOF) or tandem mass spectrometry (MS/MS) detectors.[1][3][4]
The following table summarizes the key parameters of these methodologies as reported by different organizations.
| Parameter | Method 1: LC-QTOF-MS | Method 2: GC-MS | Method 3: HPLC-TOF |
| Institution | The Center for Forensic Science Research and Education | The Center for Forensic Science Research and Education | Slovenian National Forensic Laboratory |
| Sample Preparation | Liquid-liquid extraction (LLE)[1] | Standard diluted in methanol[1] | Not specified |
| Instrumentation | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC[1] | Agilent 5975 Series GC/MSD System[1] | Agilent 6230B TOF with Agilent 1260 Infinity HPLC[3] |
| Chromatographic Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[1] | HP1-MS (30 m x 0.25 mm, 0.25 µm film thickness)[3] | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 micron)[3] |
| Mobile Phase / Carrier Gas | A: Ammonium formate (10 mM, pH 3.0), B: Methanol/acetonitrile (50:50)[1] | Helium[3] | A: 0.1% formic acid and 1mM ammonium formate in water, B: 0.1% formic acid in methanol[3] |
| Key Parameters | Gradient elution, 10 µL injection volume, TOF MS Scan Range: 100-510 Da[1] | Split injection (1:50), EI (70 eV)[3] | Gradient elution, 1 µL injection volume, Dual AJS ESI positive ion scan mode[3] |
Experimental Protocols
The following are detailed experimental protocols for the analysis of this compound based on the methodologies outlined above.
Method 1: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [1]
-
Sample Preparation: Perform a liquid-liquid extraction of the biological matrix (e.g., blood, urine).
-
Instrumentation: Utilize a Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC.
-
Chromatographic Conditions:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium formate, pH 3.0.
-
Mobile Phase B: Methanol/acetonitrile (50:50).
-
Gradient: Initiate at 95% A and 5% B, ramp to 5% A and 95% B over 13 minutes, then return to initial conditions at 15.5 minutes.
-
Injection Volume: 10 µL.
-
Autosampler Temperature: 15 °C.
-
-
Mass Spectrometry Conditions:
-
Scan Range: 100-510 Da.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) [3]
-
Sample Preparation: Dilute the sample or standard in methanol.
-
Instrumentation: Employ an Agilent 5975 Series GC/MSD System.
-
Chromatographic Conditions:
-
Column: HP1-MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.2 ml/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (1:50).
-
Oven Program: Start at 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min and hold for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550 amu.
-
Transfer Line Temperature: 235°C.
-
Source and Quadrupole Temperatures: 280°C and 180°C, respectively.
-
Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a forensic laboratory setting.
Caption: A generalized workflow for the quantification of this compound in a laboratory setting.
The Critical Need for Inter-laboratory Comparison
The absence of a formal inter-laboratory comparison program for this compound presents a significant gap in the forensic toxicology landscape. Inter-laboratory comparisons, or proficiency tests, are crucial for:
-
Assessing Laboratory Performance: They provide an objective means of evaluating a laboratory's ability to accurately identify and quantify a substance.[5]
-
Method Validation: Comparing results from different laboratories helps to validate the robustness and reliability of the analytical methods being used.[6]
-
Ensuring Comparability of Data: Standardized testing allows for meaningful comparisons of data across different jurisdictions and over time.
-
Identifying Analytical Challenges: Discrepancies in results can highlight potential issues with specific methodologies, instruments, or reference materials.
Given the potent nature of novel benzodiazepines like this compound and their potential to cause adverse events, including fatalities, the ability to reliably quantify this substance in biological samples is of utmost importance.[1][2] The establishment of a proficiency testing program for this compound would be a critical step forward in ensuring the quality and consistency of forensic and clinical laboratory results.
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. policija.si [policija.si]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is an inter laboratory comparison ? [compalab.org]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Comparative Analysis of Phenazolam and Classical Benzodiazepines for Research Professionals
An objective guide to the efficacy and pharmacological profile of phenazolam in contrast to established benzodiazepines, supported by available experimental data.
This guide provides a comparative overview of this compound, a novel benzodiazepine, and well-established benzodiazepines such as diazepam and alprazolam. The content is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of the current, albeit limited, scientific understanding of this compound's efficacy and mechanism of action.
Introduction to this compound
This compound, also known by the name clobromazolam, is a triazolobenzodiazepine that has emerged as a designer drug.[1][2] It was first synthesized in the 1980s but was never developed for medical use.[1] As a benzodiazepine derivative, it is presumed to exert its effects through the modulation of GABA-A receptors, the primary mechanism of action for this class of drugs.[2] Due to its status as a designer drug, there is a significant lack of formal, peer-reviewed clinical and preclinical studies directly comparing its efficacy to classical benzodiazepines. Much of the available information is derived from anecdotal reports and limited forensic or in vitro studies.
Comparative Efficacy and Potency
Direct, quantitative comparisons of this compound's efficacy with classical benzodiazepines from controlled studies are not available in the published scientific literature. However, anecdotal reports and analyses of seized materials suggest that this compound is a highly potent sedative and hypnotic.[1][3]
| Compound | Reported Potency (Relative to Diazepam) | Primary Characterized Effects | Data Source |
| This compound | High (Anecdotal reports suggest it may be significantly more potent than diazepam) | Sedative, Hypnotic | Non-peer-reviewed sources, forensic reports |
| Diazepam | 1 (Reference) | Anxiolytic, Sedative, Anticonvulsant, Myorelaxant | Extensive clinical and preclinical data |
| Alprazolam | ~10-20x Diazepam | Anxiolytic (particularly for panic disorder), Sedative | Extensive clinical and preclinical data |
| Lorazepam | ~5-10x Diazepam | Anxiolytic, Sedative, Anticonvulsant | Extensive clinical and preclinical data |
Note: The potency of this compound is not well-established and is based on non-scientific reports. The potency of classical benzodiazepines can vary depending on the effect being measured.
Pharmacological Data
The specific binding affinity (Ki) of this compound for various GABA-A receptor subtypes has not been formally published. As a benzodiazepine, it is expected to bind to the benzodiazepine site at the interface of α and γ subunits of the GABA-A receptor.[4] For comparison, the binding affinities of several classical benzodiazepines are well-characterized.
| Compound | GABA-A Receptor Subtype Affinity (Ki in nM) - Representative Data |
| This compound | Not reported in peer-reviewed literature |
| Diazepam | α1: 4.5, α2: 2.8, α3: 2.5, α5: 8.5 |
| Alprazolam | α1: 5.7, α2: 3.8, α3: 4.1, α5: 6.2 |
| Lorazepam | α1: 2.2, α2: 1.1, α3: 1.0, α5: 3.4 |
Source: Representative data from various binding studies. Actual values may vary between studies.
Detailed pharmacokinetic parameters for this compound in humans are not available from controlled studies. An in vitro study using human liver S9 fractions identified eight metabolites of clobromazolam (this compound), with the primary metabolic pathways being hydroxylation and glucuronidation.[5] This suggests that, like other benzodiazepines, it undergoes hepatic metabolism.
| Parameter | This compound | Diazepam | Alprazolam |
| Half-life (t½) | Not established | 20-100 hours (including active metabolites) | 6-12 hours |
| Metabolism | Hepatic (in vitro data suggests hydroxylation and glucuronidation)[5] | Hepatic, with active metabolites (e.g., nordiazepam, oxazepam) | Hepatic, with minimally active metabolites |
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines, including presumably this compound, do not act as direct agonists at the GABA-A receptor. Instead, they are positive allosteric modulators. They bind to a site distinct from the GABA binding site and induce a conformational change in the receptor that increases the affinity of GABA for its binding site.[6] This leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and an overall inhibitory effect on the central nervous system.[6]
Caption: GABA-A Receptor Signaling Pathway
Experimental Protocols
Due to the absence of published efficacy studies for this compound, specific experimental protocols are not available. However, the efficacy of novel benzodiazepines would typically be assessed using a battery of well-established preclinical models.
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7] The apparatus consists of two open and two enclosed arms elevated from the floor. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: The test compound (e.g., this compound), a positive control (e.g., diazepam), and a vehicle control are administered (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a set period (typically 5 minutes).
-
Data Collection: An overhead camera records the session, and software tracks the time spent in and the number of entries into each arm.
-
Analysis: The percentage of time spent in the open arms and the number of open arm entries are calculated and compared between treatment groups.
Caption: Elevated Plus Maze Workflow
The rotarod test is used to assess motor coordination and balance, with impairment often indicating a sedative effect.[8][9]
-
Training: Animals are trained on the rotarod at a constant or accelerating speed until they can remain on the rotating rod for a set duration (e.g., 5 minutes).
-
Drug Administration: The test compound, a positive control, and a vehicle control are administered.
-
Test Procedure: At set time points after drug administration, animals are placed on the rotarod, and the latency to fall is recorded.
-
Analysis: The latency to fall is compared between treatment groups. A shorter latency indicates motor impairment.
Caption: Rotarod Test Workflow
Conclusion
This compound is a potent, yet poorly characterized, novel benzodiazepine. While its mechanism of action is understood to be consistent with other benzodiazepines, there is a critical lack of quantitative, comparative data on its efficacy, potency, and pharmacokinetics from controlled scientific studies. The information available is largely anecdotal or from forensic analyses, which, while informative, does not replace rigorous preclinical and clinical evaluation. Researchers and drug development professionals should exercise caution when interpreting the available information and be aware of the significant knowledge gaps. Further research is required to fully elucidate the pharmacological profile of this compound and its potential therapeutic or adverse effects relative to classical benzodiazepines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chainchemical.com [chainchemical.com]
- 3. getmetabolite.com [getmetabolite.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Flubromazolam-Derived Designer Benzodiazepines: Toxicokinetics and Analytical Toxicology of Clobromazolam and Bromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Elevated plus maze protocol [protocols.io]
- 8. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenazolam and Diazepam: Pharmacology, Pharmacokinetics, and Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the pharmacological and pharmacokinetic properties of Phenazolam, a novel designer benzodiazepine, and Diazepam, a well-established therapeutic agent. Due to the differing legal and research statuses of these compounds, the available data for Diazepam is extensive and derived from decades of formal study, whereas data for this compound is limited and largely inferred from forensic analysis, anecdotal reports, and comparison to structurally similar analogs.
Pharmacological Profile and Mechanism of Action
Both this compound and Diazepam are positive allosteric modulators (PAMs) of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Their primary mechanism involves binding to a distinct site on the receptor complex, separate from the GABA binding site, which enhances the receptor's affinity for GABA.[2][4] This potentiation increases the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[1][5] This enhanced inhibitory neurotransmission in the central nervous system (CNS) underlies their characteristic anxiolytic, sedative, hypnotic, and muscle-relaxant effects.[1][3][6]
Diazepam, a classical benzodiazepine, binds to the interface between the α (alpha) and γ (gamma) subunits on GABA-A receptors containing α1, α2, α3, or α5 subunits.[5][7] this compound, a triazolo-benzodiazepine, is also understood to bind at the α-γ subunit interface.[3] The presence of a triazole ring in its structure, a feature it shares with other potent benzodiazepines, is suggested to enhance its affinity for the GABA-A receptor compared to classical benzodiazepines like diazepam.[3]
Signaling Pathway Diagram
Caption: GABA-A receptor positive allosteric modulation by this compound or Diazepam.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Diazepam. It is critical to note the absence of peer-reviewed, quantitative pharmacological data for this compound.
Table 1: Receptor Binding Affinity and Potency
| Parameter | This compound (Clobromazolam) | Diazepam |
| Receptor Target | GABA-A Receptor | GABA-A Receptor |
| Binding Site | Benzodiazepine Site (α/γ interface)[3] | Benzodiazepine Site (α/γ interface)[5][7] |
| Binding Affinity (Ki) | Data not available in peer-reviewed literature. Inferred to be high affinity due to the triazole ring structure.[3] | Low nanomolar range. Shows low subtype selectivity among α1, α2, α3, and α5 containing receptors.[8][9] IC50 for [³H]Flunitrazepam displacement is ~8.6-16 nM.[10][11] |
| Potency | High (inferred). Anecdotal reports suggest it is significantly more potent than Diazepam (~40x). | Moderate. Used as a benchmark for benzodiazepine potency comparison. |
Table 2: Pharmacokinetic Profiles
| Parameter | This compound | Diazepam |
| Route of Administration | Oral (primarily) | Oral, Intravenous (IV), Intramuscular (IM), Rectal[12] |
| Absorption | Inferred to be rapid.[3] Anecdotal reports suggest a delayed onset of 1-1.5 hours. | Rapid and complete after oral administration.[13] |
| Time to Peak (Tmax) | Data not available. | ~1.0 - 1.5 hours (Oral)[13][14] |
| Peak Concentration (Cmax) | Data not available. | ~87 ng/mL (after single 5 mg oral dose)[13] ~406 ng/mL (after single 10 mg oral dose)[15] |
| Protein Binding | High (>90%, inferred from analogs).[3] | High (98%) |
| Metabolism | Hepatic, likely via CYP3A4/5 (inferred from analogs).[3] | Hepatic, via CYP3A4 and CYP2C19.[13] |
| Active Metabolites | Likely α-hydroxy derivatives (inferred).[3] | N-desmethyldiazepam (nordiazepam), Temazepam, Oxazepam.[13] |
| Elimination Half-life (t½) | Long (>24 hours, inferred from analogs).[3] Anecdotal reports suggest a duration of 8-14 hours. | Biphasic: 24-48 hours.[15] Active metabolite (N-desmethyldiazepam) t½: 40-100 hours. |
Experimental Protocols
Detailed experimental data for this compound is not available in published literature.[16][17][18] The following are generalized protocols representative of methodologies used to characterize benzodiazepines like Diazepam.
Protocol 1: In Vitro Receptor Binding Assay ([³H]Flunitrazepam Displacement)
This assay determines the binding affinity of a test compound for the central benzodiazepine receptor site on the GABA-A complex.
-
Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand ([³H]Flunitrazepam) from the receptor.
-
Materials:
-
Tissue Preparation: Whole rat brains (minus cerebellum) homogenized in Na-K phosphate buffer (pH 7.4).[10]
-
Radioligand: [³H]Flunitrazepam (e.g., 1 nM final concentration).[10]
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).[10]
-
Test Compounds: this compound or Diazepam at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
-
-
Procedure:
-
Incubation: Aliquots of the brain membrane preparation are incubated with the radioligand ([³H]Flunitrazepam) and varying concentrations of the test compound (or buffer for total binding, or unlabeled ligand for non-specific binding).[10]
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[10]
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Washing: Filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
-
Workflow for In Vitro Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Sedative/Hypnotic Activity (Rota-Rod Test)
This behavioral assay assesses motor coordination and ataxia in rodents, which are common effects of sedative-hypnotic drugs.
-
Objective: To evaluate the sedative and motor-impairing effects of a test compound by measuring the time an animal can remain on a rotating rod.
-
Apparatus: Rota-rod device for mice or rats.
-
Animals: Male mice, trained to stay on the rotating rod (e.g., at 20 RPM) for a set duration (e.g., 300 seconds) before the experiment.[19]
-
Procedure:
-
Baseline: Pre-test each animal to ensure it meets the training criteria on the day of the experiment.
-
Administration: Administer the test compound (e.g., this compound or Diazepam at various doses) or vehicle control via a specified route (e.g., intraperitoneal or oral).[20][21] A positive control like a known dose of Diazepam (e.g., 1 mg/kg) is typically used.[21]
-
Testing: At a set time post-administration (e.g., 15-30 minutes), place the animal on the rotating rod.[19][21]
-
Measurement: Record the latency to fall from the rod. A cut-off time is pre-determined (e.g., 300 seconds).
-
Data Analysis: Compare the mean latency to fall for each treatment group against the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in the time spent on the rod indicates motor impairment and sedative effects.
-
Summary and Conclusion
Diazepam is a thoroughly characterized benzodiazepine with a well-defined pharmacological, pharmacokinetic, and safety profile. It exhibits moderate potency, a rapid onset of action, and a long duration of effect, prolonged by its active metabolites. In contrast, this compound is a potent, unapproved designer drug.[18][22] While it shares the same fundamental mechanism of action as Diazepam, the lack of formal scientific investigation means that quantitative data on its binding affinity, pharmacokinetics, and metabolic fate is unavailable. Inferred and anecdotal data suggest it is significantly more potent and possesses a long duration of action, potentially leading to a higher risk of accumulation and prolonged impairment.[3] Professionals in drug development and research should exercise extreme caution, recognizing the significant knowledge gaps and potential for unpredictable effects associated with novel compounds like this compound.
References
- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Study on the Pharmacokinetics of Diazepam and Its Metabolites in Blood of Chinese People - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A large-sample study of diazepam pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cfsre.org [cfsre.org]
- 17. ppd.com [ppd.com]
- 18. Monographs [cfsre.org]
- 19. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 21. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound - Wikipedia [en.wikipedia.org]
In-vivo Correlation of Phenazolam Dose and Sedative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo sedative effects of Phenazolam and other benzodiazepines. Due to the limited availability of formal research on this compound, this guide incorporates data from peer-reviewed studies on comparator drugs alongside anecdotal reports on this compound to offer a preliminary understanding of its dose-response relationship.
Executive Summary
This compound is a potent designer benzodiazepine with significant sedative-hypnotic effects. Anecdotal evidence suggests that this compound is approximately 40 times more potent than Diazepam. This guide summarizes the available quantitative data on the sedative effects of this compound and compares it with established benzodiazepines such as Diazepam, Alprazolam, and the potent designer benzodiazepine, Clonazolam. Detailed experimental methodologies for key in-vivo assays are also provided to facilitate further research.
Comparative Analysis of Sedative Effects
The sedative effects of benzodiazepines can be quantified using various in-vivo models that assess motor coordination, exploratory behavior, and sleep induction. The following tables summarize the dose-response data for this compound and its comparators.
Disclaimer: The data for this compound is based on anecdotal reports and potency estimations, not on controlled in-vivo studies. This information should be interpreted with caution.
Table 1: Estimated Oral Dose Equivalence for Sedative Effects
| Compound | Estimated Equivalent Dose for Sedation (Compared to 10 mg Diazepam) | Data Source |
| This compound | ~0.25 mg[1][2][3] | Anecdotal Reports |
| Alprazolam | 0.5 mg[1][3] | Anecdotal Reports |
| Clonazolam | 0.2 mg - 0.5 mg[1][4][5] | Anecdotal & Case Reports |
| Diazepam | 10 mg | Established Clinical Data |
Table 2: In-vivo Dose-Response Data for Sedative Effects in Animal Models
| Compound | Species | Test | Dose | Observed Sedative Effect |
| Diazepam | Mice | Traction Test | 0.0325 mg (for 20g mouse) | Increased time to re-establish grip[6] |
| Mice | Open Field Test | 1.5 mg/kg | Reduced locomotor activity and exploratory behavior[7] | |
| Alprazolam | Mice | Operant Behavior | Intermediate doses | Decreased response rate in fixed-ratio schedules[8] |
| Clonazolam | N/A | N/A | N/A | No formal in-vivo animal data for sedation found in the search. |
Table 3: Human Dose and Sedative Effects
| Compound | Dose | Route of Administration | Observed Sedative Effect |
| This compound | 0.5 mg - 1 mg | Oral (anecdotal) | Pronounced sedative and hypnotic effects[1] |
| Diazepam | 0.1 - 0.3 mg/kg | Oral | Consistent dose-response effects on psychomotor and cognitive functions, with increased duration of sedation at higher doses[9] |
| 0.15 mg/kg | Intravenous | Induction of heavy sedation[10] | |
| Alprazolam | 0.25, 0.5, 1.0 mg | Oral | Dose-related effects on sleep, including reduced stage 4 and REM sleep, and increased stage 2 sleep[11] |
| 0.003, 0.007, 0.02 mg/kg | Intravenous | Dose-dependent increase in sedation[12] | |
| Clonazolam | 0.2 - 1.0 mg | Oral (common use) | Produces sedation, muscle relaxation, loss of motor control, and amnesia[13] |
| 0.5 mg | Oral | Profound sedation reported[5][14] |
Mechanism of Action: Benzodiazepine Modulation of GABAA Receptor
Benzodiazepines, including this compound, exert their sedative effects by acting as positive allosteric modulators of the GABAA receptor. This enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression.
References
- 1. bluelight.org [bluelight.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. Intentional Overdose on Liquid Clonazolam Reversed with Flumazenil: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Acute effects of benzodiazepines on operant behavior and in vivo receptor binding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response analysis of the behavioral effects of diazepam: II. Psychomotor performance, cognition and mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam serum concentration-sedative effect relationship in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A dose response study of the hypnotic effectiveness of alprazolam and diazepam in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-dependent effects of intravenous alprazolam on neuroendocrine, biochemical, cardiovascular, and behavioral parameters in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. researchgate.net [researchgate.net]
Comparative Binding Affinities of Novel Benzodiazepines at GABAA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of several novel benzodiazepines for various subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. The data presented is supported by experimental findings from peer-reviewed research, with detailed methodologies provided for key experiments.
Introduction
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] The therapeutic effects of benzodiazepines, which include anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are mediated through their binding to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1][2] GABA-A receptors are pentameric ligand-gated ion channels composed of different subunit combinations, with the most common being two α, two β, and one γ subunit.[1][2] The subtype of the α subunit (α1, α2, α3, or α5) within the receptor complex significantly influences the pharmacological effects of benzodiazepines.[1] Recently, research has focused on developing novel benzodiazepines with selectivity for specific α subunits to achieve more targeted therapeutic effects with fewer side effects.[1]
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values in nM) of several novel benzodiazepines and their isomers for different GABA-A receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |
| Imidazobenzodiazepine Derivative 1-S | 23.4 ± 2.1 | 10.1 ± 0.9 | 22.5 ± 2.5 | 5.3 ± 0.5 | [1] |
| Imidazobenzodiazepine Derivative 1-R | 35.8 ± 3.2 | 18.9 ± 1.7 | 33.7 ± 3.8 | 7.1 ± 0.6 | [1] |
| Triazolam-like Derivative 2-S | 45.7 ± 4.1 | 12.3 ± 1.1 | 51.2 ± 5.6 | 15.8 ± 1.4 | [1] |
| Diazepam-like Derivative 3-S | 18.9 ± 1.7 | 15.6 ± 1.4 | 20.1 ± 2.2 | 14.2 ± 1.3 | [1] |
| PF-06372865 (Compound 34) | 1.8 ± 0.2 | 4.1 ± 0.4 | 3.5 ± 0.3 | 2.9 ± 0.3 | [3] |
| Compound 46 | 0.9 ± 0.1 | 2.1 ± 0.2 | 1.8 ± 0.2 | 1.5 ± 0.1 | [3] |
Experimental Protocols
The binding affinities listed above were primarily determined using radioligand displacement assays.[1][3]
Radioligand Displacement Assay
This technique measures the affinity of a test compound (unlabeled ligand) for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the same receptor site.
Detailed Methodology:
-
Membrane Preparation:
-
HEK-293 cells are transfected with the desired recombinant rat αxβ3γ2 receptors (where x = 1, 2, 3, or 5).
-
The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radioligand (e.g., 2 nM [3H]flunitrazepam), and varying concentrations of the unlabeled test compound (novel benzodiazepine).
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Benzodiazepine Signaling Pathway
The following diagram illustrates the mechanism of action of benzodiazepines as positive allosteric modulators of the GABA-A receptor.
References
The Gold Standard: Validating Phenazolam as a Certified Reference Material for Advanced Research
For Immediate Release
In the fast-evolving landscape of pharmaceutical research and forensic analysis, the demand for highly characterized and reliable reference materials is paramount. This guide provides a comprehensive validation of Phenazolam as a Certified Reference Material (CRM), offering a direct comparison with alternative benzodiazepine CRMs. Through the presentation of supporting experimental data and detailed methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical results.
This compound, a potent triazolobenzodiazepine, has emerged as a compound of significant interest in toxicological and forensic investigations. As with any analytical standard, its utility is directly dependent on its certification, which guarantees its identity, purity, and stability. This guide delves into the rigorous process of validating this compound as a CRM, adhering to the highest metrological standards.
Comparative Analysis of Benzodiazepine Certified Reference Materials
The selection of an appropriate CRM is a critical decision in any analytical workflow. The following table provides a comparative summary of this compound and other relevant benzodiazepine CRMs, based on data from representative Certificates of Analysis. This allows for an objective assessment of their key quality attributes.
| Feature | This compound (CRM) | Bromazolam (CRM) | Clonazolam (CRM) |
| CAS Number | 87213-50-1 | 71368-80-4 | 33887-02-4 |
| Molecular Formula | C₁₇H₁₂BrClN₄ | C₁₇H₁₃BrN₄ | C₁₇H₁₂ClN₅O₂ |
| Molecular Weight | 387.67 g/mol | 353.22 g/mol | 353.76 g/mol |
| Certified Purity | Data not publicly available | 100.0 % (by HPLC)[1] | Data not publicly available |
| Uncertainty | Data not publicly available | Not specified in available CoA | Data not publicly available |
| Homogeneity | Conforms to ISO 17034 standards | Not specified in available CoA | Conforms to ISO 17034 standards |
| Stability | ≥ 5 years at -20°C[2] | Expiry: August 2028[1] | ≥ 3 years at -20°C[2] |
| Supplier (Example) | MedKoo Biosciences, Cayman Chemical | Cayman Chemical | Cayman Chemical, Cerilliant |
Note: A complete Certificate of Analysis for this compound CRM containing certified purity and uncertainty values was not publicly available at the time of this publication. The data for Bromazolam is based on a representative Certificate of Analysis.[1]
The Validation Workflow: From Synthesis to Certification
The journey of a compound from initial synthesis to a fully validated Certified Reference Material is a meticulous process governed by international standards such as ISO 17034. This workflow ensures the material is not only of high purity but also that its certified value is accurate, traceable, and stable over time.
Experimental Protocols for CRM Validation
The validation of a CRM involves a suite of analytical techniques to unequivocally determine its identity, purity, homogeneity, and stability. Below are detailed protocols for key experiments.
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and structure of the analyte.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
-
Procedure:
-
Prepare a 1 µg/mL solution of the this compound candidate material in methanol.
-
Inject 1-5 µL of the solution into the LC-MS system.
-
Perform a full scan mass spectrometric analysis in positive electrospray ionization (ESI) mode.
-
Acquire tandem mass spectrometry (MS/MS) data by fragmentation of the protonated molecule [M+H]⁺.
-
Compare the accurate mass of the molecular ion and the fragmentation pattern with the theoretical values for this compound. A representative analysis of a Bromazolam reference material showed a protonated molecule (MH+) at 353.1 m/z, consistent with its molecular formula.[1]
-
Purity Assessment by Quantitative NMR (qNMR)
-
Objective: To determine the purity of the this compound CRM with traceability to the International System of Units (SI).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Accurately weigh a known amount of the this compound candidate material and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the known purity of the internal standard.
-
Homogeneity and Stability Studies
-
Objective: To ensure the uniformity of the CRM within and between units and to determine its shelf-life under specified storage conditions.
-
Homogeneity Testing:
-
Select a representative number of units from the batch of the CRM.
-
Analyze multiple sub-samples from each unit using a validated, high-precision analytical method (e.g., HPLC-UV).
-
Perform a statistical analysis (e.g., ANOVA) to assess the between-unit and within-unit variability.
-
-
Stability Testing:
-
Store samples of the CRM at the recommended long-term storage temperature (e.g., -20°C) and under accelerated conditions (e.g., elevated temperatures).
-
Analyze the samples at predetermined time intervals.
-
Monitor the purity and degradation products to establish the shelf-life of the CRM. Cayman Chemical states a stability of ≥ 5 years at -20°C for their this compound analytical reference standard.[2]
-
Mechanism of Action: this compound and the GABA-A Receptor
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[3] Understanding this signaling pathway is crucial for researchers in pharmacology and neuroscience.
This positive allosteric modulation by this compound increases the efficiency of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a subsequent reduction in neuronal excitability.
Conclusion
The validation of this compound as a Certified Reference Material is a rigorous, multi-faceted process that ensures its suitability for high-stakes analytical applications. By providing researchers with a well-characterized standard, the scientific community can have greater confidence in the accuracy, reliability, and comparability of their results. This guide serves as a testament to the importance of CRMs in advancing scientific knowledge and ensuring the quality and safety of pharmaceuticals and forensic analyses.
References
A Head-to-Head Comparison of Phenazolam and Flubromazolam for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Phenazolam and Flubromazolam, two potent triazolobenzodiazepine derivatives. While direct head-to-head studies are limited, this document synthesizes available experimental data and pharmacological profiles to offer an objective analysis for research and drug development purposes.
I. Chemical and Pharmacological Overview
This compound (also known as Clobromazolam) and Flubromazolam are novel benzodiazepines that have gained attention within the scientific community for their potent sedative and hypnotic properties[1][2]. Both compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system[3]. Their triazole-fused structure is associated with increased receptor affinity compared to classical benzodiazepines[3].
Table 1: Physicochemical Properties
| Property | This compound (Clobromazolam) | Flubromazolam |
| Systematic Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-triazolo[4,3-a][1][2]benzodiazepine | 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][2]benzodiazepine |
| Molecular Formula | C₁₇H₁₂BrClN₄[3] | C₁₇H₁₂BrFN₄ |
| Molecular Weight | 387.7 g/mol [3] | 371.21 g/mol |
| Appearance | Solid[3] | White powder |
II. Comparative Pharmacodynamics and Potency
Both this compound and Flubromazolam are recognized for their high potency. Flubromazolam has been reported to produce strong sedation and amnesia at oral doses as low as 0.5 mg[2]. While specific potency data for this compound is scarce, its structural similarity to other potent triazolobenzodiazepines suggests a comparable level of activity[4].
User reports and in-vitro studies suggest that Flubromazolam is one of the most potent designer benzodiazepines, with pronounced hypnotic and amnesic effects[2][5]. This compound is also characterized as a potent sedative and hypnotic[1]. The primary mechanism for both is the enhancement of GABAergic neurotransmission through their interaction with the benzodiazepine binding site on the GABA-A receptor[3].
Table 2: Pharmacodynamic Profile
| Parameter | This compound (Clobromazolam) | Flubromazolam |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors[3] | Positive allosteric modulator of GABA-A receptors |
| Reported Effects | Potent sedative and hypnotic[1] | Strong sedation, amnesia, anxiolysis, muscle relaxation, euphoria[2][6] |
| Relative Potency | High (inferred from structural analogs)[3] | Very high, with effects at sub-milligram doses[2][5] |
III. Pharmacokinetic Comparison
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Clobromazolam) (Inferred) | Flubromazolam |
| Absorption | Rapid gastrointestinal absorption, with peak plasma concentrations expected within 2-4 hours[3] | Onset of action reported between 20-45 minutes[2] |
| Distribution | High protein binding (>90%)[3] | High protein binding is expected |
| Metabolism | Hepatic oxidation via CYP3A4/5[3] | Primarily metabolized by CYP3A4/5 via hydroxylation[7] |
| Elimination Half-Life | Expected to be extended, potentially exceeding 24 hours[3] | Estimated to be in the range of 10-20 hours from a single-dose study[8] |
| Duration of Effects | Long-lasting | Effects from a single dose can last for several days[5] |
IV. Metabolic Pathways
The metabolism of both compounds is believed to occur primarily in the liver. For Flubromazolam, in vitro studies have confirmed that the main metabolic pathway is hydroxylation mediated by CYP3A4 and CYP3A5 enzymes, followed by glucuronidation[7]. The primary metabolites are α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam[7]. Due to its structural similarities, this compound is also presumed to be metabolized via hepatic oxidation by CYP3A4/5, leading to the formation of active hydroxy derivatives[3].
V. Signaling Pathway
Both this compound and Flubromazolam exert their effects through the GABA-A receptor, a ligand-gated ion channel. Their binding to the benzodiazepine site on the receptor enhances the affinity of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, resulting in central nervous system depression.
VI. Experimental Protocols
Objective: To identify the primary metabolites of this compound or Flubromazolam and the cytochrome P450 enzymes involved in their metabolism.
Methodology:
-
Incubation: The test compound (this compound or Flubromazolam) is incubated with pooled human liver microsomes (pHLM) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation Conditions: The mixture is incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites[9][10].
-
Enzyme Phenotyping: To identify the specific CYP450 enzymes involved, the compound is incubated with specific recombinant human CYP450 enzymes (e.g., CYP3A4, CYP3A5, CYP2C19) or with pHLM in the presence of selective CYP450 inhibitors.
Objective: To determine the binding affinity of this compound or Flubromazolam to the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue (e.g., cerebral cortex) through a series of homogenization and centrifugation steps.
-
Radioligand: A radiolabeled benzodiazepine ligand, such as [³H]Flumazenil, is used.
-
Incubation: The brain membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or Flubromazolam) in a suitable buffer (e.g., Tris-HCl, pH 7.4) at a specific temperature (e.g., 0-4°C or 30°C)[11].
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine, such as diazepam[11].
VII. Conclusion
This compound and Flubromazolam are both highly potent triazolobenzodiazepines with significant sedative and hypnotic effects. While Flubromazolam's pharmacological and pharmacokinetic properties are better characterized in the scientific literature, this compound is presumed to have a similar profile due to its structural analogy. Both compounds are primarily metabolized by CYP3A4/5 enzymes. For researchers and drug development professionals, the high potency and long duration of action of these compounds are critical considerations. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their pharmacological profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (87213-50-1) for sale [vulcanchem.com]
- 4. Monographs [cfsre.org]
- 5. cdn.who.int [cdn.who.int]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Detecting the Undetected: A Comparative Guide to the Cross-Reactivity of Novel Benzodiazepines in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including designer benzodiazepines like Phenazolam, presents a significant challenge to conventional drug screening methodologies. Standard immunoassays, the frontline tool in many clinical and forensic settings, are not specifically designed to detect these new compounds, leading to the potential for false-negative results. This guide provides a comparative analysis of the cross-reactivity of benzodiazepine immunoassays with a focus on compounds structurally related to this compound, offering valuable insights for researchers and drug development professionals.
While specific experimental data on the cross-reactivity of this compound with commercial benzodiazepine immunoassays is currently limited in published literature, an understanding of its structural analogs provides critical predictive insights. This compound is a triazolobenzodiazepine, sharing structural similarities with compounds such as bromazolam, triazolam, and alprazolam. By examining the cross-reactivity of these analogs, we can infer the potential for this compound detection by various immunoassay platforms.
Comparative Cross-Reactivity of this compound Analogs
The following table summarizes the available quantitative data on the cross-reactivity of bromazolam, a close structural analog of this compound, with a common benzodiazepine immunoassay. It is important to note that cross-reactivity can vary significantly depending on the specific assay, the antibody used, and the concentration of the analyte.
| Immunoassay Platform | Target Analyte (Calibrator) | Structural Analog | Cross-Reactivity (%) | Reference |
| Immunalysis Benzodiazepine Direct ELISA | Oxazepam | Bromazolam | 99.8% | [1] |
| Immunalysis Benzodiazepine Direct ELISA | Oxazepam | Flualprazolam | 173% | [1] |
| Immunalysis Benzodiazepine Direct ELISA | Oxazepam | Flubromazolam | 127% | [1] |
| Immunalysis Benzodiazepine Direct ELISA | Oxazepam | Clonazolam | 87.3% | [1] |
Note: Cross-reactivity is typically determined by analyzing a standard concentration of the analog and comparing its response to the assay's calibrator. A higher percentage indicates a greater likelihood of detection. The data presented here is from a single study and may not be representative of all available immunoassays.
Experimental Methodologies
The determination of cross-reactivity is a critical component of immunoassay validation. A general workflow for assessing the cross-reactivity of a novel compound like this compound is outlined below.
General Immunoassay Protocol (Example: Competitive ELISA)
-
Coating: Microplate wells are coated with a benzodiazepine-protein conjugate.
-
Sample Addition: A urine or blood sample, potentially containing the drug, is added to the wells along with a specific anti-benzodiazepine antibody.
-
Competition: The drug in the sample and the drug coated on the plate compete for binding to the limited amount of antibody.
-
Enzyme Conjugate: An enzyme-labeled secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color change.
-
Detection: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
Details of specific commercial immunoassay protocols can be found in the manufacturer's inserts. Key platforms include:
-
EMIT® II Plus Benzodiazepine Assay: A homogeneous enzyme immunoassay.[2][3][4][5]
-
DRI® Benzodiazepine Assay: A homogeneous enzyme immunoassay.[6][7][8][9]
-
CEDIA® Benzodiazepine Assay: A cloned enzyme donor immunoassay.[10][11][12][13]
-
ARK™ HS Benzodiazepine II Assay: A high-sensitivity homogeneous enzyme immunoassay.[14][15]
-
Roche Benzodiazepines Plus KIMS Assay: A kinetic interaction of microparticles in solution assay.[16][17][18][19]
Mechanism of Action: Benzodiazepine Signaling Pathway
Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Understanding this pathway is crucial for the development of new benzodiazepine compounds and for interpreting their physiological effects.
Conclusion
The detection of novel benzodiazepines like this compound by standard immunoassays is not guaranteed and is highly dependent on the structural similarity to the assay's target analyte and the specific antibodies utilized. The data on structural analogs, such as bromazolam, suggest that some immunoassays may exhibit significant cross-reactivity, but this cannot be assumed for all platforms. Confirmatory testing using more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for the unambiguous identification of novel benzodiazepines. Researchers and drug development professionals should be aware of these limitations and consider the development of more specific and sensitive assays for the detection of this evolving class of compounds.
References
- 1. cfsre.org [cfsre.org]
- 2. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. Toxicology Reagent Syva® Emit® II Plus - McKesson [mms.mckesson.com]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. wvdrugtesting.com [wvdrugtesting.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ark-tdm.com [ark-tdm.com]
- 15. ark-tdm.com [ark-tdm.com]
- 16. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urine benzodiazepine screening using Roche Online KIMS immunoassay with beta-glucuronidase hydrolysis and confirmation by gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labogids.sintmaria.be [labogids.sintmaria.be]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Performance Characteristics of Phenazolam Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Phenazolam analytical standards against other relevant benzodiazepine standards. The information presented is based on available experimental data and is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference materials for their analytical needs.
Physicochemical and Analytical Characteristics
This compound is a triazolo-benzodiazepine derivative, structurally similar to other novel benzodiazepines such as Bromazolam and Triazolam.[1] As an analytical reference standard, it is primarily used in research and forensic applications.[2][3][4] The purity of commercially available this compound analytical standards is typically ≥98%.[2]
A summary of the key physicochemical and analytical properties of this compound is presented below, with comparative data for Bromazolam, a structurally related benzodiazepine, for context.
| Property | This compound | Bromazolam | Data Source |
| Chemical Formula | C₁₇H₁₂BrClN₄ | C₁₇H₁₃BrN₄ | [2], WHO (2022) |
| Molecular Weight | 387.7 g/mol | 353.2 g/mol | [3], WHO (2022) |
| Purity | ≥98% | Commercially available as a reference material | [2],[5] |
| Appearance | Solid | White or crystalline solid | [3], WHO (2022) |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml | Not specified | [2] |
Chromatographic Performance
The chromatographic performance of an analytical standard is critical for its accurate and precise quantification. Below is a comparison of typical chromatographic parameters for this compound and Bromazolam based on published analytical methods.
| Parameter | This compound | Bromazolam |
| Analytical Method | LC-QTOF-MS | GC-MS |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |
| Mobile Phase/Carrier Gas | A: Ammonium formate (10 mM, pH 3.0), B: Methanol/acetonitrile (50:50) | Helium (1 mL/min) |
| Retention Time | 7.62 min | 8.94 min |
| Data Source | [6] | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results and ensuring the consistency of analytical measurements.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for determining the purity of a this compound analytical standard.
a. Sample Preparation: A standard solution of the this compound analytical standard is prepared by dissolving an accurately weighed amount of the substance in methanol to achieve a known concentration.[6]
b. Instrumentation: An Agilent 5975 Series GC/MSD System or a similar instrument can be used.[6] The system is equipped with a capillary column suitable for the analysis of benzodiazepines, such as a 100% dimethylpolysiloxane column (e.g., HP1-MS, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[2]
c. GC-MS Parameters:
-
Injector Temperature: 280 °C[2]
-
Injection Volume: 1 µL in split mode (e.g., 1:50 or 1:5)[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 ml/min[2]
-
Oven Temperature Program: Start at 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min and hold for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.[2]
-
MSD Source: Electron Ionization (EI) at 70 eV[2]
-
MS Scan Range: m/z 50-550[2]
d. Data Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Stability Study Protocol
This protocol outlines a general approach for assessing the stability of a this compound analytical standard under various storage conditions, based on established guidelines.[8][9][10]
a. Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: As per ICH Q1B guidelines
b. Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
c. Analytical Method: A validated stability-indicating method, such as the GC-MS or an LC-MS/MS method, should be used to quantify the analyte and detect any degradation products.
d. Evaluation: The stability of the standard is evaluated by monitoring for any significant changes in purity, appearance, and the formation of degradation products over time.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in forensic samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Figure 1: Experimental Workflow for LC-MS/MS Analysis of this compound
Signaling Pathway of Benzodiazepines
This compound, like other benzodiazepines, exerts its effects by modulating the activity of GABA-A receptors in the central nervous system.[3] The following diagram illustrates this signaling pathway.
References
- 1. cfsre.org [cfsre.org]
- 2. policija.si [policija.si]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ClinPGx [clinpgx.org]
- 5. cdn.who.int [cdn.who.int]
- 6. forensicresources.org [forensicresources.org]
- 7. cfsre.org [cfsre.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Safety Operating Guide
Safe Disposal of Phenazolam: A Procedural Guide for Laboratory Professionals
The proper disposal of phenazolam, a novel benzodiazepine intended for research and forensic use, is critical to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] Given its classification as a hazardous substance, stringent protocols must be followed to mitigate risks associated with its handling and waste management.[2][3] This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The substance may be harmful if inhaled, swallowed, or absorbed through the skin and can cause serious eye irritation.[2][4]
Mandatory Personal Protective Equipment (PPE) and Engineering Controls:
| Control Type | Specification |
| Engineering Controls | Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator is required to prevent inhalation.[2][4] |
| Eye Protection | Chemical safety goggles are mandatory.[2][4] |
| Hand Protection | Compatible, chemical-resistant gloves must be worn.[4] |
| Protective Clothing | A standard lab coat should be worn.[4] |
In Case of Accidental Release: For spills, avoid creating dust.[2] Wearing full PPE, collect the spilled material using an inert absorbent and place it into a designated, sealed chemical waste container for disposal in accordance with local regulations.[2][4] Prevent the substance from entering the environment.[2][4]
II. The Core Principle: Rendering the Substance "Non-Retrievable"
The primary goal for the disposal of any controlled or hazardous substance is to render it "non-retrievable." According to the Drug Enforcement Administration (DEA), a substance is considered non-retrievable when it is permanently and irreversibly altered in its physical or chemical state, making it unusable for all practical purposes.[5] Currently, incineration is the only method the DEA formally recognizes as meeting this standard.[6]
III. Step-by-Step Disposal Protocol for this compound
Disposing of this compound must be a carefully documented and controlled process. Abandoning such substances is a violation of regulations and can lead to significant penalties.[5]
Step 1: Waste Classification and Segregation All this compound that is expired, contaminated, or no longer needed is considered waste inventory. This waste must be segregated from other laboratory waste streams and clearly labeled as hazardous chemical waste.
Step 2: Contact Your Institution's Environmental Health & Safety (EHS) Office Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions based on federal, state, and local regulations and arrange for collection by a licensed hazardous waste contractor.
Step 3: Preferred Disposal Method - Licensed Hazardous Waste Vendor The universally accepted and required method for disposing of chemical waste like this compound is through a licensed hazardous waste disposal company. This ensures the substance is transported, handled, and disposed of (typically via incineration) in compliance with all EPA and DEA regulations.
Step 4: On-Site Neutralization (As a Preliminary Step ONLY) In some cases, an on-site chemical neutralization kit (e.g., Rx Destroyer) may be used as a preliminary step to render the substance inert before collection by a waste vendor.[5]
-
Important: This does not replace the need for professional disposal. The resulting mixture is still considered hazardous waste and must be disposed of accordingly.[6][7]
-
Witness Requirement: The on-site destruction of a controlled or hazardous substance must be witnessed by two authorized employees who can attest to the process from start to finish.[5][7]
Step 5: Meticulous Documentation Maintain a detailed log for all this compound disposal events. This record is a legal requirement and must be kept on file for a minimum of three years.[5]
-
Required Information: Date of disposal, quantity of substance, method of disposal, and the signatures of the individual disposing of the substance and the witness(es).
-
DEA Form 41: If your institution treats this compound as a controlled substance, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed.[5]
Step 6: Empty Container Disposal Once a stock bottle of this compound is empty, the label must be completely removed or permanently obscured to render it unreadable.[5] Only then can the empty container be discarded with regular, non-regulated laboratory glass or solid waste.[5]
Quantitative Data and Physical Properties
The following table summarizes key data for this compound, which informs its handling and disposal requirements.
| Property | Value |
| Chemical Formula | C₁₇H₁₂BrClN₄[1] |
| Molar Mass | 387.7 g/mol [1] |
| Appearance | White to off-white powder[2] |
| Melting Point | ~220°C (estimate)[2] |
| Solubility | Limited in water; Soluble in organic solvents like DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (10 mg/ml).[1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H319 (Causes serious eye irritation).[2] |
| Incompatibilities | Strong oxidizing agents[2] |
| Hazardous Decomposition | Under combustion, emits toxic fumes including chlorine, bromine, and nitrogen oxides.[2] |
Experimental Protocol: On-Site Chemical Neutralization
This protocol provides a generalized methodology for using a commercial chemical drug destruction product. Always follow the specific instructions provided by the product manufacturer and your institution's EHS guidelines.
Objective: To chemically neutralize this compound powder as a preliminary step prior to final disposal by a licensed hazardous waste vendor.
Materials:
-
This compound waste
-
Commercial drug disposal product (e.g., activated carbon-based slurry)
-
Appropriate PPE (fume hood, respirator, goggles, gloves, lab coat)
-
Chemical-resistant weigh boat or paper
-
Spatula
-
Disposal logbook and pen
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Witness Presence: Ensure a second authorized individual is present to witness the entire process.
-
Documentation (Pre-Disposal): In the disposal log, record the initial quantity of this compound waste to be destroyed. Both individuals should sign and date this entry.
-
Product Activation: Prepare the drug disposal container as instructed by the manufacturer. This may involve adding a specific volume of warm water to activate the carbon-based medium.
-
Addition of this compound: Carefully weigh and add the this compound waste to the disposal container. Use a spatula to ensure a complete transfer.
-
Sealing and Agitation: Securely seal the container lid. Gently agitate the container for the manufacturer-recommended time to ensure the this compound is thoroughly mixed with the activated carbon slurry.
-
Final Documentation: Record the final disposed amount on the usage log. The witness must initial the log entry. If applicable, complete DEA Form 41, which must be signed by both the registrant and the witness.[5]
-
Waste Segregation: The sealed container holding the neutralized mixture is still considered hazardous waste. Label it clearly and store it in your laboratory's designated hazardous waste accumulation area for pickup by your licensed waste contractor.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
